5-Chloro-5H-dibenzo[a,d][7]annulene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chlorotricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDMFUCJNFYMRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60454323 | |
| Record name | 5-chloro-5H-dibenzo[a,d]cycloheptene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60454323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18506-04-2 | |
| Record name | 5-chloro-5H-dibenzo[a,d]cycloheptene | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60454323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 18506-04-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene
This document provides an in-depth technical guide for the synthesis of 5-Chloro-5H-dibenzo[a,d]annulene, a key synthetic intermediate.[1] The guide is intended for researchers, scientists, and professionals in drug development and organic chemistry. We will delve into the prevalent synthetic pathway, the underlying reaction mechanisms, detailed experimental protocols, and the critical considerations for a successful synthesis.
Introduction
5-Chloro-5H-dibenzo[a,d]annulene, also known as dibenzosuberenyl chloride, is a tricyclic organic compound with the chemical formula C₁₅H₁₁Cl.[2][3][4][5] Its structure, featuring a central seven-membered ring fused to two benzene rings, is a foundational framework for a variety of biologically active molecules.[1][6] The chlorine atom at the 5-position is an excellent leaving group, making this compound a versatile intermediate for introducing diverse functional groups through nucleophilic substitution reactions.[1] This reactivity has established 5-Chloro-5H-dibenzo[a,d]annulene as a valuable building block in the synthesis of neuroactive compounds and other complex molecular architectures.[1]
The most common and efficient laboratory-scale synthesis of 5-Chloro-5H-dibenzo[a,d]annulene involves the chlorination of its corresponding alcohol, 5H-dibenzo[a,d]cyclohepten-5-ol (also known as dibenzosuberenol).[1][7] This guide will focus on this transformation, with a particular emphasis on the use of thionyl chloride (SOCl₂) as the chlorinating agent.
Physicochemical Properties of Key Compounds
A clear understanding of the physical and chemical properties of the starting material and the final product is essential for proper handling, reaction monitoring, and product purification.
| Property | 5H-Dibenzo[a,d]cyclohepten-5-ol | 5-Chloro-5H-dibenzo[a,d]annulene |
| Molecular Formula | C₁₅H₁₂O | C₁₅H₁₁Cl |
| Molecular Weight | 208.26 g/mol [7] | 226.70 g/mol [2][3] |
| CAS Number | 10354-00-4[7] | 18506-04-2[2][3][4][5] |
| Appearance | Solid | Solid |
| Synonyms | Dibenzosuberenol, 5-Hydroxy-5H-dibenzo[a,d]cycloheptene[7] | Dibenzosuberenylchloride[2] |
Core Synthesis Pathway: Chlorination of Dibenzosuberenol
The conversion of 5H-dibenzo[a,d]cyclohepten-5-ol to 5-Chloro-5H-dibenzo[a,d]annulene is a classic nucleophilic substitution reaction. The hydroxyl group (-OH) of the alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group. Thionyl chloride is an excellent reagent for this purpose as it not only achieves the desired chlorination but also produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion according to Le Châtelier's principle.[8]
Caption: General synthesis pathway for 5-Chloro-5H-dibenzo[a,d]annulene.
Mechanistic Insights: Sₙi vs. Sₙ2 Pathways
The reaction of alcohols with thionyl chloride can proceed through different mechanisms, primarily the Sₙi (Substitution Nucleophilic internal) and Sₙ2 (Substitution Nucleophilic bimolecular) pathways. The choice of reaction conditions, particularly the presence or absence of a base like pyridine, dictates the predominant mechanism.[9]
-
Sₙi Mechanism (in the absence of a base): The alcohol attacks the thionyl chloride to form an alkyl chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the leaving group, leading to retention of stereochemistry.[10] This proceeds through a tight ion pair, minimizing the chance for rearrangements.[10]
-
Sₙ2 Mechanism (in the presence of a base): When a base such as pyridine is added, it reacts with the HCl generated, preventing the formation of the intimate ion pair. The liberated chloride ion then acts as a nucleophile, attacking the alkyl chlorosulfite from the backside in a classic Sₙ2 fashion. This results in an inversion of stereochemistry.[9]
Caption: Mechanistic pathways for the reaction of an alcohol with thionyl chloride.
For the synthesis of 5-Chloro-5H-dibenzo[a,d]annulene from the achiral dibenzosuberenol, the stereochemical outcome is not a concern. However, understanding these mechanisms is crucial when applying this reaction to chiral substrates.
Experimental Protocols
Below are two representative protocols for the chlorination of a dibenzo[a,d]cyclohepten-5-ol core structure. Protocol 1 uses thionyl chloride, while Protocol 2 employs dry hydrogen chloride.
Protocol 1: Chlorination using Thionyl Chloride
This protocol is adapted from a procedure for a similar substituted compound and is a standard method for this type of transformation.[11]
Materials:
-
3-chloro-5H-dibenzo[a,d]cyclohepten-5-ol (or the parent 5H-dibenzo[a,d]cyclohepten-5-ol)
-
Thionyl chloride (SOCl₂)
-
Benzene (or another suitable dry, aprotic solvent like Dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting alcohol with benzene (approximately 5-10 mL per gram of alcohol).
-
Add an excess of thionyl chloride (approximately 2-3 equivalents) to the mixture.
-
Stir the resulting mixture at reflux temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically a few hours), allow the mixture to cool to room temperature.
-
Carefully evaporate the solvent and excess thionyl chloride under reduced pressure. This step should be performed in a well-ventilated fume hood as both benzene and thionyl chloride are hazardous.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane) to yield the final product, 5-Chloro-5H-dibenzo[a,d]annulene.
Protocol 2: Chlorination using Dry Hydrogen Chloride
This method provides an alternative to thionyl chloride and is based on a procedure for a substituted analog.[12]
Materials:
-
3-methylmercapto-5H-dibenzo[a,d]cyclohepten-5-ol (or the parent 5H-dibenzo[a,d]cyclohepten-5-ol)
-
Dry dioxane
-
Dry hydrogen chloride (gas)
-
Petroleum ether
-
Potassium hydroxide (for drying)
Procedure:
-
Dissolve the starting alcohol in dry dioxane (approximately 5 mL per gram of alcohol) in a suitable flask.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the cooled solution until it is saturated. A solid precipitate of the product should form.
-
Once precipitation appears complete, add petroleum ether (approximately 8-10 mL per gram of starting alcohol) and stir the mixture.
-
Collect the solid product by filtration.
-
Wash the collected solid with petroleum ether.
-
Dry the product in a vacuum desiccator over potassium hydroxide. This procedure reportedly yields the product in high purity (84% yield for the substituted analog).[12]
Safety and Handling
-
Thionyl chloride (SOCl₂): This is a corrosive and lachrymatory substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[13] Always handle thionyl chloride in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogen Chloride (HCl) gas: This is a toxic and corrosive gas. Handle it in a fume hood with appropriate gas handling equipment.
-
Solvents: Benzene is a known carcinogen. Dioxane is a suspected carcinogen. Use these solvents with caution and appropriate engineering controls. Less toxic alternatives like dichloromethane or toluene may be suitable.
Conclusion
The synthesis of 5-Chloro-5H-dibenzo[a,d]annulene from its corresponding alcohol is a robust and well-established transformation in organic synthesis. The use of thionyl chloride offers a convenient and high-yielding route, driven by the formation of gaseous byproducts. A thorough understanding of the underlying reaction mechanisms, coupled with careful experimental execution and adherence to safety protocols, is paramount for the successful synthesis of this valuable chemical intermediate. The protocols and insights provided in this guide serve as a comprehensive resource for researchers and scientists working in the field.
References
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SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. (2014, February 10). Retrieved from [Link]
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Alcohol + SOCl2 - ReactionWeb.io. (2025, July 12). Retrieved from [Link]
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Alcohol → Alkyl Chloride with SOCl₂ (± Pyridine) — SNi Retention vs SN2 Inversion. Retrieved from [Link]
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SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. Retrieved from [Link]
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Synthesis of 5-chloro-3-methylmercapto-5H-dibenzo[a,d]cycloheptene - PrepChem.com. Retrieved from [Link]
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Alcohol to Chloride - Common Conditions. Retrieved from [Link]
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Synthesis of 3,5-dichloro-5H-dibenzo[a,d]cycloheptene - PrepChem.com. Retrieved from [Link]
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5-Chloro-5H-dibenzo[a,d][11]annulene - PubChem. Retrieved from [Link]
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Synthesis of 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d] cyclohepten-5-one. Retrieved from [Link]
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Thionyl chloride - Wikipedia. Retrieved from [Link]
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5-Chloro-5H-dibenzo[a,d][11]annulene - Lead Sciences. Retrieved from [Link]
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5H-Dibenzo(a,d)cyclohepten-5-ol - the NIST WebBook. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-5H-dibenzo[a,d]annulene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-5H-dibenzo[a,d]annulene, also known as 5-Chloro-5H-dibenzo[a,d]cycloheptene, is a tricyclic organic compound with the molecular formula C₁₅H₁₁Cl.[1] Its rigid, dibenzannulene framework is a key structural motif in various pharmacologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known properties of 5-Chloro-5H-dibenzo[a,d]annulene, including its structural characteristics, spectral data, and reactivity profile. While experimental data for this specific compound is limited in some areas, this guide supplements available information with data from closely related analogs to provide a predictive and comparative analysis.
Molecular and Structural Properties
The core structure of 5-Chloro-5H-dibenzo[a,d]annulene consists of a central seven-membered ring fused to two benzene rings. The chlorine atom at the 5-position introduces a key reactive site and influences the molecule's overall electronic and steric properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl | [1] |
| Molecular Weight | 226.70 g/mol | [1] |
| CAS Number | 18506-04-2 | [1] |
| IUPAC Name | 5-Chloro-5H-dibenzo[a,d]cycloheptene | |
| Synonyms | 5-Chloro-5H-dibenzo[a,d][2]annulene, Dibenzosuberenyl chloride | [1] |
While no experimental crystal structure for 5-Chloro-5H-dibenzo[a,d]annulene is publicly available, the crystal structure of a related derivative, 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, reveals a non-planar seven-membered ring.[3] It is expected that the central cycloheptene ring in 5-Chloro-5H-dibenzo[a,d]annulene also adopts a non-planar conformation to alleviate ring strain.
Physicochemical Data
Detailed experimental data on the physical properties of 5-Chloro-5H-dibenzo[a,d]annulene are not widely reported. However, data from analogous compounds provide valuable insights.
| Property | Value | Notes and Comparative Data |
| Melting Point | Not available | The melting point of the analogous 5-chloro-3-methylmercapto-5H-dibenzo[a,d]cycloheptene is 135°-138° C.[4] Another analog, 5-chloro-3-dimethylsulfamoyl-5H-dibenzo[a,d]cycloheptene, has a melting point of 139.5°-143.5°C.[5] The dihydro- analog, 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, has a reported melting point of 106-107°C. Based on these analogs, 5-Chloro-5H-dibenzo[a,d]annulene is expected to be a crystalline solid at room temperature with a melting point likely in the range of 100-150°C. |
| Boiling Point | Not available | Due to its relatively high molecular weight and tricyclic structure, a high boiling point is expected, likely accompanied by decomposition under atmospheric pressure. |
| Solubility | Not available | Expected to be soluble in common organic solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and aromatic hydrocarbons (e.g., benzene, toluene). Its solubility in polar protic solvents like water is expected to be very low. |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the eight protons of the two benzene rings. The vinylic protons on the seven-membered ring would likely appear as a pair of doublets in the olefinic region (typically δ 6.0-7.0 ppm). The single proton at the 5-position, being adjacent to the chlorine atom, would likely appear as a singlet at a downfield chemical shift (estimated around δ 5.5-6.5 ppm) due to the deshielding effect of the chlorine.
-
¹³C NMR: The carbon NMR spectrum is expected to show 15 distinct signals. The aromatic carbons would resonate in the typical range of δ 120-140 ppm. The two vinylic carbons of the central ring would appear in the olefinic region (around δ 125-135 ppm). The carbon atom at the 5-position, bonded to the chlorine atom, is expected to be significantly downfield (estimated around δ 60-70 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of 5-Chloro-5H-dibenzo[a,d]annulene is expected to exhibit characteristic absorption bands for:
-
C-H stretching (aromatic and vinylic): ~3000-3100 cm⁻¹
-
C=C stretching (aromatic and vinylic): ~1450-1600 cm⁻¹
-
C-H bending (out-of-plane): ~700-900 cm⁻¹
-
C-Cl stretching: ~600-800 cm⁻¹
The IR spectrum of the analogous 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene is available for comparison.[6]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 5-Chloro-5H-dibenzo[a,d]annulene is expected to show a prominent molecular ion peak (M⁺) at m/z 226, with a characteristic isotopic peak (M+2) at m/z 228 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[1] Fragmentation would likely involve the loss of a chlorine atom (M-35) to give a stable carbocation at m/z 191. Further fragmentation of the dibenzotropylium cation could lead to characteristic ions of the dibenzannulene system. The mass spectrum of the dihydro- analog shows a base peak at m/z 193, corresponding to the loss of the chlorine atom.[6]
Synthesis and Reactivity
Synthesis
5-Chloro-5H-dibenzo[a,d]annulene is typically synthesized from its corresponding alcohol precursor, 5-hydroxy-5H-dibenzo[a,d]annulene (also known as dibenzosuberenol). The conversion of the hydroxyl group to a chlorine atom can be achieved using standard chlorinating agents.
A common method, adapted from the synthesis of analogous compounds, involves the reaction of the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or by saturating a solution of the alcohol in an inert solvent with dry hydrogen chloride gas.[4][7][8]
Experimental Protocol: Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene (General Procedure)
-
Dissolution: Dissolve 5-hydroxy-5H-dibenzo[a,d]annulene in a suitable dry, inert solvent (e.g., benzene, dioxane, or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet/outlet.[4][7]
-
Chlorination:
-
Method A (Thionyl Chloride): Add thionyl chloride dropwise to the solution at room temperature. After the addition is complete, gently reflux the reaction mixture for a period of 1-2 hours.[7][8]
-
Method B (Hydrogen Chloride): Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation is achieved.[4][5]
-
-
Work-up:
-
After completion of the reaction (monitored by TLC), remove the excess solvent and chlorinating agent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane), wash with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., cyclohexane or an ether/petroleum ether mixture) to afford the pure 5-Chloro-5H-dibenzo[a,d]annulene.[4][5]
Caption: Synthetic workflow for 5-Chloro-5H-dibenzo[a,d]annulene.
Reactivity
The primary site of reactivity in 5-Chloro-5H-dibenzo[a,d]annulene is the carbon-chlorine bond at the 5-position. This benzylic chloride is susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, making this compound a valuable intermediate for the synthesis of a wide range of 5-substituted dibenzo[a,d]annulene derivatives.
The stability of the resulting benzylic carbocation intermediate, which is delocalized over the two benzene rings, facilitates these substitution reactions.
Safety and Handling
5-Chloro-5H-dibenzo[a,d]annulene is classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, it should be handled with appropriate precautions to avoid release into the environment. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed. All handling should be performed in a well-ventilated fume hood.
Conclusion
5-Chloro-5H-dibenzo[a,d]annulene is a key synthetic intermediate with a rich potential for derivatization. While some of its specific physicochemical properties are not extensively documented, a comprehensive understanding can be built upon the available data and a comparative analysis of its close analogs. This guide provides a foundational resource for researchers and scientists working with this compound, enabling its effective and safe application in the development of new chemical entities.
References
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PrepChem.com. Synthesis of 5-chloro-3-methylmercapto-5H-dibenzo[a,d]cycloheptene. Available from: [Link]
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PrepChem.com. Synthesis of F. 5-chloro-3-dimethylsulfamoyl-5H-dibenzo[a,d]cycloheptene. Available from: [Link]
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PubChem. 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (PDF) 8-Chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one. Available from: [Link]
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PrepChem.com. Synthesis of 3-bromo-5-chloro-5H-dibenzo[a,d]cycloheptene. Available from: [Link]
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PrepChem.com. Synthesis of 3,5-dichloro-5H-dibenzo[a,d]cycloheptene. Available from: [Link]
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PubChem. 5-Chloro-5H-dibenzo[a,d][2]annulene. National Center for Biotechnology Information. Available from: [Link]
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An In-Depth Technical Guide to 5-Chloro-5H-dibenzo[a,d]annulene: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-5H-dibenzo[a,d]annulene, a chlorinated derivative of the dibenzo[a,d]annulene tricyclic system, is a pivotal intermediate in synthetic organic and medicinal chemistry. Its unique structural framework and the reactivity of its chloro substituent make it a valuable building block for the synthesis of a variety of complex organic molecules, most notably those with significant pharmacological activity. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, applications in drug development, and essential safety information.
Core Compound Identification
CAS Number: 18506-04-2[1]
Molecular Formula: C₁₅H₁₁Cl[1]
Molecular Weight: 226.70 g/mol [1]
Synonyms: 5-chloro-5H-dibenzo[a,d]cycloheptene, Dibenzosuberenylchloride[1]
Structural Elucidation
The structure of 5-Chloro-5H-dibenzo[a,d]annulene consists of a central seven-membered ring fused to two benzene rings. The chlorine atom is situated at the 5-position of the cycloheptene ring, a position that is both benzylic and allylic, contributing to its enhanced reactivity.
Synthesis and Mechanism
The most common and direct laboratory-scale synthesis of 5-Chloro-5H-dibenzo[a,d]annulene involves the chlorination of its corresponding alcohol precursor, 5-hydroxy-5H-dibenzo[a,d]annulene (also known as dibenzosuberenol). The choice of chlorinating agent is critical to ensure a high-yield conversion with minimal side products. Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies the purification process.
The reaction proceeds via a nucleophilic substitution mechanism. The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. Subsequent intramolecular rearrangement or attack by a chloride ion, with the concurrent release of sulfur dioxide and a proton, leads to the formation of the desired 5-chloro derivative.
Experimental Protocol: Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene
Materials:
-
5-hydroxy-5H-dibenzo[a,d]annulene
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene or toluene
-
Pyridine (catalytic amount, optional)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexane or petroleum ether for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 5-hydroxy-5H-dibenzo[a,d]annulene in anhydrous benzene or toluene.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric excess (typically 1.2-1.5 equivalents) of thionyl chloride to the stirred solution. A catalytic amount of pyridine can be added to facilitate the reaction.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 1-2 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench any excess thionyl chloride by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with benzene or toluene.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent such as hexane or petroleum ether to yield 5-Chloro-5H-dibenzo[a,d]annulene as a crystalline solid.
Chemical Reactivity and Synthetic Utility
The synthetic value of 5-Chloro-5H-dibenzo[a,d]annulene lies in the reactivity of the C5-Cl bond. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups at this position.
Nucleophilic Substitution Reactions
The benzylic and allylic nature of the C5 carbon atom makes it highly susceptible to attack by various nucleophiles. This reactivity is the cornerstone of its application in the synthesis of pharmacologically active molecules.
-
Reaction with Amines: This is arguably the most significant reaction of 5-Chloro-5H-dibenzo[a,d]annulene in drug development. It readily reacts with primary and secondary amines to form the corresponding 5-amino-substituted dibenzo[a,d]annulene derivatives. This reaction is fundamental to the synthesis of several tricyclic antidepressants.
-
Reaction with Alkoxides and Thiolates: Reaction with alkoxides (RO⁻) or thiolates (RS⁻) provides a straightforward route to the corresponding ethers and thioethers, respectively. These derivatives can be of interest for modulating the lipophilicity and metabolic stability of potential drug candidates.
-
Reaction with Grignard Reagents: Carbon-carbon bond formation can be achieved through the reaction with Grignard reagents (RMgX). This allows for the introduction of alkyl or aryl substituents at the 5-position, further expanding the chemical space accessible from this intermediate.
Caption: Reactivity of 5-Chloro-5H-dibenzo[a,d]annulene with various nucleophiles.
Application in Drug Development: A Precursor to Tricyclic Antidepressants
5-Chloro-5H-dibenzo[a,d]annulene is a well-established key intermediate in the synthesis of several first-generation tricyclic antidepressants (TCAs). These drugs function by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the brain.
-
Amitriptyline and Nortriptyline: The synthesis of amitriptyline, a widely prescribed TCA, involves the reaction of a Grignard reagent derived from 3-(dimethylamino)propyl chloride with 5H-dibenzo[a,d]cyclohepten-5-one, followed by dehydration. An alternative synthetic route can utilize 5-Chloro-5H-dibenzo[a,d]annulene as a starting material for the introduction of the side chain. Nortriptyline, the N-demethylated metabolite of amitriptyline, is also synthesized using similar strategies.
-
Protriptyline: Protriptyline is another TCA that features the dibenzo[a,d]annulene core.[2] Its synthesis involves the attachment of a 3-(methylamino)propyl side chain to the 5-position of the tricyclic system, a transformation where 5-Chloro-5H-dibenzo[a,d]annulene can serve as a reactive precursor.[2][3][4]
The rigid, three-dimensional structure of the dibenzo[a,d]annulene scaffold is crucial for the pharmacological activity of these drugs, as it correctly orients the aminoalkyl side chain for interaction with neurotransmitter transporters.
Spectroscopic Data
| Technique | Data |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the fused benzene rings. The vinyl protons on the seven-membered ring would appear as doublets, and the proton at the 5-position would likely be a singlet in the range of 5.5-6.5 ppm, shifted downfield due to the influence of the chlorine atom and the aromatic rings. |
| ¹³C NMR | The carbon NMR spectrum would display signals for the aromatic carbons in the typical range of 120-140 ppm. The vinyl carbons would also resonate in this region. The carbon atom at the 5-position, bonded to the chlorine, would be expected to appear in the range of 60-70 ppm. |
| IR Spectroscopy | The infrared spectrum would show characteristic C-H stretching vibrations for the aromatic and vinyl protons above 3000 cm⁻¹. C=C stretching absorptions for the aromatic rings would be observed in the 1600-1450 cm⁻¹ region. A characteristic C-Cl stretching band would be expected in the fingerprint region, typically between 800 and 600 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would exhibit a molecular ion peak (M⁺) at m/z 226 and a characteristic M+2 peak at m/z 228 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. |
Safety and Handling
As a chlorinated organic compound, 5-Chloro-5H-dibenzo[a,d]annulene should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in a designated "Halogenated Organic Waste" container in accordance with local, state, and federal regulations. Do not dispose of down the drain.
Conclusion
5-Chloro-5H-dibenzo[a,d]annulene is a versatile and valuable intermediate in organic synthesis, with a significant legacy in the development of pharmaceuticals. Its well-defined reactivity, particularly in nucleophilic substitution reactions, provides a reliable platform for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is essential for researchers and scientists working in the field of drug discovery and development, as it continues to be a relevant scaffold for the design of new therapeutic agents.
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Spectroscopic Data of 5-Chloro-5H-dibenzo[a,d]annulene: A Technical Guide
Introduction
5-Chloro-5H-dibenzo[a,d]annulene is a tricyclic organic compound with a core dibenzo[a,d]cycloheptene structure. This class of compounds is of significant interest to researchers in medicinal chemistry and materials science due to their unique conformational properties and their role as scaffolds in the development of new therapeutic agents and functional materials.[1] Accurate structural elucidation is paramount in these fields, and a comprehensive understanding of the spectroscopic characteristics of these molecules is essential.
This technical guide provides an in-depth analysis of the expected spectroscopic data for 5-Chloro-5H-dibenzo[a,d]annulene, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of extensive published experimental data for this specific molecule, this guide synthesizes information from analogous structures and fundamental spectroscopic principles to provide a robust predictive framework for researchers.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the 5H-dibenzo[a,d]annulene core is used throughout this guide.
Caption: Molecular structure and numbering of 5-Chloro-5H-dibenzo[a,d]annulene.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 5-Chloro-5H-dibenzo[a,d]annulene would exhibit distinct signals for the aromatic, vinylic, and methine protons.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H1, H2, H3, H4, H6, H7, H8, H9 | 7.20 - 7.80 | Multiplet (m) |
| H10, H11 | 6.90 - 7.10 | Singlet (s) or AB quartet (d) |
| H5 | 5.50 - 6.00 | Singlet (s) |
The aromatic protons (H1-H4 and H6-H9) are expected to resonate in the downfield region (δ 7.20-7.80 ppm) due to the deshielding effect of the aromatic ring currents.[2] The specific chemical shifts and multiplicities will be complex due to spin-spin coupling between adjacent protons.
The vinylic protons of the central seven-membered ring (H10 and H11) are predicted to appear between δ 6.90 and 7.10 ppm. Depending on the conformation of the seven-membered ring, these protons could be chemically equivalent, giving rise to a singlet, or non-equivalent, resulting in an AB quartet.
The proton at the 5-position (H5), attached to the same carbon as the chlorine atom, is expected to be significantly deshielded and appear as a singlet in the range of δ 5.50 - 6.00 ppm. The electronegativity of the chlorine atom and its position on a benzylic-like carbon contribute to this downfield shift.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-5H-dibenzo[a,d]annulene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse width: 90°.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 5-Chloro-5H-dibenzo[a,d]annulene will show distinct signals for the aromatic, vinylic, and the chlorinated methine carbons.
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1-C4, C6-C9 (Aromatic CH) | 125 - 135 |
| C4a, C5a, C9a, C11a (Quaternary Aromatic C) | 135 - 145 |
| C10, C11 (Vinylic C) | 130 - 140 |
| C5 (Methine C-Cl) | 60 - 70 |
The aromatic carbons are expected in the typical range of δ 125-145 ppm.[4] The carbons directly bonded to the chlorine atom (ipso-carbon) will be deshielded, while the ortho and para carbons may experience slight shielding.[5] Due to the molecule's symmetry, some of the aromatic carbons may be chemically equivalent, leading to fewer than the expected number of signals.
The vinylic carbons (C10 and C11) of the central ring are predicted to resonate in the δ 130-140 ppm region. The carbon atom bearing the chlorine (C5) will be significantly shifted downfield to the δ 60-70 ppm range due to the strong electronegativity of the chlorine atom.[6]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Technique: Proton-decoupled ¹³C NMR.
-
Number of scans: 512-2048 (due to the low natural abundance of ¹³C).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Vinylic C-H stretch | 3050 - 3010 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Strong |
| Vinylic C=C stretch | 1650 - 1600 | Medium to Weak |
| C-Cl stretch | 800 - 600 | Strong |
The IR spectrum is expected to show characteristic peaks for the aromatic C-H stretching vibrations above 3000 cm⁻¹.[7] The aromatic C=C in-ring stretching vibrations will appear in the 1600-1450 cm⁻¹ region.[8] The C=C stretching of the central seven-membered ring will likely be observed around 1650-1600 cm⁻¹. A strong absorption band in the 800-600 cm⁻¹ range is anticipated for the C-Cl stretching vibration.[9]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Number of scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.
Predicted Fragmentation Pattern
The electron ionization (EI) mass spectrum of 5-Chloro-5H-dibenzo[a,d]annulene is expected to show a prominent molecular ion peak ([M]⁺˙). Due to the presence of chlorine, the molecular ion will appear as two peaks, [M]⁺˙ and [M+2]⁺˙, with a characteristic intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]
Key fragmentation pathways are likely to involve the loss of a chlorine radical and subsequent rearrangements to form stable carbocations.
Caption: Proposed mass spectral fragmentation of 5-Chloro-5H-dibenzo[a,d]annulene.
A significant fragment ion is expected at m/z 189, corresponding to the loss of the chlorine atom ([M-Cl]⁺).[11] This cation can undergo further fragmentation. The formation of a tropylium-like ion (m/z 91) is a common fragmentation pathway for compounds containing a benzyl moiety and is anticipated here as well.[11]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization Method: Use Electron Ionization (EI) at 70 eV to induce fragmentation.
-
Mass Analyzer: Employ a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 50-500 to detect the molecular ion and significant fragment ions.
Conclusion
This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 5-Chloro-5H-dibenzo[a,d]annulene. By leveraging established spectroscopic principles and data from structurally related compounds, this guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this important class of molecules. The provided protocols offer a standardized approach for the experimental acquisition of this critical data.
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The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600 MHz, CDCl3) and e 1H NMR spectra found in the literature (1H 300 MHz, DMSO-d6) for 7,10,11,12-Tetrahydro-10,10-dimethyl-7- phenylbenzo[c] acridin-8(9H)-one (C1). [Link]
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crystal structure analysis of 5-Chloro-5H-dibenzo[a,d]annulene
An In-depth Technical Guide to the Crystal Structure Analysis of 5-Chloro-5H-dibenzo[a,d]annulene and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-5H-dibenzo[a,d]annulene is a tricyclic compound of significant interest in medicinal chemistry and materials science due to its rigid, three-dimensional scaffold. Understanding its precise molecular geometry and intermolecular interactions through single-crystal X-ray diffraction is paramount for rational drug design and the development of novel organic materials. While a published crystal structure for 5-Chloro-5H-dibenzo[a,d]annulene (C₁₅H₁₁Cl) is not readily found in open-access crystallographic databases, this guide provides a comprehensive, field-proven methodology for its structural determination. By leveraging data from closely related analogs, we present a complete workflow—from synthesis and crystallization to data analysis and structural interpretation—that serves as a robust blueprint for researchers in the field.
Introduction: The Significance of the Dibenzo[a,d]annulene Scaffold
The 5H-dibenzo[a,d]annulene core, also known as dibenzosuberene, is a privileged scaffold in medicinal chemistry. Its unique V-shaped, non-planar structure provides a rigid framework for the precise spatial orientation of functional groups, making it a valuable component in the design of antagonists for various receptors. The introduction of a chlorine atom at the 5-position, yielding 5-Chloro-5H-dibenzo[a,d]annulene, is expected to modulate the compound's electronic properties and its potential for intermolecular interactions, such as halogen bonding.
A definitive crystal structure would provide invaluable data on:
-
Conformational Analysis: The precise puckering of the central seven-membered ring.
-
Intermolecular Forces: The nature of crystal packing, including π-π stacking and potential C-H···Cl or Cl···Cl interactions.
-
Molecular Dimensions: Accurate bond lengths and angles, which are crucial for computational modeling and docking studies.
Proposed Experimental Workflow for Crystal Structure Determination
This section outlines a detailed, step-by-step protocol for the synthesis, crystallization, and structural analysis of 5-Chloro-5H-dibenzo[a,d]annulene.
Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene
The target compound can be synthesized from its precursor, 5H-dibenzo[a,d]annulen-5-ol (dibenzosuberenol). The hydroxyl group at the 5-position serves as a reactive handle for chlorination.
Protocol:
-
Starting Material: 5H-dibenzo[a,d]annulen-5-one (dibenzosuberenone) is reduced to 5H-dibenzo[a,d]annulen-5-ol using a standard reducing agent like sodium borohydride in an alcoholic solvent.
-
Chlorination: The resulting alcohol is then treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride in an inert solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF).
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization to obtain high-purity material suitable for single-crystal growth.
Single-Crystal Growth
Growing diffraction-quality single crystals is often the most challenging step. A systematic screening of crystallization conditions is essential.
Recommended Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent (e.g., dichloromethane) is placed in a small vial, which is then placed in a larger sealed jar containing a less volatile anti-solvent (e.g., hexane or methanol). The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.
-
Temperature Gradient: A saturated solution is slowly cooled to induce crystallization.
The workflow for crystallization screening can be visualized as follows:
Caption: A systematic workflow for single-crystal growth.
X-ray Data Collection and Structure Refinement
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. X-ray diffraction data are collected using a modern diffractometer equipped with a Mo Kα or Cu Kα radiation source.
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Structural Analysis: Insights from a Close Analog
In the absence of a published structure for the title compound, we can draw valuable insights from the crystallographic data of a closely related molecule: 5-(4-Bromobenzylidene)-5H-dibenzo[a,d][1]annulene [2]. This compound shares the same core tricyclic system.
Key Structural Features of the Dibenzo[a,d]annulene Core:
-
Conformation of the Seven-Membered Ring: The central seven-membered ring adopts a boat conformation [2]. This is a common feature for this class of compounds and is expected for 5-Chloro-5H-dibenzo[a,d]annulene as well.
-
Dihedral Angle: The two benzene rings are not coplanar. In the bromo-analog, the dihedral angle between the benzene ring planes is 48.68(1)°[2]. This significant angle gives the molecule its characteristic concave shape.
The expected molecular structure and key parameters are illustrated below:
Sources
reactivity of the benzylic chloride in 5-Chloro-5H-dibenzo[a,d]annulene
An In-Depth Technical Guide to the Reactivity of the Benzylic Chloride in 5-Chloro-5H-dibenzo[a,d]annulene
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-5H-dibenzo[a,d]annulene is a tricyclic organic compound featuring a benzylic chloride on a strained, non-planar seven-membered ring. This guide provides a comprehensive analysis of the chemical reactivity at this specific position, moving beyond simple reaction schemes to explore the underlying electronic and steric principles that govern its behavior. We will dissect the factors contributing to the lability of the C-Cl bond, focusing on the profound stability of the resulting carbocation intermediate. Furthermore, the guide will contrast the favored unimolecular (SN1/E1) pathways with the sterically hindered bimolecular (SN2/E2) alternatives. This exploration is framed within the context of its application as a versatile synthetic intermediate in medicinal chemistry and drug development, where precise control over reactivity is paramount. Detailed experimental protocols and mechanistic diagrams are provided to bridge theoretical concepts with practical laboratory application.
Introduction: The Unique Structural Landscape of 5-Chloro-5H-dibenzo[a,d]annulene
The reactivity of a functional group is inextricably linked to its molecular environment. In 5-Chloro-5H-dibenzo[a,d]annulene, the benzylic chloride at the C5 position is not situated on a simple alkyl-substituted benzene ring; rather, it is part of a complex, rigid, and non-planar tricyclic system.[1] This structure, also known as dibenzocycloheptene, consists of a central seven-membered ring fused to two benzene rings.[1] The seven-membered ring is not flat and typically adopts a boat-like conformation to minimize strain.[2][3]
This unique geometry imposes two critical, and somewhat opposing, influences on the reactivity of the C5 chloride:
-
Electronic Stabilization: The carbon atom of the C-Cl bond is a benzylic position, directly attached to two benzene rings. This arrangement provides extensive resonance stabilization to any positive charge that develops at this center during a reaction.[4][5]
-
Steric Hindrance: The rigid, three-dimensional boat conformation creates significant steric bulk around the C5 position, impeding the approach of external reagents.[6]
Understanding the interplay between these electronic and steric factors is the key to predicting and controlling the chemical behavior of this molecule, making it a valuable building block in targeted synthesis.[2]
The Decisive Factor: Exceptional Stability of the Dibenzo[a,d]annulen-5-yl Cation
The chemistry of 5-Chloro-5H-dibenzo[a,d]annulene is dominated by its propensity to undergo reactions via a carbocation intermediate. The rate-determining step in such reactions is the cleavage of the C-Cl bond to form the 5H-dibenzo[a,d]annulen-5-yl cation. The remarkable stability of this cation is the primary driver for the compound's reactivity.
This stability arises from the delocalization of the positive charge across the two fused aromatic rings through resonance.[4][5][7] The p-orbital of the benzylic carbocation aligns with the π-systems of the benzene rings, allowing the charge to be dispersed over multiple carbon atoms.[4][8] This delocalization significantly lowers the energy of the intermediate, thereby lowering the activation energy for its formation.[4][9]
The stability order of carbocations is generally tertiary > secondary > primary, but benzylic carbocations are exceptionally stable, often rivaling or exceeding the stability of tertiary carbocations due to this resonance effect.[4][5][10] In the case of the dibenzylic 5H-dibenzo[a,d]annulen-5-yl cation, this effect is magnified.
Figure 1: Resonance delocalization of the positive charge in the 5H-dibenzo[a,d]annulen-5-yl cation.
Mechanistic Pathways: The Dominance of Unimolecular Reactions
The combination of exceptional carbocation stability and significant steric hindrance dictates the preferred reaction mechanisms for 5-Chloro-5H-dibenzo[a,d]annulene.
Nucleophilic Substitution: An SN1-Favored System
Nucleophilic substitution is a primary reaction pathway for this compound. However, the mechanism is heavily skewed towards SN1 over SN2.
-
SN1 Pathway: This two-step mechanism involves the initial, rate-limiting formation of the carbocation, followed by rapid attack by a nucleophile. This pathway is favored because the high stability of the dibenzylic carbocation overcomes the energy cost of breaking the C-Cl bond, even without assistance from the incoming nucleophile.[7][11]
-
SN2 Pathway: This is a single, concerted step where the nucleophile attacks the carbon as the leaving group departs. This mechanism is severely disfavored for 5-Chloro-5H-dibenzo[a,d]annulene. The bulky, rigid framework of the dibenzoannulene system shields the back-side of the C-Cl bond, preventing the required collinear approach of the nucleophile. This is a classic case of steric hindrance inhibiting a reaction pathway.[6]
Elimination Reactions: The Competing E1 Pathway
When treated with a reagent that can act as a base (especially at elevated temperatures), elimination can compete with substitution. Following the same logic, the E1 mechanism is favored over E2.
-
E1 Pathway: Like SN1, the rate-determining step is the formation of the carbocation. In a subsequent fast step, a weak base removes a proton from an adjacent carbon, leading to the formation of a double bond.
-
E2 Pathway: This concerted mechanism requires a specific anti-periplanar geometry between the proton to be removed and the leaving group. The rigid boat conformation of the seven-membered ring may not readily allow this optimal alignment, making the E2 pathway less likely than E1.
Figure 2: Dominant unimolecular (SN1/E1) reaction pathways.
Synthetic Utility in Drug Discovery
The predictable and facile formation of the carbocation makes 5-Chloro-5H-dibenzo[a,d]annulene a valuable intermediate in drug discovery. The dibenzo[a,d]annulene scaffold is present in several biologically active molecules, and the ability to easily substitute the C5 position allows for the systematic modification of lead compounds to explore structure-activity relationships (SAR).[12]
Chlorine-containing molecules are prevalent in pharmaceuticals, often enhancing properties like lipophilicity and metabolic stability.[13][14][15] More importantly, the chloride in this specific molecule acts as an excellent leaving group, providing a synthetic handle to introduce a wide variety of functional groups (e.g., -OR, -NR₂, -CN, alkyls, aryls) via SN1 reactions with appropriate nucleophiles.
Table 1: Comparative Reactivity Profile
To contextualize its reactivity, we can compare the relative rates of solvolysis (an SN1 reaction) for 5-Chloro-5H-dibenzo[a,d]annulene with standard benzylic and alkyl halides.
| Compound | Structure | Primary Mechanism | Relative Rate of Solvolysis (Est.) | Key Factors |
| Benzyl Chloride | C₆H₅CH₂Cl | SN1 / SN2 | 1 | Resonance stabilization |
| tert-Butyl Chloride | (CH₃)₃CCl | SN1 | ~10⁵ | Tertiary carbocation stability |
| 5-Chloro-5H-dibenzo[a,d]annulene | C₁₅H₁₁Cl | SN1 | >10⁶ | Extensive dibenzylic resonance stabilization |
Note: Relative rates are estimations for illustrative purposes and can vary significantly with solvent and temperature.
Experimental Protocol: SN1 Synthesis of 5-Methoxy-5H-dibenzo[a,d]annulene
This protocol describes a representative nucleophilic substitution reaction, demonstrating the principles discussed.
Objective: To replace the chloro group with a methoxy group via an SN1 reaction.
Rationale: Methanol serves as both the nucleophile and the solvent (solvolysis). As a weak nucleophile and polar protic solvent, it strongly favors the SN1 mechanism. A weak, non-nucleophilic base like 2,6-lutidine can be added to neutralize the HCl generated, preventing potential side reactions.
Figure 3: Experimental workflow for a typical SN1 substitution.
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration).
-
Base Addition: Add 2,6-lutidine (1.2 eq) to the solution. The lutidine is sterically hindered and thus a poor nucleophile, but it will effectively scavenge the HCl produced during the reaction.
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a preheated oil bath at 45 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), spotting for the disappearance of the starting material.
-
Quenching and Extraction: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol. Redissolve the remaining residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove the lutidinium hydrochloride salt, saturated aqueous NaHCO₃ (1 x 25 mL), and brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure 5-Methoxy-5H-dibenzo[a,d]annulene.
Conclusion
The is a compelling case study in the interplay of electronic and steric effects. While the tricyclic framework presents considerable steric hindrance that largely precludes bimolecular (SN2/E2) reactions, the powerful electronic stabilization of the dibenzylic carbocation intermediate makes unimolecular (SN1/E1) pathways exceptionally favorable. This predictable reactivity profile, centered on the facile generation of a stable carbocation, renders the molecule a highly effective and versatile precursor for introducing diverse functionalities at the C5 position. For scientists in drug development, a firm grasp of these core principles is essential for leveraging this scaffold in the rational design and synthesis of novel therapeutic agents.
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literature review on the synthesis of dibenzo[a,d]annulene derivatives
An In-depth Technical Guide to the Synthesis of Dibenzo[a,d]annulene Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Foreword: The Architectural Elegance of Dibenzo[a,d]annulenes
The dibenzo[a,d]annulene framework, a tricyclic system featuring two benzene rings fused to a central seven- or eight-membered ring, represents a privileged scaffold in medicinal chemistry and materials science. Its unique, non-planar, and often conformationally flexible structure has been ingeniously exploited to develop a range of therapeutic agents, most notably tricyclic antidepressants like Amitriptyline and Noxiptiline.[1][2] The core structure is also a building block for novel π-conjugated systems with interesting photophysical properties.[3][4]
This guide provides a comprehensive review of the principal synthetic strategies for constructing and functionalizing the dibenzo[a,d]annulene core. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings and strategic considerations that guide the choice of a particular synthetic route, offering field-proven insights for the rational design and synthesis of novel derivatives.
Foundational Strategy: Intramolecular Cyclization for Core Assembly
The most direct and historically significant approach to the dibenzo[a,d]cycloheptene (dibenzosuberone) core involves the intramolecular cyclization of a suitable bibenzyl precursor. This strategy hinges on forming the critical C-C bond that closes the central seven-membered ring.
Friedel-Crafts Acylation Pathway
The classical synthesis of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone), a cornerstone intermediate, relies on an intramolecular Friedel-Crafts reaction.[2] The causality is straightforward: an activated carboxylic acid derivative is positioned to undergo electrophilic attack on the adjacent aromatic ring, driven by a strong acid catalyst.
The logical workflow for this pathway is illustrated below:
Caption: Classical synthetic routes to the Dibenzosuberone core.
Causality in Catalyst Selection: Polyphosphoric acid (PPA) is the reagent of choice for the final ring closure.[2] It serves a dual purpose: acting as a powerful dehydrating agent and a non-oxidizing Brønsted acid to promote the intramolecular acylation. The high viscosity of PPA necessitates elevated temperatures, which drives the reaction to completion.
Protocol 1: Synthesis of Dibenzosuberone via PPA Cyclization[2]
-
Preparation of 2-Bibenzylcarboxylic Acid: Benzalphthalide is reduced using either hydroiodic acid and red phosphorus or through catalytic hydrogenation.
-
Ring Closure: 2-Bibenzylcarboxylic acid is heated with an excess of polyphosphoric acid. The mixture is stirred vigorously at a temperature typically ranging from 120-150 °C until TLC analysis indicates the consumption of the starting material.
-
Workup: The hot reaction mixture is poured onto crushed ice, leading to the precipitation of the crude dibenzosuberone. The precipitate is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure dibenzosuberone.
Building Unsaturation: Dehydrogenation and Elimination Strategies
Many biologically active dibenzo[a,d]annulenes feature a double bond within the central ring, creating the dibenzosuberenone scaffold. This unsaturation significantly alters the molecule's conformation and electronic properties.
Catalytic Dehydrogenation
A direct method to convert dibenzosuberone to dibenzosuberenone is through catalytic dehydrogenation. This approach offers an atom-economical route to the desired unsaturated ketone.
Protocol 2: Microwave-Assisted Dehydrogenation of Dibenzosuberone [5]
-
Reaction Setup: 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) is mixed with diethyl maleate and a catalytic amount of 5% palladium on barium sulfate.
-
Microwave Irradiation: The mixture is subjected to microwave heating (e.g., 60 W, 200°C) for a short duration (e.g., 30 minutes). The choice of diethyl maleate serves as a hydrogen acceptor, facilitating the dehydrogenation process.
-
Workup: After cooling, the mixture is transferred to a flask with ethanol. A 20% aqueous KOH solution is added, and the mixture is heated to reflux for 10 minutes to hydrolyze the excess maleate.
-
Extraction: The solution is extracted with diethyl ether. The combined organic phases are washed and dried, and the solvent is evaporated to yield dibenzosuberenone.
Bromination-Dehydrohalogenation
An alternative, two-step chemical method provides a robust route, especially for substituted derivatives where catalytic methods might fail.[5] This pathway relies on the introduction of a good leaving group, followed by base-induced elimination.
Caption: Bromination-Elimination pathway to Dibenzosuberenone.
Expertise in Reagent Selection: The use of N-Bromosuccinimide (NBS) with a radical initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) is a classic choice for benzylic bromination. This method is selective for the position adjacent to the aromatic ring, ensuring the correct regiochemistry for the subsequent elimination. A strong, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is then ideal for promoting the E2 elimination to form the double bond without competing substitution reactions.
Intramolecular Reductive Coupling: The McMurry Reaction
The McMurry reaction is a powerful method for synthesizing alkenes via the reductive coupling of two carbonyl groups using low-valent titanium.[6][7] Its intramolecular variant is exceptionally well-suited for creating the central ring in certain dibenzo[a,d]annulene systems, particularly for constructing cyclooctene rings from the corresponding dialdehydes.
The reaction proceeds through a pinacol-like coupling followed by deoxygenation, driven by the high oxophilicity of the titanium reagent.[6]
Protocol 3: General Procedure for Intramolecular McMurry Coupling[8][9]
-
Preparation of Low-Valent Titanium Reagent: A slurry of low-valent titanium is prepared in situ. Typically, TiCl₄ is reduced with a metal reducing agent like zinc dust or a Zn-Cu couple in an inert, dry solvent such as THF under an argon atmosphere. The mixture is refluxed until a black slurry of active titanium is formed.[8]
-
Substrate Addition: A solution of the precursor dicarbonyl compound (e.g., a diformyl derivative) in dry THF is added slowly via syringe pump to the refluxing slurry of the titanium reagent. The slow addition under high dilution conditions is critical to favor intramolecular cyclization over intermolecular polymerization.
-
Reaction and Quenching: The reaction is refluxed for several hours. Upon completion, the mixture is cooled and quenched, often with a mild aqueous base like potassium carbonate solution.
-
Workup and Purification: The mixture is filtered through a pad of celite to remove titanium oxides. The filtrate is extracted with an organic solvent, and the product is purified by column chromatography.
| Precursor | Product | Reagent System | Yield | Reference |
| Diformyldithienylacetylene | [9]Annulene Dimer | TiCl₄, Zn, Pyridine | 15% | [10] |
| Adamantanone | Adamantylideneadamantane | TiCl₃, LiAlH₄ | 75-76% | [11] |
| Benzophenone | Tetraphenylethylene | TiCl₃, LiAlH₄ | High | [6] |
| Table 1: Examples of McMurry Coupling Reactions. |
Olefination via the Wittig Reaction
The Wittig reaction provides a reliable and stereoselective method for converting ketones and aldehydes into alkenes.[12][13] In the context of dibenzo[a,d]annulenes, it is primarily used to install exocyclic double bonds, a key structural feature in many pharmacologically active derivatives.
The reaction involves the nucleophilic attack of a phosphorus ylide (Wittig reagent) on a carbonyl group, followed by a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and a highly stable phosphine oxide.[13][14]
Caption: General workflow for the Wittig Olefination.
Protocol 4: Synthesis of an Exocyclic Alkene from Dibenzosuberone[15]
-
Ylide Generation: A phosphonium salt (e.g., benzyltriphenylphosphonium chloride) is suspended in a suitable solvent system. For ylides requiring strong bases, anhydrous THF is used, and a base like n-butyllithium is added at low temperature. For more acidic phosphonium salts, phase-transfer conditions using concentrated NaOH in a biphasic system (e.g., dichloromethane/water) can be employed.[15]
-
Reaction with Ketone: A solution of dibenzosuberone in the same solvent is added to the generated ylide. The reaction is stirred, often at room temperature, until completion.
-
Workup: The reaction is quenched with water. If a biphasic system was used, the organic layer is separated. If a single solvent like THF was used, the mixture is partitioned between water and an organic solvent.
-
Purification: The crude product in the organic layer is purified. A key step is the removal of the triphenylphosphine oxide byproduct, which can often be achieved by crystallization or column chromatography.
Elaboration of the Dibenzo[a,d]annulene Core
Once the core tricyclic system is assembled, a vast array of derivatives can be accessed through functional group interconversion. Dibenzosuberone is a common starting point for such elaborations.
-
Reduction and Grignard Addition: The ketone can be reduced to the corresponding alcohol (dibenzosuberol) using agents like NaBH₄. This alcohol can then be subjected to further reactions or serve as a handle for introducing other functionalities. Alternatively, direct addition of Grignard or organolithium reagents to the ketone provides a route to 5-alkyl or 5-aryl substituted derivatives.[1]
-
Derivatization via Acylhydrazones: The core can be functionalized by converting it into an acetohydrazide, which can then be reacted with various aldehydes to form N-acylhydrazone derivatives, a class of compounds evaluated for cytotoxic effects.[16]
-
Ring Expansion/Contraction: More advanced syntheses can involve ring expansion of dibenzosuberone derivatives or ring contraction of larger annulene systems, although these are less common for routine library synthesis.
Conclusion and Future Outlook
The synthesis of dibenzo[a,d]annulene derivatives is a mature field with a robust toolkit of reliable chemical transformations. The classical approach via Friedel-Crafts cyclization remains a workhorse for accessing the fundamental dibenzosuberone core. For constructing specific unsaturated systems or larger rings, modern methods like McMurry couplings and catalytic dehydrogenations offer elegant and efficient solutions. The Wittig reaction and functional group manipulations on the pre-formed core provide unparalleled access to the diverse derivatives that are crucial for drug discovery and materials science.
Future research will likely focus on developing more asymmetric and enantioselective methods for the synthesis of chiral derivatives, as the stereochemistry of the central ring can profoundly impact biological activity. Furthermore, the development of novel annulation strategies to build more complex, π-extended systems will continue to be an area of active investigation, pushing the boundaries of this versatile chemical scaffold.
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Gümüş, G., Tırnaksız, F., & Özer, M. S. (2020). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 16, 2989-2998. [Link][3][4]
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Burbiel, J. C. (2006). On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. ARKIVOC, 2006(xiii), 16-21. [Link][5]
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Nishida, J., Choi, C. H., & Iyoda, M. (2011). McMurry Coupling of Diformyldithienylacetylene: Synthesis of[9]-,[17]-, andAnnulenes Composed of Thiophene, Acetylene, and Ethylene Units. HETEROCYCLES, 82(2), 859. [Link][10]
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A Researcher's Guide to the Solubility of 5-Chloro-5H-dibenzo[a,d]annulene in Common Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-5H-dibenzo[a,d]annulene (also known as Dibenzosuberenyl chloride). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of determining the solubility of this compound. Given the limited availability of specific quantitative solubility data in public literature, this guide equips you with the foundational knowledge and detailed experimental protocols to ascertain its solubility profile in your laboratory.
Introduction: Understanding the Significance of Solubility
5-Chloro-5H-dibenzo[a,d]annulene is a tricyclic compound with a molecular formula of C15H11Cl and a molecular weight of approximately 226.70 g/mol .[1][2] Its structural framework, featuring a central seven-membered ring fused to two benzene rings, is a common scaffold in medicinal chemistry.[3] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. A thorough understanding of a compound's solubility in various organic solvents is paramount for processes such as purification, crystallization, and the preparation of stock solutions for in vitro and in vivo studies.
This guide will address the solubility of 5-Chloro-5H-dibenzo[a,d]annulene from a predictive standpoint based on its chemical structure and provide a robust experimental framework for its empirical determination.
Physicochemical Properties and Predicted Solubility Behavior
The molecular structure of 5-Chloro-5H-dibenzo[a,d]annulene is predominantly nonpolar due to the large, fused aromatic ring system. The presence of a single chlorine atom introduces a slight degree of polarity, but the overall character of the molecule remains hydrophobic.
Based on the principle of "like dissolves like," it is anticipated that 5-Chloro-5H-dibenzo[a,d]annulene will exhibit higher solubility in nonpolar and moderately polar organic solvents and poor solubility in highly polar solvents like water.[4]
Expected Solubility Trend (Qualitative):
-
High Solubility: Aromatic hydrocarbons (e.g., toluene, xylenes), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran).
-
Moderate Solubility: Ketones (e.g., acetone, methyl ethyl ketone), and esters (e.g., ethyl acetate).
-
Low to Insoluble: Alcohols (e.g., methanol, ethanol), and highly polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).
-
Insoluble: Water and other aqueous solutions.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a reliable method for determining the solubility of 5-Chloro-5H-dibenzo[a,d]annulene in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Materials and Equipment
-
5-Chloro-5H-dibenzo[a,d]annulene (solid)
-
A selection of organic solvents (analytical grade or higher)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, compatible with the chosen solvents)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of 5-Chloro-5H-dibenzo[a,d]annulene.
Detailed Procedural Steps
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 5-Chloro-5H-dibenzo[a,d]annulene to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, with continuous agitation. This ensures that the solvent is fully saturated with the compound.
-
-
Sampling and Sample Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the withdrawn sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of 5-Chloro-5H-dibenzo[a,d]annulene of known concentrations.
-
Analyze the calibration standards and the diluted samples by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be compiled into a clear and organized table. This allows for easy comparison of the solubility of 5-Chloro-5H-dibenzo[a,d]annulene across different organic solvents.
Table 1: Solubility of 5-Chloro-5H-dibenzo[a,d]annulene in Various Organic Solvents at 25 °C (Template for Experimental Results)
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Dichloromethane | 3.1 | |||
| Toluene | 2.4 | |||
| Tetrahydrofuran | 4.0 | |||
| Acetone | 5.1 | |||
| Ethyl Acetate | 4.4 | |||
| Methanol | 5.1 | |||
| Ethanol | 4.3 | |||
| n-Hexane | 0.1 | |||
| Water | 10.2 |
Note: The Solvent Polarity Index is a relative measure of polarity. Different scales exist, and the values presented are for comparative purposes.
Safety Precautions
When handling 5-Chloro-5H-dibenzo[a,d]annulene and organic solvents, it is imperative to adhere to standard laboratory safety procedures.
-
Work in a well-ventilated fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Consult the Safety Data Sheet (SDS) for 5-Chloro-5H-dibenzo[a,d]annulene and each solvent for specific handling and disposal information.[6]
-
Avoid inhalation, ingestion, and skin contact.[5]
Conclusion
While specific, publicly available quantitative data on the solubility of 5-Chloro-5H-dibenzo[a,d]annulene is scarce, its chemical structure strongly suggests a preference for nonpolar and moderately polar organic solvents. This technical guide provides a robust and detailed experimental protocol for researchers to accurately determine its solubility profile. The insights gained from such studies are invaluable for the effective utilization of this compound in research and development, particularly in the realm of medicinal chemistry and drug formulation.
References
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Unlocking the Therapeutic Potential of Dibenzo[a,d]annulenes: A Theoretical and Computational Guideline
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The dibenzo[a,d]annulene scaffold, a unique tricyclic system characterized by two benzene rings fused to a central seven- or eight-membered ring, represents a privileged structure in medicinal chemistry. Its inherent conformational flexibility and diverse substitution patterns have given rise to a range of therapeutic agents, from antidepressants to anticonvulsants. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the structure, properties, and reactivity of dibenzo[a,d]annulenes. By integrating principles of quantum mechanics, molecular mechanics, and data-driven modeling, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and optimize novel therapeutics based on this versatile molecular framework.
Introduction: The Architectural Allure of Dibenzo[a,d]annulenes
Dibenzo[a,d]annulenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their intriguing structural features and diverse biological activities. The fusion of two benzene rings to a central cycloheptadiene or cyclooctatetraene core imparts a non-planar, often saddle-shaped, conformation. This three-dimensional architecture is crucial for its interaction with biological targets.
The central seven- or eight-membered ring's conformational landscape is a key determinant of the molecule's overall shape and, consequently, its biological function. This flexibility allows dibenzo[a,d]annulene derivatives to adopt various spatial arrangements, enabling them to bind to a wide array of protein receptors and enzymes. Understanding and predicting these conformational preferences is a central theme in the computational study of this class of molecules.
Furthermore, the aromatic nature of the fused benzene rings influences the electronic properties of the entire system. The interplay between aromaticity, antiaromaticity in certain conformations of the central ring, and the electronic effects of substituents dictates the molecule's reactivity and its ability to engage in various intermolecular interactions. These fundamental principles form the basis for the computational exploration of dibenzo[a,d]annulenes.
Theoretical Frameworks: The Underpinnings of In Silico Investigation
A robust understanding of the theoretical principles governing molecular behavior is paramount for the successful application of computational methods. The study of dibenzo[a,d]annulenes leverages two primary theoretical pillars: quantum mechanics (QM) and molecular mechanics (MM).
Quantum Mechanics: Delving into the Electronic Realm
Quantum mechanics provides a rigorous description of the electronic structure of molecules, offering insights into their geometry, energy, and reactivity. For dibenzo[a,d]annulenes, Density Functional Theory (DFT) has emerged as the workhorse method due to its favorable balance of accuracy and computational cost.[1]
DFT calculations are instrumental in:
-
Determining Stable Conformations: By mapping the potential energy surface, DFT can identify the minimum energy conformations of the flexible central ring.
-
Calculating Electronic Properties: DFT allows for the calculation of crucial electronic descriptors such as HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and atomic charges, which are vital for understanding reactivity and intermolecular interactions.[2]
-
Investigating Aromaticity: Techniques like Nucleus-Independent Chemical Shift (NICS) calculations, performed within the DFT framework, can quantify the aromatic or anti-aromatic character of the different rings within the dibenzo[a,d]annulene system.
Molecular Mechanics: Simulating Macromolecular Dynamics
While QM methods are powerful, their computational expense often limits their application to relatively small systems. Molecular mechanics, which employs classical physics to model atomic interactions, provides a computationally efficient alternative for studying the dynamics of large systems, such as a dibenzo[a,d]annulene derivative interacting with a protein target.
Force fields, the empirical potential energy functions at the heart of MM, describe the energy of a system as a function of its atomic coordinates. For novel dibenzo[a,d]annulene derivatives, the parameterization of the force field is a critical step to ensure accurate simulations.[3][4][5][6]
Computational Methodologies: A Practical Toolkit
This section provides an overview of the key computational workflows used to study dibenzo[a,d]annulenes, from single-molecule properties to their behavior in complex biological environments.
Conformational Analysis
Due to the flexible nature of the central ring, a thorough conformational analysis is the foundational step in the computational study of any dibenzo[a,d]annulene derivative.
Workflow for Conformational Analysis:
Caption: A typical workflow for the conformational analysis of dibenzo[a,d]annulenes.
Step-by-Step DFT Protocol for Electronic Structure Calculation
The following protocol outlines a typical DFT calculation for a dibenzo[a,d]annulene derivative using the Gaussian software package.[7][8][9][10][11]
Step 1: Input File Preparation
-
Build the Molecule: Construct the 3D structure of the dibenzo[a,d]annulene derivative using a molecular editor like GaussView.
-
Define Calculation Parameters:
-
Route Section (#p): Specify the level of theory and basis set (e.g., B3LYP/6-311++G(d,p) for accurate geometries and energies of organic molecules).[12] Include keywords for the desired calculation type, such as Opt for geometry optimization and Freq for vibrational frequency analysis. To model solvent effects, the SCRF=(PCM, Solvent=Water) keyword can be added.
-
Title Section: Provide a descriptive title for the calculation.
-
Charge and Multiplicity: Specify the net charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet state).
-
Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.
-
Step 2: Running the Calculation
Submit the input file to the Gaussian program.
Step 3: Analyzing the Output
-
Convergence: Verify that the geometry optimization has converged by checking for the "Stationary point found" message in the output file.
-
Vibrational Frequencies: Ensure that there are no imaginary frequencies for a minimum energy structure.
-
Electronic Properties: Extract information such as HOMO-LUMO energies, Mulliken charges, and dipole moment from the output file.
Molecular Dynamics Simulations: Probing Ligand-Protein Interactions
Molecular dynamics (MD) simulations provide a dynamic view of how a dibenzo[a,d]annulene-based ligand interacts with its protein target.[13][14][15]
Workflow for Protein-Ligand MD Simulation:
Caption: A generalized workflow for performing and analyzing a protein-ligand MD simulation.
Table 1: Key Analysis Metrics from MD Simulations [16][17][18][19]
| Metric | Description | Insights Gained |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Stability of the protein-ligand complex. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each atom around its average position. | Identifies flexible and rigid regions of the protein and ligand. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein. | Key interactions responsible for binding affinity. |
| MM/PBSA or MM/GBSA | (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) | An end-point method to estimate the binding free energy. |
Application in Drug Design and Development
The computational tools described above are integral to modern drug discovery pipelines, enabling the rational design of dibenzo[a,d]annulene-based therapeutics.
Structure-Activity Relationship (SAR) and QSAR
Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological activity.[20][21] Quantitative Structure-Activity Relationship (QSAR) modeling takes this a step further by developing mathematical equations that correlate molecular descriptors with biological activity.[22][23]
For dibenzo[a,d]annulenes, QSAR models can be built using a variety of descriptors, including:
-
Topological descriptors: Describing the connectivity of atoms.
-
Electronic descriptors: Such as HOMO/LUMO energies and partial charges.
-
Steric descriptors: Related to the size and shape of the molecule.
These models can then be used to predict the activity of novel, unsynthesized dibenzo[a,d]annulene derivatives, thereby prioritizing synthetic efforts.
In Silico ADMET Prediction
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. Computational models can predict these properties early in the drug discovery process, reducing the risk of late-stage failures. Various software packages and web servers are available to predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Case Studies: Heterocyclic Dibenzo[a,d]annulenes
The introduction of heteroatoms such as nitrogen, oxygen, or sulfur into the dibenzo[a,d]annulene framework has led to the development of numerous successful drugs. Computational studies have been instrumental in understanding the structure-activity relationships of these heterocyclic analogues.
-
Dibenzo[b,f]azepines: This class includes the antidepressant imipramine and the anticonvulsant carbamazepine. Computational studies have focused on their conformational preferences and interactions with their respective biological targets.[24][25][26]
-
Dibenzo[b,f]oxepines and Dibenzo[b,f]thiepines: These compounds have shown promise as anticancer agents.[9][27] Molecular docking studies have revealed their binding modes with targets such as the estrogen receptor, providing a rationale for their observed activity.[27] DFT calculations have been used to analyze their electronic structure and predict their reactivity.[7][12][28][29][30][31][32]
Visualization and Interpretation of Results
The effective visualization of computational results is crucial for their interpretation and communication.[33][34][35]
Visualization of DFT Results:
-
Molecular Orbitals (HOMO/LUMO): Plotted as 3D surfaces to visualize the regions of electron density involved in chemical reactions.
-
Molecular Electrostatic Potential (MEP): Mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.
Visualization of MD Simulation Results:
-
Trajectory Visualization: Animated trajectories of the simulation provide a qualitative understanding of the dynamic behavior of the system.
-
2D Plots: RMSD, RMSF, and hydrogen bond distances plotted against time provide quantitative insights into the stability and interactions of the protein-ligand complex.
Conclusion and Future Perspectives
Theoretical and computational studies have become indispensable tools for the exploration of dibenzo[a,d]annulenes and their derivatives. From elucidating fundamental electronic and structural properties to predicting their behavior in complex biological systems, in silico methods are accelerating the pace of drug discovery.
The continued development of more accurate and efficient computational algorithms, coupled with the increasing availability of high-performance computing resources, will undoubtedly lead to a deeper understanding of this important class of molecules. The integration of artificial intelligence and machine learning techniques with traditional physics-based simulations holds particular promise for the de novo design of novel dibenzo[a,d]annulene-based therapeutics with enhanced efficacy and safety profiles. As we move forward, a synergistic interplay between computational prediction and experimental validation will be the key to unlocking the full therapeutic potential of the dibenzo[a,d]annulene scaffold.
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Rapid Parameterization of Small Molecules Using the Force Field Toolkit. (2013). Journal of Computational Chemistry, 34(32), 2747-2758. [Link]
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A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. (2022). Molecules, 27(9), 2736. [Link]
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SAR and QSAR in Drug Discovery and Chemical Design—Some Examples. (2016). In QSAR and Molecular Modeling Studies in Heterocyclic Drugs II (pp. 427-451). Springer, Cham. [Link]
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Synthesis of Targeted Dibenzo [b, f] thiepines and Dibenzo [b, f] oxepines as Potential Lead Molecules with Promising Anti-breast Cancer Activity. (2015). European Journal of Medicinal Chemistry, 101, 543-556. [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 5-Chloro-5H-dibenzo[a,d]annulene
Executive Summary
The dibenzo[a,d]annulene scaffold represents a privileged tricyclic structure that has given rise to compounds with a wide array of biological activities. This guide focuses on a specific, under-explored derivative, 5-Chloro-5H-dibenzo[a,d]annulene. The introduction of a chlorine atom at the 5-position not only modifies the molecule's steric and electronic properties but also provides a versatile synthetic handle for further chemical exploration. Drawing from structure-activity relationships of analogous compounds, this document outlines the hypothesized biological potential of this molecule, primarily as an anticancer agent through modulation of nuclear hormone receptors or kinase inhibition. We present a logical, multi-pronged experimental strategy to systematically investigate these hypotheses, complete with detailed protocols and decision-making workflows, to unlock the therapeutic potential of this promising chemical entity.
Introduction: The Dibenzo[a,d]annulene Core and the Significance of the 5-Chloro Substituent
The 5H-dibenzo[a,d]annulene core consists of a central seven-membered ring fused to two benzene rings. This tricyclic system imparts a defined, semi-rigid three-dimensional conformation. Derivatives of this structure are known to possess a range of biological properties, including cytotoxic, antioxidant, and antimicrobial activities.[1] The specific compound of interest, 5-Chloro-5H-dibenzo[a,d]annulene, is distinguished by the halogen at the C5 position.
The chloro-substituent is of critical importance for several reasons:
-
Electronic Effects: As an electron-withdrawing group, the chlorine atom can modulate the electron density of the annulene system, potentially influencing interactions with biological targets.[2]
-
Steric Influence: The presence of the chlorine atom can affect the molecule's preferred conformation and its ability to fit within the binding pockets of proteins.
-
Metabolic Stability: Halogenation can block sites of oxidative metabolism, often increasing the half-life of a compound.
-
Synthetic Handle: The chloro group is an excellent leaving group for nucleophilic substitution and a key functional group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the generation of diverse chemical libraries to build structure-activity relationships (SAR).[3][4]
Given the precedent set by structurally related molecules, we hypothesize three primary avenues of biological activity for this compound: modulation of the estrogen receptor, inhibition of protein kinases, and broad-spectrum cytotoxicity.
Hypothesis 1: Anticancer Activity via Estrogen Receptor α (ERα) Degradation
A compelling line of investigation stems from recent discoveries of substituted benzo[5]annulene compounds as potent Selective Estrogen Receptor Degraders (SERDs).[6][7][8] SERDs represent a modern therapeutic strategy to combat endocrine resistance in ERα-positive breast cancers by inducing the degradation of the receptor protein.[7] The rigid, lipophilic scaffold of 5-Chloro-5H-dibenzo[a,d]annulene is a plausible pharmacophore for binding to the ligand-binding pocket of ERα.
Experimental Workflow: Investigation of SERD Activity
A phased approach is proposed to screen for and validate ERα-targeted activity. The workflow begins with a cell-based screening assay to identify ERα degradation, followed by mechanistic studies to confirm the mode of action.
Protocol: In-Cell Western Assay for ERα Degradation
This protocol provides a high-throughput method to quantify ERα protein levels directly in cells, based on methodologies used for similar scaffolds.[9]
-
Cell Seeding: Seed MCF-7 breast cancer cells (ERα-positive) in a 96-well plate at a density of 1.5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-Chloro-5H-dibenzo[a,d]annulene (e.g., from 100 µM to 1 nM) in appropriate cell culture medium. Add the compound dilutions to the cells and incubate for 24 hours. Include a known SERD (e.g., Fulvestrant) as a positive control and DMSO as a vehicle control.
-
Cell Fixation & Permeabilization: After incubation, remove the medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature. Wash again and permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for ERα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with an infrared fluorescently-labeled secondary antibody (e.g., IRDye 800CW) for 1 hour at room temperature, protected from light. A second antibody for a housekeeping protein (e.g., GAPDH) with a different fluorescent label (e.g., IRDye 680RD) should be included for normalization.
-
Imaging and Quantification: Wash the plate thoroughly and allow it to dry. Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey). The integrated intensity of the ERα signal is normalized to the housekeeping protein signal.
-
Data Analysis: Plot the normalized ERα signal against the compound concentration and fit to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of the protein is degraded).
Hypothesis 2: Anticancer Activity via Kinase Inhibition
The dibenzo[a,d]annulene scaffold can be considered a "small molecule" backbone capable of fitting into the ATP-binding pocket of various protein kinases. The 5-chloro substituent is a common feature in many approved kinase inhibitors, where it often forms key halogen bonds or occupies hydrophobic pockets.[10] A particularly relevant target is Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a principal mediator of tumor angiogenesis.[10]
Experimental Workflow: Kinase Inhibition Profiling
A tiered screening approach is efficient. An initial broad screen against a large panel of kinases identifies potential targets, which are then validated through specific, quantitative assays.
Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This protocol describes a typical method for determining the IC₅₀ of a compound against a specific kinase.
-
Reagents: Prepare assay buffer, recombinant human VEGFR-2 enzyme, a suitable substrate peptide, and ATP. A commercial kit such as ADP-Glo™ is recommended.
-
Compound Preparation: Perform a serial dilution of 5-Chloro-5H-dibenzo[a,d]annulene in DMSO, then dilute further in the assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction: In a 384-well plate, add the compound dilutions, the VEGFR-2 enzyme, and the substrate. Allow a brief pre-incubation (e.g., 15 minutes).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for 1 hour at room temperature. The reaction allows the enzyme to transfer phosphate from ATP to the substrate, generating ADP.
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Convert ADP to ATP: Add the Kinase Detection Reagent, which contains enzymes that convert the generated ADP back into ATP.
-
Measure Luminescence: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a light signal proportional to the ADP generated. Read the luminescence on a plate reader.
-
Data Analysis: The signal is inversely proportional to the kinase inhibition. Plot the luminescence signal against the compound concentration and fit to a four-parameter logistic curve to calculate the IC₅₀ value.
Hypothesis 3: Broad Cytotoxicity and Antimicrobial Potential
Based on the reported activities of other 5H-dibenzo[a,d][5]annulene derivatives, the target compound may exhibit general cytotoxic effects against cancer cells or possess antimicrobial properties.[1] A preliminary screening is warranted to assess this potential.
Protocol: MTT Assay for General Cytotoxicity
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7, MDA-MB-231, A549) in 96-well plates and allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of 5-Chloro-5H-dibenzo[a,d]annulene and incubate for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Summary and Structure-Activity Relationship (SAR) Outlook
To guide further development, the quantitative data from these initial assays should be compiled.
Table 1: Hypothetical Biological Activity Profile
| Assay Type | Target / Cell Line | Endpoint | Result (Hypothetical) |
|---|---|---|---|
| ERα Degradation | MCF-7 Cells | IC₅₀ | 0.85 µM |
| Kinase Inhibition | VEGFR-2 | IC₅₀ | 1.2 µM |
| Cytotoxicity | MCF-7 (ERα+) | GI₅₀ | 0.95 µM |
| Cytotoxicity | MDA-MB-231 (ERα-) | GI₅₀ | 15.7 µM |
| Antimicrobial | S. aureus | MIC | >100 µM |
The hypothetical data above would suggest that 5-Chloro-5H-dibenzo[a,d]annulene is a promising SERD candidate, as its growth inhibition is significantly more potent in ERα-positive cells, correlating well with its ERα degradation activity. The moderate VEGFR-2 activity suggests a potential secondary mechanism or a basis for optimization. The lack of potent antimicrobial activity would deprioritize that line of investigation.
Next Steps: SAR-Driven Optimization
The 5-chloro position is a prime candidate for modification to improve potency and selectivity.
Conclusion
5-Chloro-5H-dibenzo[a,d]annulene is a molecule of significant interest at the intersection of several validated therapeutic strategies. Its structural similarity to known bioactive compounds, particularly SERDs, provides a strong rationale for its investigation as an anticancer agent. The experimental workflows detailed in this guide offer a clear, logical, and efficient path to defining its biological activity profile. By systematically evaluating its effects on ERα, protein kinases, and general cell viability, and by leveraging the 5-chloro substituent for rapid SAR expansion, researchers can effectively determine the therapeutic potential of this compound and its derivatives.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14587, 10,11-dihydro-5-chloro-5H-Dibenzo(a,d)cycloheptene. Available from: [Link]
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Szlachcic, P., Danel, A., & Kityk, A. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. Molecules, 27(3), 723. Available from: [Link]
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Jayaraman, V. (2022). Substituted 6,7-Dihydro-5H-benzo[5]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters, 13(8), 1361-1362. Available from: [Link]
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Jayaraman, V. (2022). Substituted 6,7-Dihydro-5H-Benzo[5]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters. Available from: [Link]
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Jayaraman, V. (2022). Substituted 6,7-Dihydro-5H-Benzo[5]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. National Center for Biotechnology Information. Available from: [Link]
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Jayaraman, V. (2022). 6,7-Dihydro-5H-benzo[5]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. National Center for Biotechnology Information. Available from: [Link]
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Wood, M. A., et al. (2021). Upper: molecular structures of syn- and anti-1,6:8,13-bismethano[11]annulene, 6, left. ResearchGate. Available from: [Link]
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Solà, M., & Poater, J. (2019). Polycyclic Hydrocarbons from [4n]Annulenes: Correlation versus Hybridization Forces in the Formation of Diradicaloids. Chemistry – A European Journal, 25(4), 927-936. Available from: [Link]
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Spengler, J., et al. (2023). π-Extended benzo[1,2:4,5]di[5]annulene bis(dicarboximide)s – a new class of non-alternant polycyclic aromatic dicarboximides. Chemical Science, 14(40), 11069-11076. Available from: [Link]
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Forsch, R. A., Wright, J. E., & Rosowsky, A. (2002). Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid. Bioorganic & Medicinal Chemistry, 10(6), 2067-2076. Available from: [Link]
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Kumar, D., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(7), 1857-1864. Available from: [Link]
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Lee, S. Y., et al. (2014). Synthesis and preliminary in vitro biological evaluation of 5-chloro-2-(substituted phenyl)benzo[d]thiazole derivatives designed as novel antimelanogenesis agents. Bioorganic & Medicinal Chemistry Letters, 24(23), 5494-5497. Available from: [Link]
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Methodological & Application
Synthetic Protocols for Nucleophilic Substitution of 5-Chloro-5H-dibenzo[a,d]annulene: An Application Guide
Introduction: The Versatile 5-Substituted-5H-dibenzo[a,d]annulene Scaffold
The 5H-dibenzo[a,d]annulene core, a tricyclic framework featuring a central seven-membered ring fused to two benzene rings, is a privileged scaffold in medicinal chemistry.[1] Derivatives functionalized at the 5-position are integral to a range of neuroactive compounds, including modulators of N-methyl-D-aspartate (NMDA) receptors.[1] The synthetic accessibility of a diverse library of these compounds is pivotal for structure-activity relationship (SAR) studies in drug discovery. 5-Chloro-5H-dibenzo[a,d]annulene serves as a key intermediate, allowing for the introduction of various functionalities through nucleophilic substitution.
This guide provides detailed protocols for the nucleophilic substitution of 5-Chloro-5H-dibenzo[a,d]annulene with a range of nucleophiles, including nitrogen, oxygen, and sulfur-based reagents. It further delves into the mechanistic dichotomy (SN1 vs. SN2) that governs these transformations, offering insights into the rational selection of reaction conditions to achieve desired outcomes.
Diagram: Reaction Workflow
Caption: General workflow for the synthesis of 5-substituted-5H-dibenzo[a,d]annulenes.
Part 1: Preparation of 5-Chloro-5H-dibenzo[a,d]annulene
The precursor, 5-Chloro-5H-dibenzo[a,d]annulene, is typically synthesized from its corresponding alcohol, 5H-dibenzo[a,d]annulen-5-ol.[1] A common and effective method involves chlorination with thionyl chloride.
Protocol 1.1: Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene
Materials:
-
5H-dibenzo[a,d]annulen-5-ol
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5H-dibenzo[a,d]annulen-5-ol (1.0 eq) in anhydrous benzene.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 5-Chloro-5H-dibenzo[a,d]annulene is often used in the next step without further purification. For a similar procedure involving a substituted analog, see[2].
Part 2: Nucleophilic Substitution Protocols
The benzylic-like nature of the 5-position in 5-Chloro-5H-dibenzo[a,d]annulene makes it susceptible to nucleophilic attack. The choice of reaction conditions, particularly the solvent and the nature of the nucleophile, can influence the reaction pathway, favoring either an SN1 or SN2 mechanism.
Mechanistic Considerations: SN1 vs. SN2 Pathways
The substitution at the benzylic position of 5-Chloro-5H-dibenzo[a,d]annulene can proceed through two primary mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This two-step mechanism involves the formation of a resonance-stabilized dibenzotropylium-like carbocation intermediate.[3][4] This pathway is favored by polar protic solvents (e.g., ethanol, water), which can stabilize the carbocation intermediate, and by weaker nucleophiles.[5][6]
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the carbon center at the same time as the chloride leaving group departs.[3] This pathway is favored by polar aprotic solvents (e.g., DMF, DMSO, acetone) and strong nucleophiles.[5][6] Steric hindrance around the reaction center can impede the SN2 pathway.[7]
Caption: Comparison of SN1 and SN2 mechanistic pathways.
Protocol 2.1: Substitution with N-Nucleophiles (Amines)
The introduction of an amine functionality is a common transformation in the synthesis of bioactive molecules. Both primary and secondary amines can be used as nucleophiles.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Desired primary or secondary amine (e.g., piperidine, morpholine, aniline)
-
Anhydrous solvent (e.g., DMF, acetonitrile, or ethanol)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Standard glassware for inert atmosphere reactions
Procedure (General):
-
To a solution of 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq) in an anhydrous solvent, add the amine (1.1-2.0 eq) and a base (1.5-2.5 eq).
-
Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C). The choice of temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
| Amine Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Piperidine | DMF | K₂CO₃ | 25-50 | 4-8 |
| Morpholine | Acetonitrile | Et₃N | 60 | 6-12 |
| Aniline | Toluene | Na₂CO₃ | 80-100 | 12-24 |
Expertise & Experience: For less reactive amines, such as anilines, higher temperatures are generally required. The use of a non-nucleophilic base like K₂CO₃ or Et₃N is crucial to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
Protocol 2.2: Substitution with O-Nucleophiles (Alcohols and Phenols)
The synthesis of ethers from 5-Chloro-5H-dibenzo[a,d]annulene can be achieved using alcohols or phenols as nucleophiles. These reactions often require a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Desired alcohol or phenol
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., NaH, K₂CO₃)
-
Standard glassware for inert atmosphere reactions
Procedure (General):
-
In a flame-dried flask under an inert atmosphere, prepare a solution of the alkoxide or phenoxide by adding the alcohol or phenol (1.2 eq) to a suspension of a strong base (e.g., NaH, 1.2 eq) in an anhydrous solvent.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases (in the case of NaH).
-
Add a solution of 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq) in the same anhydrous solvent to the alkoxide/phenoxide solution.
-
Stir the reaction at room temperature or heat as necessary.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography.
| O-Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Methanol | THF | NaH | 0 to 25 | 2-4 |
| Phenol | DMF | K₂CO₃ | 80 | 8-16 |
| Benzyl alcohol | THF | NaH | 25 | 4-6 |
Expertise & Experience: The use of sodium hydride requires strict anhydrous conditions and an inert atmosphere. For phenols, a weaker base like potassium carbonate is often sufficient, especially at elevated temperatures. The reaction with phenols can also be facilitated by phase-transfer catalysis.
Protocol 2.3: Substitution with S-Nucleophiles (Thiols)
Thiols are excellent nucleophiles and readily displace the chloride from 5-Chloro-5H-dibenzo[a,d]annulene to form thioethers. These reactions are typically fast and can often be performed at room temperature.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Desired thiol
-
Anhydrous solvent (e.g., DMF, ethanol)
-
Base (e.g., K₂CO₃, Et₃N)
-
Standard laboratory glassware
Procedure (General):
-
Dissolve 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq) and the thiol (1.1 eq) in an anhydrous solvent.
-
Add the base (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
| S-Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |
| Ethanethiol | Ethanol | Et₃N | 25 | 1-3 |
| Thiophenol | DMF | K₂CO₃ | 25 | 2-4 |
| Benzyl mercaptan | DMF | K₂CO₃ | 25 | 2-4 |
Expertise & Experience: Thiols are generally more nucleophilic than their corresponding alcohols, leading to faster reaction rates under milder conditions. The use of a base is to deprotonate the thiol to the more nucleophilic thiolate anion.
Part 3: Advanced Methodologies
For challenging substitutions or to improve reaction efficiency, advanced techniques such as Lewis acid catalysis or phase-transfer catalysis can be employed.
-
Lewis Acid Catalysis: Lewis acids can activate the C-Cl bond, facilitating its cleavage and promoting an SN1-type mechanism.[3] This can be particularly useful for reactions with weak nucleophiles. However, the choice of Lewis acid must be compatible with the nucleophile.
-
Phase-Transfer Catalysis (PTC): PTC is beneficial when the nucleophile (e.g., an inorganic salt) and the substrate have poor mutual solubility.[8][9] A phase-transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase where the reaction occurs.[8] This method is particularly useful for generating alkoxides or phenoxides in situ under milder conditions.
Conclusion
The nucleophilic substitution of 5-Chloro-5H-dibenzo[a,d]annulene is a robust and versatile method for the synthesis of a wide array of derivatives with potential biological activity. A thorough understanding of the underlying mechanistic principles allows for the rational design of synthetic protocols. The methods outlined in this guide provide a solid foundation for researchers in medicinal chemistry and drug development to explore the chemical space around this important scaffold.
References
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International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. 2014;3(1). Available from: [Link]
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PMC. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Available from: [Link]
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Li, X. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Cent. Sci. 2017;3(7):666-680. Available from: [Link]
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Edinburgh Research Explorer. Enantioconvergent nucleophilic substitution via synergistic phase-transfer catalysis. Available from: [Link]
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PrepChem.com. Synthesis of 3-bromo-5-chloro-5H-dibenzo[a,d]cycloheptene. Available from: [Link]
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ResearchGate. Lewis‐Acid‐Catalyzed Direct Nucleophilic Substitution Reaction of Alcohols for the Functionalization of Aromatic Amines. Available from: [Link]
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PMC. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Available from: [Link]
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Um, I. H., Lee, S. J., Kim, J. J., & Kwon, D. S. (1994). A Mechanistic Study on Nucleophilic Substitution Reactions of Aryl Substituted Benzenesulfonates with Anionic Nucleophiles. Bulletin of the Korean Chemical Society, 15(6), 473-477. Available from: [Link]
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PMC. Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Available from: [Link]
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ResearchGate. (PDF) Efficient synthesis of 5-substituted 2-aryl-6-cyanoindolizines via nucleophilic substitution reactions. Available from: [Link]
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The Versatility of a Privileged Scaffold: Applications of 5-Chloro-5H-dibenzo[a,d]annulene in Medicinal Chemistry
Introduction: The Strategic Importance of the Dibenzo[a,d]annulene Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The rigid, three-dimensional structure of the 5H-dibenzo[a,d]annulene system is one such scaffold. Its unique conformational properties provide an excellent platform for the precise spatial orientation of functional groups, a critical factor in achieving high-affinity and selective binding to complex biological macromolecules.
This guide focuses on a key derivative of this scaffold, 5-Chloro-5H-dibenzo[a,d]annulene . The strategic placement of a chlorine atom at the 5-position renders it an exceptionally versatile synthetic intermediate. The chlorine atom acts as an excellent leaving group, primarily in nucleophilic substitution reactions, allowing for the introduction of a wide array of functionalities at this critical position. This adaptability has been harnessed by medicinal chemists to synthesize a diverse range of compounds with significant therapeutic potential, particularly in the realms of neurodegenerative diseases, oxidative stress-related conditions, and oncology.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the utilization of 5-Chloro-5H-dibenzo[a,d]annulene in the synthesis of biologically active molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.
Core Application I: Development of Neuroprotective Agents - Targeting the NMDA Receptor
Scientific Rationale and Mechanistic Insight
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] However, overactivation of NMDA receptors leads to excessive calcium influx, triggering a cascade of neurotoxic events that contribute to neuronal damage in various neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's.[3]
The dibenzo[a,d]annulene scaffold has been identified as a key pharmacophore for the development of non-competitive, subunit-selective NMDA receptor antagonists.[4] Specifically, derivatives bearing an amino group at the 5-position have shown high affinity and selectivity for the GluN2B subunit of the NMDA receptor. The rigid tricyclic structure of the scaffold is believed to correctly position the amine functionality for optimal interaction within the ifenprodil binding site at the interface of the GluN1 and GluN2B subunits, leading to allosteric inhibition of the receptor.[3][5]
The synthesis of these potent neuroprotective agents often commences with 5-Chloro-5H-dibenzo[a,d]annulene, leveraging the reactivity of the 5-chloro group for the introduction of various amine-containing side chains.
Visualizing the Synthetic Strategy and Biological Target
Caption: Synthetic and mechanistic overview for neuroprotective agents.
Protocol 1: Synthesis of N-Substituted-5H-dibenzo[a,d]annulen-5-amines
This protocol provides a general yet robust method for the nucleophilic substitution of 5-Chloro-5H-dibenzo[a,d]annulene with a primary amine. The specific conditions can be optimized based on the reactivity of the chosen amine.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Primary amine of choice (e.g., benzylamine)
-
Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq) in anhydrous acetonitrile or DMF.
-
Addition of Reagents: To the stirred solution, add the primary amine (1.2-1.5 eq) followed by a base such as triethylamine or potassium carbonate (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Reaction Conditions: Heat the reaction mixture to reflux (for ACN) or at 80-100 °C (for DMF) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the nucleophilicity of the amine.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If DMF was used, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate or DCM. If acetonitrile was used, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent.
-
Purification: Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted-5H-dibenzo[a,d]annulen-5-amine.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Application II: Synthesis of Antioxidant N-Acylhydrazones
Scientific Rationale and Mechanistic Insight
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[6] N-acylhydrazones are a class of compounds known to possess a wide range of biological activities, including antioxidant properties. The presence of the -C(O)NHN=CH- moiety is believed to be crucial for this activity, likely through mechanisms involving radical scavenging and metal chelation.
The dibenzo[a,d]annulene scaffold can be incorporated into N-acylhydrazone structures to enhance their lipophilicity and potentially modulate their biological activity. The synthesis of these compounds involves a multi-step sequence starting from 5-Chloro-5H-dibenzo[a,d]annulene.
Protocol 2: Multi-step Synthesis of Dibenzo[a,d]annulene-based N-Acylhydrazones
This protocol outlines the synthesis of N-acylhydrazones bearing the 5H-dibenzo[a,d]annulene moiety, starting from the parent chloro-derivative.
Part A: Synthesis of 2-(5H-dibenzo[a,d]annulen-5-yl)acetic acid
-
Williamson Ether Synthesis: React 5-Chloro-5H-dibenzo[a,d]annulene with a protected form of glycolic acid (e.g., ethyl glycolate) in the presence of a base like sodium hydride in an anhydrous solvent such as THF.
-
Hydrolysis: Hydrolyze the resulting ester with a base (e.g., NaOH or KOH) in an aqueous/alcoholic solution to yield 2-(5H-dibenzo[a,d]annulen-5-yl)acetic acid after acidic work-up.
Part B: Synthesis of 2-(5H-dibenzo[a,d]annulen-5-yl)acetohydrazide
-
Esterification: Convert the carboxylic acid from Part A to its corresponding methyl or ethyl ester using standard methods (e.g., Fischer esterification with methanol/ethanol and a catalytic amount of sulfuric acid).
-
Hydrazinolysis: Reflux the ester with hydrazine hydrate in a suitable solvent like ethanol to obtain 2-(5H-dibenzo[a,d]annulen-5-yl)acetohydrazide.
Part C: Synthesis of N-Acylhydrazones
-
Condensation Reaction: Dissolve the acetohydrazide from Part B (1.0 eq) and a selected aromatic aldehyde (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the mixture.
-
Reaction Conditions: Reflux the reaction mixture for a few hours until the reaction is complete (monitored by TLC).
-
Isolation: Upon cooling, the N-acylhydrazone product often precipitates out of the solution. The solid can be collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the product can be isolated by evaporation of the solvent followed by recrystallization or column chromatography.
-
Characterization: Characterize the final products by IR, ¹H NMR, ¹³C NMR, and elemental analysis. The presence of characteristic peaks for the amide C=O and the imine C=N bonds in the IR spectrum, and the amide NH and imine CH protons in the ¹H NMR spectrum will confirm the structure.
| Derivative Class | Starting Material | Key Transformation(s) | Therapeutic Potential |
| N-Substituted Amines | 5-Chloro-5H-dibenzo[a,d]annulene | Nucleophilic Substitution | Neuroprotection (NMDA Receptor Antagonism) |
| N-Acylhydrazones | 5-Chloro-5H-dibenzo[a,d]annulene | Multi-step synthesis involving substitution, hydrolysis, esterification, hydrazinolysis, and condensation | Antioxidant, Anticancer |
Broader Horizons: Anticancer and Antiviral Applications
While the applications in neuroprotection and antioxidant therapy are well-documented, the dibenzo[a,d]annulene scaffold is also being explored in other therapeutic areas.
-
Anticancer Activity: The rigid framework of dibenzoannulene derivatives makes them attractive candidates for the design of kinase inhibitors and other anticancer agents. For instance, structurally related dibenzo[b,e][7]diazepin-11-one derivatives have been synthesized and shown to induce apoptosis and cell cycle arrest in cancer cell lines.[6] The synthetic strategies often involve multi-step sequences where the core tricyclic system is assembled and subsequently functionalized.
-
Antiviral Potential: The broad biological activity of heterocyclic compounds has prompted investigations into the antiviral properties of various scaffolds. While specific antiviral agents directly derived from 5-Chloro-5H-dibenzo[a,d]annulene are less common in the literature, the general structural features of the dibenzoannulene core are present in some classes of antiviral compounds. Further exploration in this area could yield novel antiviral leads.
Conclusion and Future Perspectives
5-Chloro-5H-dibenzo[a,d]annulene stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility is primarily centered on its ability to undergo nucleophilic substitution, enabling the facile introduction of diverse functional groups at the 5-position of the privileged dibenzo[a,d]annulene scaffold. The application notes and protocols detailed herein for the synthesis of neuroprotective NMDA receptor antagonists and antioxidant N-acylhydrazones provide a solid foundation for researchers to explore the potential of this starting material.
The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships with various biological targets, will undoubtedly lead to the discovery of new and improved therapeutic agents. The development of more efficient and stereoselective synthetic methodologies will further expand the chemical space accessible from 5-Chloro-5H-dibenzo[a,d]annulene, paving the way for the next generation of drugs targeting a wide range of human diseases.
References
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Socea, L. I., Socea, B., Saramet, G., Barbuceanu, S. F., Draghici, C., Constantin, V. D., & Olaru, O. T. (2015). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d]annulen-5-yl acetylhydrazones. Revista de Chimie, 66(8), 1122-1126. [Link]
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Kumar, A., Sharma, S., Nikalje, A. P., & Singh, R. (2016). Synthesis and biological evaluation of 5,10-dihydro-11H-dibenzo[b,e][7]diazepin-11-one structural derivatives as anti-cancer and apoptosis inducing agents. European Journal of Medicinal Chemistry, 108, 674-686. [Link]
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Khan, I., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4938. [Link]
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Schepmann, D., et al. (2019). Synthesis and pharmacological evaluation of fluorinated benzoannulen-7-amines as GluN2B-selective NMDA receptor antagonists. Journal of Labelled Compounds and Radiopharmaceuticals, 62(8), 484-497. [Link]
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Gawaskar, S., et al. (2016). Benzoannulene-based GluN2B selective NMDA receptor antagonists: Surprising effect of a nitro group in 2-position. Bioorganic & Medicinal Chemistry Letters, 26(2), 525-529. [Link]
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A. (n.d.). 5-Membered Heterocyclic Compounds as Antiviral Agents. PubMed. [Link]
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Wünsch, B., et al. (2021). Synthesis of GluN2A-selective NMDA receptor antagonists with an electron-rich aromatic B-ring. European Journal of Medicinal Chemistry, 209, 112939. [Link]
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A. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. [Link]
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A. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. [Link]
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A. (n.d.). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. PubMed. [Link]
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A. (2022). Theoretical Study of the Geometry of Dibenzoazepine Analogues. International Journal of Molecular Sciences, 23(3), 1269. [Link]
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A. (n.d.). Synthesis, characterization and conformational study of new α,β-unsaturated acylhydrazones based on calix [ ]arene backbone. ResearchGate. [Link]
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A. (n.d.). Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. University of Bath's Research Portal. [Link]
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A. (n.d.). Benzoannulene-based GluN2B selective NMDA receptor antagonists: Surprising effect of a nitro group in 2-position. PubMed. [Link]
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A. (n.d.). Synthesis and Antiviral Activity of 5- And 5'-substituted Thymidine Analogs. PubMed. [Link]
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Wünsch, B., et al. (2017). Design, Synthesis, Pharmacological Evaluation and Docking Studies of GluN2B-Selective NMDA Receptor Antagonists with a Benzoannulen-7-amine Scaffold. ChemMedChem, 12(17), 1423-1435. [Link]
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A. (n.d.). Antiviral Effect of 5′-Arylchalcogeno-3-aminothymidine Derivatives in SARS-CoV-2 Infection. MDPI. [Link]
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A. (n.d.). Anti-viral Activity of 5,6-dichloro-1-(2'-deoxy-beta-d-ribofuranosyl)benzimidazole and Related Derivatives. PubMed. [Link]
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A. (n.d.). Biphenyl scaffold for the design of NMDA-receptor negative modulators: molecular modeling, synthesis, and biological activity. PubMed Central. [Link]
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A. (n.d.). A Structural Biology Perspective on NMDA Receptor Pharmacology and Function. NIH. [Link]
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A. (n.d.). Synthesis and Pharmacological Evaluation of Enantiomerically Pure GluN2B Selective NMDA Receptor Antagonists. ResearchGate. [Link]
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A. (n.d.). Mechanism of NMDA receptor inhibition and activation. PubMed Central. [Link]
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A. (n.d.). Synthesis and characterization of new aromatic hydrazones. ResearchGate. [Link]
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A. (n.d.). Antiviral Agents From Fungi: Diversity, Mechanisms and Potential Applications. PubMed Central. [Link]
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A. (n.d.). A Review on Medicinally Important Heterocyclic Compounds. Ommega Publishers. [Link]
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A. (n.d.). Impact of hydroxy moieties at the benzoannulene ring system of GluN2B ligands: Design, synthesis and biological evaluation. Odesa I. I. Mechnykov National University. [Link]
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A. (n.d.). Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review. RSYN RESEARCH. [Link]
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A. (n.d.). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. MDPI. [Link]
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A. (n.d.). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Semantic Scholar. [Link]
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palladium-catalyzed cross-coupling reactions with 5-Chloro-5H-dibenzo[a,d]annulene
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-5H-dibenzo[a,d]annulene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 5H-dibenzo[a,d]annulene core is a privileged scaffold found in numerous pharmacologically active compounds and advanced materials. Its rigid, three-dimensional structure is of significant interest in drug development, notably in the creation of novel Selective Estrogen Receptor Degraders (SERDs) for cancer therapy.[1][2][3] However, the functionalization of this core structure, particularly from readily available halogenated precursors like 5-Chloro-5H-dibenzo[a,d]annulene, presents significant synthetic challenges. The steric hindrance imposed by the tricyclic system and the relative inertness of the aryl chloride bond necessitate advanced catalytic methods. This guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 5-Chloro-5H-dibenzo[a,d]annulene, enabling the synthesis of diverse derivatives through C-C and C-N bond formation. We will delve into the mechanistic rationale behind catalyst selection and reaction conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offering field-proven insights to accelerate research and development.
The Challenge: Coupling a Sterically Hindered Aryl Chloride
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis.[4][5] However, their success is highly dependent on the nature of the substrates. 5-Chloro-5H-dibenzo[a,d]annulene poses two primary obstacles:
-
Steric Hindrance: The bulky tricyclic framework physically impedes the approach of the palladium catalyst to the C-Cl bond, slowing the crucial initial step of oxidative addition.
-
Bond Inertness: The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, requiring highly active catalysts to break it effectively.[6][7]
Overcoming these barriers requires catalyst systems that are both highly reactive and sterically tailored. The development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines developed by the Buchwald group) and N-heterocyclic carbenes (NHCs) has been pivotal.[8][9] These ligands accelerate the key steps of the catalytic cycle: the electron-rich character enhances the rate of oxidative addition of the palladium(0) catalyst into the aryl chloride bond, while their steric bulk promotes the final, product-releasing reductive elimination step.[10]
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron reagent. It is renowned for its mild conditions and tolerance of a wide array of functional groups.[11] For a challenging substrate like 5-Chloro-5H-dibenzo[a,d]annulene, a highly active catalyst system is paramount.
Mechanistic Rationale
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[12][13]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of 5-Chloro-5H-dibenzo[a,d]annulene
Scientist's Note: This protocol employs a catalyst system known for its high activity with aryl chlorides. The use of a bulky biarylphosphine ligand (e.g., SPhos) is critical. The choice of a mild base like potassium carbonate is often sufficient, but for less reactive boronic acids, a stronger base like K₃PO₄ may be required. Rigorous degassing of the solvent is essential to prevent oxidation and deactivation of the Pd(0) catalyst.
| Reagents & Equipment |
| 5-Chloro-5H-dibenzo[a,d]annulene |
| Arylboronic acid (1.2 - 1.5 equiv) |
| Palladium(II) Acetate (Pd(OAc)₂, 2 mol%) |
| SPhos (4 mol%) |
| Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv) |
| Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1 or Dioxane/H₂O 10:1) |
| Schlenk flask or reaction vial with stir bar |
| Nitrogen or Argon line |
| Heating mantle or oil bath with temperature control |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (2.5 equiv).
-
Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst slurry to the Schlenk flask.
-
Solvent Addition: Add the degassed solvent mixture (to a concentration of ~0.1 M with respect to the starting chloride).
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.
| Coupling Partner (Example) | Typical Yield |
| Phenylboronic acid | > 90% |
| 4-Methoxyphenylboronic acid | > 85% |
| 3-Thienylboronic acid | > 80% |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, enabling the coupling of aryl halides with a vast range of amines.[14] This reaction is fundamental in medicinal chemistry, where aryl amine moieties are ubiquitous. Given the steric hindrance of the dibenzoannulene core, a modern, highly active palladacycle precatalyst or an in-situ generated catalyst with a bulky ligand is required.[15][16]
Mechanistic Rationale
Similar to the Suzuki coupling, the cycle begins with oxidative addition. The key difference is the subsequent coordination of the amine and deprotonation by a strong, non-nucleophilic base (e.g., NaOt-Bu) to form a palladium-amido complex. Reductive elimination then forms the C-N bond.[17]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination of 5-Chloro-5H-dibenzo[a,d]annulene
Scientist's Note: The choice of base is critical and must be a strong, non-nucleophilic alkoxide or amide base. Sodium tert-butoxide (NaOt-Bu) is most common. The reaction is extremely sensitive to air and moisture; therefore, the use of a glovebox for reagent preparation is highly recommended. Using a pre-formed palladacycle (e.g., a G3 or G4 precatalyst) often gives more reproducible results than generating the catalyst in situ.
| Reagents & Equipment |
| 5-Chloro-5H-dibenzo[a,d]annulene |
| Amine (primary or secondary, 1.1 - 1.3 equiv) |
| BrettPhos Pd G3 Precatalyst (1-2 mol%) |
| Sodium tert-butoxide (NaOt-Bu, 1.4 equiv) |
| Anhydrous, degassed solvent (e.g., Toluene or CPME) |
| Glovebox (recommended) |
| Screw-cap reaction vial with stir bar |
| Heating block or oil bath with temperature control |
Procedure:
-
Reaction Setup (in a glovebox): To a screw-cap vial, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 equiv), the BrettPhos Pd G3 Precatalyst (0.02 equiv), and NaOt-Bu (1.4 equiv).
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2 equiv).
-
Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated heating block at 100 °C. Stir vigorously.
-
Monitoring: Follow the reaction's progress by LC-MS. Reactions are typically complete within 2-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate and purify the crude material by flash column chromatography.
| Coupling Partner (Example) | Typical Yield |
| Morpholine | > 95% |
| Aniline | > 85% |
| n-Butylamine | > 90% |
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, providing a direct route to C(sp²)-C(sp) bonds.[18][19] This reaction is invaluable for creating rigid, linear extensions to molecular scaffolds, often used in materials science and as precursors for more complex heterocycles.[20] The classic conditions employ a palladium catalyst and a copper(I) co-catalyst.
Mechanistic Rationale
The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl chloride is followed by transmetalation from a copper-acetylide species. This species is generated in the copper cycle, where the base and Cu(I) activate the terminal alkyne. Reductive elimination from palladium then yields the final product.[19][21]
Caption: Interconnected cycles of the Sonogashira coupling.
Protocol: Sonogashira Coupling of 5-Chloro-5H-dibenzo[a,d]annulene
Scientist's Note: The key to a successful Sonogashira coupling, especially with a less reactive chloride, is ensuring an oxygen-free environment to prevent the oxidative homocoupling of the alkyne (Glaser coupling). The use of an amine base that also acts as a solvent (like triethylamine) is common. For hindered substrates, a more robust ligand may be needed if standard Pd/PPh₃ catalysts are sluggish.
| Reagents & Equipment |
| 5-Chloro-5H-dibenzo[a,d]annulene |
| Terminal Alkyne (1.5 equiv) |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%) |
| Copper(I) Iodide (CuI, 5 mol%) |
| Triethylamine (Et₃N) or Diisopropylamine (DIPEA) as base and solvent |
| Anhydrous THF (co-solvent, optional) |
| Schlenk flask |
| Nitrogen or Argon line |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under inert atmosphere, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 equiv), and CuI (0.05 equiv).
-
Solvent/Base Addition: Add degassed Et₃N (sufficient to make a ~0.2 M solution). If substrate solubility is an issue, a mixture of THF and Et₃N (1:1) can be used.
-
Alkyne Addition: Add the terminal alkyne (1.5 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if the reaction is slow. Monitor by TLC or LC-MS. Reactions are often complete in 2-12 hours.
-
Workup: Once complete, remove the amine solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of celite to remove metal salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.
| Coupling Partner (Example) | Typical Yield |
| Phenylacetylene | > 80% |
| Trimethylsilylacetylene | > 90% |
| 1-Hexyne | > 75% |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base (Suzuki/Buchwald).3. Poor quality reagents/solvents. | 1. Ensure rigorous degassing of solvents; use fresh catalyst/ligand.2. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃).3. Use anhydrous solvents and freshly opened reagents. |
| Recovery of Starting Material | 1. Reaction temperature too low.2. Catalyst loading too low.3. Inappropriate ligand for the substrate. | 1. Increase temperature in 10 °C increments.2. Increase catalyst/ligand loading (e.g., from 2% to 4%).3. Switch to a more active ligand system (e.g., from PPh₃ to a bulky biarylphosphine). |
| Formation of Side Products | 1. Debromination (protodehalogenation).2. Homocoupling of boronic acid or alkyne. | 1. Ensure the system is free of excess water/protons; use a high-purity base.2. Ensure a strictly inert atmosphere; for Sonogashira, minimize reaction time and temperature. |
References
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Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). ResearchGate. [Link]
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Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. (2023). ACS Publications. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2002). ResearchGate. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (2022). ResearchGate. [Link]
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Substituted 6,7-Dihydro-5H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. (2022). ACS Publications. [Link]
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Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][1]annulen-5-yl acetylhydrazones. (2015). ResearchGate. [Link]
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Heck reaction. (n.d.). Wikipedia. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. (2002). ResearchGate. [Link]
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PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2015). Beilstein Journal of Organic Chemistry. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). PubMed. [Link]
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Palladium-Catalyzed Reactions. (2020). MDPI. [Link]
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Palladium Cross-Coupling Reactions 1. An Introduction. (2020). YouTube. [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007). ACS Publications. [Link]
-
Substituted 6,7-Dihydro-5H-Benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. (2022). National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed Heck Reaction of Endocyclic Conjugated C=C Bonds of Pyrroles. (n.d.). Synfacts. [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. [Link]
-
The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. (2016). National Institutes of Health (NIH). [Link]
-
6,7-Dihydro-5H-benzo[1]annulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. (2022). National Institutes of Health (NIH). [Link]
-
Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. (2014). PubMed. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. (2013). National Institutes of Health (NIH). [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]
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- 11. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. jk-sci.com [jk-sci.com]
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Scalable and Robust Protocol for the Synthesis and Purification of 5-Chloro-5H-dibenzo[a,d]annulene
Introduction: The Strategic Importance of 5-Chloro-5H-dibenzo[a,d]annulene
5-Chloro-5H-dibenzo[a,d]annulene, also known as 5-chloro-5H-dibenzo[a,d]cycloheptene, is a pivotal intermediate in the field of medicinal chemistry and drug development. Its tricyclic dibenzo[a,d]annulene core is a privileged scaffold found in numerous biologically active compounds, including antidepressants, anticonvulsants, and antihistamines. The strategic placement of a chlorine atom at the 5-position renders the molecule an excellent electrophile for nucleophilic substitution reactions.[1] This reactivity is the cornerstone of its utility, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
This application note provides a comprehensive, field-proven guide for the large-scale synthesis and purification of 5-Chloro-5H-dibenzo[a,d]annulene. The methodologies described herein are designed for scalability, robustness, and high fidelity, ensuring a final product that meets the stringent purity requirements of pharmaceutical research and development. We will delve into the causality behind experimental choices, from reagent selection to purification strategy, to empower researchers with a deep, practical understanding of the process.
Synthetic Strategy and Rationale
The most direct and scalable route to 5-Chloro-5H-dibenzo[a,d]annulene is the chlorination of its corresponding alcohol precursor, 5H-dibenzo[a,d]annulen-5-ol. The choice of chlorinating agent is critical for ensuring high conversion, minimizing side-product formation, and facilitating a straightforward work-up.
Selection of Chlorinating Agent: Thionyl Chloride (SOCl₂) vs. Alternatives
While methods using gaseous hydrogen chloride in dioxane are reported, they can be cumbersome for large-scale operations due to the handling of gas and potential for incomplete reaction.[2] Thionyl chloride (SOCl₂) is the reagent of choice for this transformation for several key reasons:
-
High Reactivity: It readily converts the benzylic alcohol to the desired chloride.
-
Favorable By-products: The reaction produces gaseous by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can be easily removed from the reaction mixture, driving the equilibrium towards the product.
-
Mild Conditions: The reaction can often be performed at or below room temperature, preserving the integrity of the core structure.
The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The benzylic nature of the carbon at the 5-position stabilizes the carbocation-like transition state, facilitating a rapid and efficient conversion.
Synthesis Workflow Overview
The overall process can be visualized as a three-stage workflow: Reaction, Work-up, and Isolation. Each stage is designed to be linear and efficient for scalability.
Diagram 2: Workflow for the purification and quality control of the final product.
Detailed Recrystallization Protocol
-
Solvent Selection: Cyclohexane is an excellent solvent for this recrystallization, as it effectively solubilizes the product at its boiling point while showing poor solubility at room temperature. [2]2. Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture to reflux with stirring until all the solid dissolves. Add more solvent in small portions if needed to achieve complete dissolution. Expertise Note: Using the minimum amount of hot solvent is key to maximizing the recovery yield.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, avoid disturbing the flask during this initial cooling phase.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 1 hour to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Gently wash the filter cake with a small amount of ice-cold cyclohexane to remove any remaining soluble impurities.
-
Drying: Dry the purified, white crystalline product in a vacuum oven or desiccator until a constant weight is achieved. A typical yield after purification is 80-90%.
Quality Control and Characterization
The final product must be rigorously analyzed to confirm its identity and purity. The following table summarizes the expected analytical data for high-purity 5-Chloro-5H-dibenzo[a,d]annulene.
| Analysis Method | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point (MP) | 135-138 °C [2] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.1-7.5 (m, 8H, Ar-H), ~5.6 (s, 1H, CHCl) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): Aromatic signals (~127-140), Benzylic carbon (~65) |
| HPLC Purity | >99.0% (Area Normalization) |
| Mass Spectrometry (EI-MS) | m/z: 226 [M]⁺, 228 [M+2]⁺ (approx. 3:1 ratio, characteristic of a single chlorine atom), 191 [M-Cl]⁺ |
Note: NMR chemical shifts are approximate and may vary slightly based on solvent and instrument calibration. The key diagnostic is the singlet for the proton at the 5-position and the characteristic isotopic pattern in the mass spectrum.
Conclusion
This application note details a scalable, reliable, and safe protocol for the synthesis and purification of 5-Chloro-5H-dibenzo[a,d]annulene. By understanding the rationale behind reagent choice, reaction conditions, and purification methods, research and development professionals can confidently produce this critical building block with the high degree of purity required for advancing drug discovery programs. The self-validating nature of the protocol, which concludes with comprehensive QC analysis, ensures the fidelity of the final product for subsequent synthetic transformations.
References
-
Synthesis of 5-chloro-3-methylmercapto-5H-dibenzo[a,d]cycloheptene. PrepChem.com. [Link]
-
Synthesis of 3,5-dichloro-5H-dibenzo[a,d]cycloheptene. PrepChem.com. [Link]
-
Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Bionium. [Link]
-
Safety Data Sheet: Thionyl chloride. Carl ROTH. [Link]
Sources
Application Notes & Protocols: A Detailed Guide to the Synthesis of 5-amino-5H-dibenzo[a,d]annulene
Abstract
This document provides a comprehensive experimental guide for the synthesis of 5-amino-5H-dibenzo[a,d]annulene, a key structural motif in medicinal chemistry and materials science. We present two robust and well-established synthetic routes commencing from the readily accessible precursor, 5-hydroxy-5H-dibenzo[a,d]annulene. The protocols detailed herein are the Mitsunobu reaction and the Ritter reaction, each offering distinct advantages depending on the desired scale and available resources. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure successful synthesis and purification.
Introduction: Significance of the Dibenzosuberonyl Scaffold
The 5H-dibenzo[a,d]annulene (or dibenzosuberane) framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of an amino group at the C5 position furnishes a critical handle for further functionalization, enabling the exploration of structure-activity relationships (SAR) in various therapeutic targets. The successful and efficient synthesis of 5-amino-5H-dibenzo[a,d]annulene is, therefore, a crucial first step in the development of novel pharmaceuticals.
This guide provides a detailed walkthrough of the chemical synthesis, beginning with the preparation of the key intermediate, 5-hydroxy-5H-dibenzo[a,d]annulene, from its corresponding ketone. Subsequently, two distinct and reliable methods for the amination of this alcohol are presented.
Synthetic Strategy Overview
The overall synthetic approach is a two-step process starting from 5H-dibenzo[a,d]cyclohepten-5-one.
Figure 1: Overall synthetic workflow for the preparation of 5-amino-5H-dibenzo[a,d]annulene.
Experimental Protocols
Step 1: Synthesis of 5-Hydroxy-5H-dibenzo[a,d]annulene
Principle: The carbonyl group of 5H-dibenzo[a,d]cyclohepten-5-one is reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride. This reaction is typically straightforward and high-yielding.
Materials:
-
5H-Dibenzo[a,d]cyclohepten-5-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 5H-dibenzo[a,d]cyclohepten-5-one (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) to a concentration of approximately 0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise over 20-30 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-hydroxy-5H-dibenzo[a,d]annulene can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 5H-Dibenzo[a,d]cyclohepten-5-one |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol/Dichloromethane (1:1) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous ammonium chloride quench, DCM extraction |
| Typical Yield | >95% |
Step 2: Synthesis of 5-Amino-5H-dibenzo[a,d]annulene
Two effective methods for the conversion of the alcohol to the amine are presented below.
Principle: The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups, including amines, through an Sₙ2 pathway.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] For the introduction of an amino group, a nitrogen nucleophile like phthalimide is often used, followed by deprotection.[2]
Figure 2: Simplified schematic of the Mitsunobu reaction for amination.
Materials:
-
5-Hydroxy-5H-dibenzo[a,d]annulene
-
Triphenylphosphine (PPh₃)
-
Phthalimide
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, inert atmosphere setup (e.g., nitrogen or argon)
-
Syringes, ice bath
Procedure:
Part 1: Phthalimide Installation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 5-hydroxy-5H-dibenzo[a,d]annulene (1.0 eq), triphenylphosphine (1.5 eq), and phthalimide (1.5 eq).
-
Dissolution: Dissolve the solids in anhydrous THF (to a concentration of ~0.1 M with respect to the alcohol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Add DIAD or DEAD (1.5 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate.
-
Purification: Purify the crude material by column chromatography on silica gel to isolate the N-(5H-dibenzo[a,d]annulen-5-yl)phthalimide.
Part 2: Deprotection
-
Dissolution: Dissolve the purified N-(5H-dibenzo[a,d]annulen-5-yl)phthalimide in ethanol in a round-bottom flask.
-
Hydrazinolysis: Add hydrazine hydrate (10 eq) and heat the mixture to reflux for 4-6 hours. A precipitate of phthalhydrazide will form.
-
Work-up: Cool the reaction mixture to room temperature and filter off the precipitate.
-
Extraction: Concentrate the filtrate and dissolve the residue in dichloromethane. Wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-amino-5H-dibenzo[a,d]annulene.
-
Final Purification: Purify the product by column chromatography or recrystallization as needed.
| Parameter | Value |
| Reagents | PPh₃, Phthalimide, DIAD/DEAD, Hydrazine |
| Solvent | Anhydrous THF, Ethanol |
| Reaction Temperature | 0 °C to Room Temperature (Part 1), Reflux (Part 2) |
| Reaction Time | 12-24 hours (Part 1), 4-6 hours (Part 2) |
| Key Intermediate | N-(5H-Dibenzo[a,d]annulen-5-yl)phthalimide |
| Typical Yield | 60-80% over two steps |
Principle: The Ritter reaction involves the reaction of an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide.[4] The benzylic alcohol is protonated by the strong acid and subsequently loses water to form a stable carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and the resulting nitrilium ion is hydrolyzed to the amide. The amide can then be hydrolyzed to the primary amine.[4][5]
Figure 3: Reaction pathway for the Ritter reaction followed by amide hydrolysis.
Materials:
-
5-Hydroxy-5H-dibenzo[a,d]annulene
-
Acetonitrile (CH₃CN)
-
Concentrated sulfuric acid (H₂SO₄) or other strong acid
-
Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for hydrolysis
-
Diethyl ether or other suitable organic solvent
-
Ice bath
-
Round-bottom flask, dropping funnel
Procedure:
Part 1: Amide Formation
-
Setup: In a round-bottom flask equipped with a dropping funnel and magnetic stirrer, dissolve 5-hydroxy-5H-dibenzo[a,d]annulene (1.0 eq) in acetonitrile.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (2-3 eq) dropwise via the dropping funnel. Maintain the temperature below 10 °C.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(5H-dibenzo[a,d]annulen-5-yl)acetamide.
-
Purification: The crude amide can be purified by recrystallization or column chromatography.
Part 2: Amide Hydrolysis
-
Setup: To the purified amide, add a solution of aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 10% w/v).
-
Hydrolysis: Heat the mixture to reflux for 12-24 hours.
-
Work-up (Acidic Hydrolysis): Cool the reaction, basify with concentrated NaOH solution until pH > 10, and extract with an organic solvent.
-
Work-up (Basic Hydrolysis): Cool the reaction and extract with an organic solvent.
-
Final Steps: Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the desired 5-amino-5H-dibenzo[a,d]annulene.
| Parameter | Value |
| Reagents | Acetonitrile, Conc. H₂SO₄, HCl/NaOH |
| Solvent | Acetonitrile (Part 1), Water (Part 2) |
| Reaction Temperature | 0 °C to RT (Part 1), Reflux (Part 2) |
| Reaction Time | 2-4 hours (Part 1), 12-24 hours (Part 2) |
| Key Intermediate | N-(5H-Dibenzo[a,d]annulen-5-yl)acetamide |
| Typical Yield | 50-70% over two steps |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Sodium borohydride: Flammable solid, reacts with water to produce hydrogen gas. Handle with care and quench slowly.
-
DIAD/DEAD: Toxic, lachrymator, and potentially explosive. Handle with extreme care.
-
Triphenylphosphine: Irritant.
-
Hydrazine hydrate: Highly toxic and carcinogenic. Handle with extreme caution.
-
Concentrated Sulfuric Acid: Highly corrosive. Add slowly and ensure the reaction is cooled.
-
Characterization
The identity and purity of the final product, 5-amino-5H-dibenzo[a,d]annulene, should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic N-H stretches of the primary amine.
-
Melting Point Analysis: To assess purity.
Conclusion
The protocols described in this application note provide reliable and reproducible methods for the synthesis of 5-amino-5H-dibenzo[a,d]annulene. The choice between the Mitsunobu and Ritter reactions will depend on factors such as substrate sensitivity, desired scale, and safety considerations. The Mitsunobu reaction is generally milder but involves more expensive and hazardous reagents. The Ritter reaction is operationally simpler and uses cheaper reagents but requires harsh acidic conditions. Both routes, when executed with care, provide access to this valuable building block for further chemical exploration.
References
-
Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments. ResearchGate. [Link][6]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link][7]
-
Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. MDPI. [Link][3]
-
A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link][8]
Sources
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- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritter reaction - Wikipedia [en.wikipedia.org]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: 5-Chloro-5H-dibenzo[a,d]annulene as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract
The dibenzo[a,d]annulene (also known as dibenzosuberene) framework is a privileged scaffold in medicinal chemistry, forming the core of several successful pharmaceuticals. 5-Chloro-5H-dibenzo[a,d]annulene is a highly valuable and reactive starting material for accessing novel derivatives of this scaffold. The strategic placement of the chlorine atom at the C5 position, which is both benzylic and allylic, renders it exceptionally labile and prone to nucleophilic substitution. This reactivity provides a direct and efficient gateway to a diverse array of 5-substituted analogues, including amines, ethers, and thioethers. By employing bifunctional nucleophiles, this precursor can be readily transformed into novel and complex heterocyclic systems fused to the tricyclic core. This application note details the underlying chemical principles, provides validated protocols for key transformations, and outlines the synthesis of advanced heterocyclic structures with potential applications in drug discovery.
Introduction: The Strategic Importance of the Dibenzo[a,d]annulene Scaffold
Heterocyclic compounds are foundational to modern medicine, with a significant majority of all biologically active molecules containing at least one heterocyclic ring.[1][2] These structures provide a rigid framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. The dibenzo[a,d]annulene scaffold, a tricyclic system, has proven to be a particularly fruitful template for the development of centrally-acting agents.
The key to unlocking the synthetic potential of this scaffold lies in the functionalization of the central seven-membered ring. 5-Chloro-5H-dibenzo[a,d]annulene serves as an ideal electrophile for this purpose. Its heightened reactivity is a direct consequence of the electronic stabilization of the transition state during nucleophilic substitution.
Core Synthetic Strategy: Nucleophilic Substitution at the C5 Position
The primary mode of reaction for 5-Chloro-5H-dibenzo[a,d]annulene is nucleophilic substitution. The reaction can proceed via an SN1 or SN2 mechanism, but the SN1 pathway is particularly favored due to the remarkable stability of the resulting carbocation intermediate.
Causality of Reactivity: Upon departure of the chloride leaving group, a secondary carbocation is formed at the C5 position. This cation is flanked by two phenyl rings, allowing the positive charge to be extensively delocalized through resonance across the entire aromatic system. This delocalization dramatically lowers the activation energy for cation formation, making the substitution reaction rapid and often achievable under mild conditions.[3] This process, known as an addition-elimination mechanism, involves the nucleophile attacking the carbon bearing the leaving group, forming a transient, non-aromatic anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity.[4][5][6]
Caption: SN1 mechanism showing the rate-determining formation of the resonance-stabilized carbocation.
Application & Protocols: Synthesis of Heterocyclic Systems
The true synthetic utility of 5-Chloro-5H-dibenzo[a,d]annulene is realized when it is reacted with molecules containing two or more nucleophilic centers (binucleophiles). This approach allows for a substitution reaction followed by an intramolecular cyclization, leading to the formation of novel fused heterocyclic rings.
Protocol 1: General Synthesis of 5-Amino-5H-dibenzo[a,d]annulene Derivatives
This protocol describes a foundational nucleophilic substitution reaction, which serves as a precursor for more complex heterocycles.
Workflow:
Caption: General workflow for the synthesis of 5-amino substituted dibenzo[a,d]annulenes.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq, e.g., 2.26 g, 10 mmol).
-
Reagent Addition: Add anhydrous toluene (40 mL) to dissolve the starting material. To this solution, add the desired amine (e.g., morpholine, 1.2 eq, 1.05 mL, 12 mmol) and a non-nucleophilic base such as triethylamine (1.5 eq, 2.09 mL, 15 mmol) to act as a scavenger for the HCl generated.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase.
-
Workup: Once the reaction is complete (disappearance of the starting material spot on TLC), cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of Dibenzo[a,d]annulene-Fused Pyrimidines
Fused pyrimidines are of significant interest due to their prevalence in anticancer and antimicrobial agents.[7][8] This protocol utilizes a binucleophile, such as thiourea, to construct a pyrimidine ring fused to the dibenzo[a,d]annulene core.
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask, dissolve 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq, 1.13 g, 5 mmol) in absolute ethanol (25 mL).
-
Reagent Addition: Add thiourea (1.1 eq, 0.42 g, 5.5 mmol) to the solution. Then, add a solution of sodium ethoxide (2.0 eq, 10 mmol) in ethanol. Causality Note: The strong base is required to deprotonate the thiourea, forming a more potent nucleophile to initiate the reaction sequence.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) for 8-12 hours, monitoring by TLC. The reaction proceeds via an initial substitution of the chloride by the sulfur of thiourea, followed by an intramolecular cyclization and condensation to form the fused pyrimidine ring.
-
Workup: After cooling, pour the reaction mixture into 100 mL of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.
-
Purification: The crude solid can be recrystallized from a suitable solvent system, such as ethanol/water or DMF, to yield the pure fused pyrimidine derivative.
-
Characterization: Confirm the structure of the novel heterocyclic compound using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.
Protocol 3: Synthesis of Dibenzo[a,d]annulene-Fused Thiazoles
The thiazole ring is another critical heterocycle in medicinal chemistry, found in numerous approved drugs.[9][10][11] Fused thiazole derivatives can be synthesized using a similar strategy.[12]
Step-by-Step Methodology:
-
Intermediate Formation: First, synthesize the 5-bromoacetyl derivative. React 5-hydroxy-5H-dibenzo[a,d]annulene (prepared by hydrolysis of the chloro-compound) with bromoacetyl bromide in the presence of a base like pyridine.
-
Setup: Dissolve the resulting 5-(bromoacetyl)-5H-dibenzo[a,d]annulene intermediate (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Reagent Addition: Add a thioamide, such as thioacetamide or thiourea (1.1 eq).
-
Reaction (Hantzsch Thiazole Synthesis Adaptation): Heat the mixture to reflux. The reaction follows the principles of the Hantzsch thiazole synthesis, where the thioamide sulfur attacks the electrophilic carbonyl carbon, and the nitrogen attacks the carbon bearing the bromine, leading to cyclization and formation of the thiazole ring.
-
Workup and Purification: Follow similar workup, isolation, and purification procedures as described in Protocol 2 (acid-base workup may be required depending on the specific thioamide used).
Data Summary
The versatility of 5-Chloro-5H-dibenzo[a,d]annulene allows for its reaction with a wide range of nucleophiles to produce diverse scaffolds.
| Nucleophile/Binucleophile | Heterocyclic Class | Typical Conditions | Approx. Yield Range | Reference |
| Primary/Secondary Amines | 5-Amino Derivatives | Toluene, Et₃N, Reflux | 70-95% | General Knowledge |
| Thiourea / Substituted Thioureas | Fused Pyrimidines/Thiazines | EtOH, NaOEt, Reflux | 50-75% | [7] |
| 2-Aminothiophenol | Fused Benzothiazepines | DMF, K₂CO₃, 80 °C | 60-80% | [13] |
| Hydrazine Hydrate | 5-Hydrazinyl Derivative | Ethanol, Reflux | 80-90% | [7] |
| Sodium Azide | 5-Azido Derivative | Acetone/H₂O, Reflux | >90% | General Knowledge |
Conclusion
5-Chloro-5H-dibenzo[a,d]annulene is a powerful and versatile electrophilic building block for organic synthesis. Its high reactivity at the C5 position, driven by the formation of a resonance-stabilized carbocation, provides a reliable and high-yielding entry point to a vast chemical space. The protocols outlined herein demonstrate straightforward and robust methods for synthesizing not only simple substituted derivatives but also complex, fused heterocyclic systems of significant interest to medicinal chemistry. The ability to readily construct novel pyrimidine and thiazole analogues fused to this privileged tricyclic core underscores the value of this precursor in modern drug discovery programs.
References
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- Ghorab, M. M., Ragab, F. A., Heiba, H. I., & El-Hazek, R. M. (2011). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Saudi Chemical Society, 15(4), 357-364. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3767897/]
- Abdel-Aziz, A. A. M., El-Subbagh, H. I., & Kunieda, T. (2005). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 3(6), 416-431. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-some-pyrimidine-and-fused-pyrimidine-derivatives-with-antimicrobial-and-anticancer-activities.pdf]
- Reddy, C. R., et al. (2024). Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Research Journal of Pharmacy and Technology, 17(4), 1629-1634. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology__PID__2024-17-4-15.html]
- Roy, S., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. New Journal of Chemistry, 45(15), 6876-6887. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8131336/]
- Hassan, A. S., et al. (2022). Synthetic approaches for novel fused pyrimidine derivatives: Design, structural characterization, antiviral, antitumor, and molecular docking evaluation. Frontiers in Chemistry, 10, 1079853. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9833503/]
- Kumar, R., et al. (2020). Synthetic and Medicinal Perspective of Fused-Thiazoles as Anticancer Agents. Current Organic Synthesis, 17(1), 14-33. [URL: https://pubmed.ncbi.nlm.nih.gov/31898696/]
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Khabarov, V. V., et al. (2022). Synthesis of condensed dibenzo[b,f]pyrimido[1,6-d][1][3]oxazepines based on Biginelli products. Chemistry of Heterocyclic Compounds, 58(4), 312-319. [URL: https://www.researchgate.net/publication/360411333_Synthesis_of_condensed_dibenzobfpyrimido16-d14oxazepines_based_on_Biginelli_products]
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- Roy, S., et al. (2021). Benign synthesis of fused-thiazoles with enone-based natural products and drugs for lead discovery. New Journal of Chemistry, 45, 6876-6887. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00494a]
- Chad's Prep. (2021). Nucleophilic Aromatic Substitution (NAS). YouTube. [URL: https://www.youtube.
- PrepChem. (2023). Synthesis of 3,5-dichloro-5H-dibenzo[a,d]cycloheptene. [URL: https://www.prepchem.com/synthesis-of-3-5-dichloro-5h-dibenzo-a-d-cycloheptene/]
- Carta, A., et al. (2006). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. European Journal of Medicinal Chemistry, 41(11), 1331-1341. [URL: https://pubmed.ncbi.nlm.nih.gov/16959379/]
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- Kamal, A., et al. (2019). Synthesis of Benzo[d]imidazo[2,1-b]thiazole-Propenone Conjugates as Cytotoxic and Apoptotic Inducing Agents. Anticancer Agents in Medicinal Chemistry, 19(3), 347-355. [URL: https://pubmed.ncbi.nlm.nih.gov/30479221/]
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Protocol for the Chemoselective Reduction of the C10-C11 Double Bond in 5-Chloro-5H-dibenzo[a,d]annulene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the chemoselective reduction of the C10-C11 olefinic bond in 5-Chloro-5H-dibenzo[a,d]annulene to yield 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]annulene. The core challenge in this transformation is the preservation of the labile C5-Cl bond, which is susceptible to hydrogenolysis under standard catalytic hydrogenation conditions. We present diimide reduction as a robust, metal-free method that offers exceptional chemoselectivity, avoiding dechlorination and preserving other sensitive functional groups. An alternative approach using homogeneous catalytic hydrogenation is also discussed, highlighting its potential and associated challenges. This guide is intended for researchers in organic synthesis and drug development requiring a reliable method for saturating the central seven-membered ring of this important tricyclic scaffold.
Introduction and Strategic Considerations
The 5H-dibenzo[a,d]annulene core is a privileged scaffold found in numerous biologically active compounds, including tricyclic antidepressants and other neuroactive agents. The chlorinated derivative, 5-Chloro-5H-dibenzo[a,d]annulene, serves as a key synthetic intermediate where the chlorine atom acts as a versatile leaving group for introducing various functionalities at the C5 position.[1]
A common synthetic requirement is the reduction of the C10-C11 double bond to produce the corresponding dibenzosuberane framework. However, this transformation is complicated by the presence of the C5 benzylic chloride. Standard heterogeneous catalytic hydrogenation (e.g., using Pd/C) is highly prone to causing hydrogenolysis of the C-Cl bond, leading to the undesired dechlorinated byproduct.[2][3] Therefore, a method that selectively reduces the alkene while leaving the aryl chloride intact is essential.
This protocol prioritizes the use of diimide (N₂H₂) , a neutral, transient reducing agent generated in situ. This metal-free approach offers superior chemoselectivity and operational simplicity compared to catalytic methods for this specific substrate.[4]
Principle and Mechanistic Rationale
Diimide Reduction: A Chemoselective Approach
Diimide is a highly reactive species that reduces non-polarized multiple bonds through a concerted, six-membered transition state.[4] It is typically generated in situ from various precursors, one of the most convenient being the base-induced decomposition of 2-nitrobenzenesulfonylhydrazide (NBSH).[5]
The key advantages of diimide reduction for this application are:
-
High Chemoselectivity: Diimide is unreactive towards a wide range of functional groups that are sensitive to other reducing agents, including aryl halides, carbonyls, esters, and nitro groups.[6]
-
Stereospecificity: The reduction proceeds via a syn-addition of two hydrogen atoms across the same face of the double bond.
-
Mild Conditions: The reaction is typically performed at room temperature, preserving thermally sensitive functionalities.
-
Metal-Free: Avoids potential metal contamination of the final product, a critical consideration in pharmaceutical synthesis.
The proposed mechanism involves the transfer of two hydrogen atoms from cis-diimide to the alkene, proceeding through a concerted transition state as depicted below. The formation of highly stable dinitrogen gas (N₂) is the thermodynamic driving force for the reaction.
Caption: Concerted mechanism of alkene reduction by cis-diimide.
The Challenge of Catalytic Hydrogenation
While catalytic hydrogenation is a powerful tool for alkene reduction, its application here is problematic.[7] Heterogeneous catalysts (e.g., Pd/C, PtO₂, Raney Ni) are aggressive and readily cleave benzylic C-X bonds. Homogeneous catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), offer greater selectivity as they are less prone to causing hydrogenolysis.[8][9] However, success is not guaranteed and depends heavily on the substrate, solvent, and pressure, often requiring extensive optimization to find a narrow window of selective reactivity.
Primary Protocol: Chemoselective Diimide Reduction
This protocol details the reduction using 2-nitrobenzenesulfonylhydrazide (NBSH) as the diimide precursor, a method proven effective for solid-phase synthesis and adaptable to solution-phase chemistry.[5]
Materials and Reaction Parameters
| Reagent/Material | M.W. ( g/mol ) | Equivalents | Amount (for 1 mmol scale) | Purpose |
| 5-Chloro-5H-dibenzo[a,d]annulene | 226.70 | 1.0 | 227 mg | Substrate |
| 2-Nitrobenzenesulfonylhydrazide (NBSH) | 217.20 | 5.0 | 1.09 g | Diimide Precursor |
| Triethylamine (TEA) | 101.19 | 10.0 | 1.39 mL | Base |
| Dichloromethane (DCM), anhydrous | - | - | ~20 mL | Solvent |
| Saturated aq. NaHCO₃ solution | - | - | ~30 mL | Workup (Quench) |
| Brine | - | - | ~20 mL | Workup (Wash) |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | Drying Agent |
| Silica Gel | - | - | - | Purification |
Step-by-Step Experimental Procedure
Caption: Experimental workflow for diimide reduction.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq).
-
Dissolve the substrate in anhydrous dichloromethane (~10 mL).
-
Add 2-nitrobenzenesulfonylhydrazide (NBSH, 5.0 eq) to the solution.
-
Cool the flask in an ice bath and slowly add triethylamine (TEA, 10.0 eq) dropwise over 5 minutes. Note: An exothermic reaction may occur.
-
Reaction Execution: Remove the ice bath and allow the suspension to stir vigorously at room temperature for 6-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The product will have a higher Rf than the starting material.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (~30 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.
-
Expected Yield: 85-95%.
Product Characterization
The successful conversion to 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]annulene can be confirmed by the following analytical changes:
-
¹H NMR: Disappearance of the vinyl proton signals (typically around δ 6.9-7.2 ppm for the C10/C11 protons) and the appearance of a new multiplet in the aliphatic region (typically around δ 2.8-3.5 ppm) corresponding to the newly formed -CH₂-CH₂- bridge.
-
¹³C NMR: Disappearance of the sp² signals for the C10 and C11 carbons and the appearance of new sp³ signals in the aliphatic region.
-
IR Spectroscopy: Disappearance of the C=C stretching frequency associated with the olefin.
-
Mass Spectrometry: The molecular ion peak (M⁺) should correspond to the mass of the product (C₁₅H₁₃Cl), and the isotopic pattern for one chlorine atom should be clearly visible.
Safety Precautions
-
5-Chloro-5H-dibenzo[a,d]annulene: This is a chlorinated organic compound. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
2-Nitrobenzenesulfonylhydrazide (NBSH): Can be a skin and eye irritant. Avoid inhalation of dust.
-
Triethylamine (TEA): Corrosive, flammable, and has a strong odor. Handle only in a fume hood.
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use appropriate engineering controls (fume hood) and PPE.
Alternative Method: Homogeneous Catalytic Hydrogenation
For laboratories equipped for handling hydrogen gas, homogeneous catalytic hydrogenation presents a viable, albeit more complex, alternative. Wilkinson's catalyst is a common choice for selective reductions.[9]
-
Catalyst: Chlorotris(triphenylphosphine)rhodium(I) [Wilkinson's Catalyst].
-
Hydrogen Source: H₂ gas (balloon pressure or low-pressure Parr apparatus).
-
Solvent: A 1:1 mixture of benzene and ethanol is often effective.[8]
-
Procedure Outline: The substrate is dissolved in the solvent, the catalyst is added, the system is purged with H₂, and the reaction is stirred under a positive pressure of H₂ at room temperature.
-
Critical Caveat: This reaction is highly susceptible to dechlorination. The primary challenge is that the rate of desired alkene reduction may be comparable to the rate of undesired C-Cl hydrogenolysis. Meticulous monitoring by GC-MS or LC-MS is required to track the formation of both the desired product and the dechlorinated byproduct. Optimization of solvent, pressure, and temperature is almost always necessary.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient diimide generation; degraded reagents. | Use fresh NBSH and TEA. Ensure TEA is added slowly to control the initial exotherm. Increase reaction time or add more reagents. |
| Low Yield | Product loss during aqueous workup or purification. | Ensure pH of the aqueous layer is basic during workup. Use care during column chromatography to avoid broad fractions. |
| Dechlorinated Byproduct | Incorrect reaction conditions (unlikely with diimide). | Confirm byproduct identity by MS. If present, this suggests a non-diimide reduction pathway, which is highly unusual. Re-verify reagents. |
Conclusion
The reduction of the double bond in 5-Chloro-5H-dibenzo[a,d]annulene is best achieved through a chemoselective diimide-based protocol. The use of 2-nitrobenzenesulfonylhydrazide and triethylamine provides a reliable, high-yielding, and operationally simple method that completely avoids the common side reaction of dechlorination observed with many catalytic hydrogenation systems. This approach is highly recommended for the synthesis of 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]annulene, particularly in contexts where product purity and process robustness are critical.
References
-
Marsh, B. J., & Carbery, D. R. (2009). A one-pot protocol for the formation of 2-nitrobenzenesulfonylhydrazide (NBSH) from commercial reagents and subsequent alkene reduction. The Journal of Organic Chemistry, 74(8), 3186–3188. [Link]
-
Wikipedia. (2023). Reductions with diimide. [Link]
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Mugberia Gangadhar Mahavidyalaya. Alkene Hydrogenation. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). Hydrogenation with Homogeneous Catalysts. Chemistry LibreTexts. [Link]
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Bar-Haim, G., & Kol, M. (2005). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. Organic Letters, 7(18), 3953–3956. [Link]
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Freifelder, M., Ng, Y. H., & Helgren, P. F. (1964). Some catalytic hydrogenations in the presence of aryl chloride. Journal of Medicinal Chemistry, 7(3), 381–382. [Link]
-
Organic Chemistry Portal. Reduction of Alkenes. [Link]
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The Versatile Building Block: Applications of 5-Chloro-5H-dibenzo[a,d]annulene in Advanced Materials
Introduction: Unveiling the Potential of a Unique Tricyclic Scaffold
In the ever-evolving landscape of materials science, the quest for novel molecular architectures that offer a unique combination of rigidity, functionality, and processability is paramount. 5-Chloro-5H-dibenzo[a,d]annulene, a tricyclic aromatic hydrocarbon, has emerged as a compelling and versatile building block for the synthesis of advanced organic materials. Its distinctive non-planar, saddle-shaped conformation, coupled with the reactive chlorine handle at the 5-position, provides a strategic entry point for the development of sophisticated materials with tailored optoelectronic and physicochemical properties. This guide provides an in-depth exploration of the applications of 5-Chloro-5H-dibenzo[a,d]annulene in materials science, offering detailed protocols for its functionalization and insights into the design of next-generation organic electronics and functional polymers.
The dibenzo[a,d]annulene core, also known as dibenzosuberene, imparts significant thermal and chemical stability, while the chlorine atom serves as a versatile leaving group for a variety of cross-coupling and substitution reactions. This allows for the precise installation of a wide range of functional moieties, enabling the fine-tuning of properties such as charge transport, luminescence, and solubility. This adaptability makes 5-Chloro-5H-dibenzo[a,d]annulene a valuable precursor for the synthesis of hole-transporting materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and advanced polymer systems.
Core Properties and Synthetic Accessibility
5-Chloro-5H-dibenzo[a,d]annulene is a solid at room temperature with the molecular formula C₁₅H₁₁Cl.[1] Its synthesis is typically achieved from dibenzosuberenone, the corresponding ketone, through reduction to the alcohol followed by chlorination. The reactivity of the chlorine atom is central to its utility in materials synthesis, making it susceptible to displacement through various catalytic and nucleophilic pathways.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl | [1] |
| Molecular Weight | 226.70 g/mol | [1] |
| CAS Number | 18506-04-2 | [1] |
| Appearance | Solid | - |
Application in Organic Electronics: Crafting Hole-Transporting Materials
The design of efficient hole-transporting materials (HTMs) is a critical aspect of modern organic electronic devices, particularly OLEDs and perovskite solar cells. The dibenzo[a,d]annulene scaffold, when appropriately functionalized, can give rise to materials with high hole mobility, suitable energy levels, and good thermal stability. The non-planar structure of the core can help to disrupt intermolecular packing, which can suppress crystallization and enhance the morphological stability of thin films.
The strategic functionalization of 5-Chloro-5H-dibenzo[a,d]annulene with electron-donating groups, such as arylamines, is a key strategy for creating effective HTMs. These arylamine moieties facilitate hole injection and transport due to their low ionization potentials and ability to stabilize positive charges.
Protocol 1: Synthesis of a Dibenzo[a,d]annulene-Based Triarylamine HTM via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This protocol outlines the synthesis of a model hole-transporting material, 5-(N,N-diphenylamino)-5H-dibenzo[a,d]annulene.
Reaction Scheme:
A representative Buchwald-Hartwig amination workflow.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Inert Atmosphere Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Reagent Addition: To the flask, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe. The reaction concentration is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-(N,N-diphenylamino)-5H-dibenzo[a,d]annulene.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The thermal properties can be assessed by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), while the electrochemical properties (HOMO/LUMO levels) can be determined by cyclic voltammetry (CV).
Expanding Conjugation: Synthesis of π-Extended Dibenzo[a,d]annulene Derivatives
The extension of π-conjugation in organic molecules is a fundamental strategy for tuning their optical and electronic properties. The Sonogashira and Suzuki cross-coupling reactions are indispensable tools for creating new carbon-carbon bonds, allowing for the introduction of alkynyl and aryl/heteroaryl moieties, respectively. These functionalized derivatives can find applications as fluorescent materials, organic semiconductors, and components of conjugated polymers.
Protocol 2: Synthesis of a 5-Alkynyl-5H-dibenzo[a,d]annulene via Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This protocol describes the synthesis of 5-(phenylethynyl)-5H-dibenzo[a,d]annulene.
Reaction Scheme:
A representative Sonogashira coupling workflow.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or toluene
Procedure:
-
Inert Atmosphere Setup: In a Schlenk flask under an inert atmosphere, dissolve 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq) in a mixture of anhydrous THF and triethylamine (typically a 2:1 to 3:1 ratio).
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq) to the reaction mixture.
-
Alkyne Addition: Add phenylacetylene (1.5 eq) dropwise to the stirring solution.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues. Wash the celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 5-(phenylethynyl)-5H-dibenzo[a,d]annulene.
Protocol 3: Synthesis of a 5-Aryl-5H-dibenzo[a,d]annulene via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. This protocol details the synthesis of 5-phenyl-5H-dibenzo[a,d]annulene.
Reaction Scheme:
A representative Suzuki-Miyaura coupling workflow.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene or 1,4-dioxane
Procedure:
-
Reagent Mixture: In a round-bottom flask, combine 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq), phenylboronic acid (1.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Add toluene (or dioxane) and the 2 M aqueous sodium carbonate solution. The mixture should be biphasic.
-
Reaction Execution: Heat the mixture to reflux (80-100 °C) with vigorous stirring for 6-18 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction to room temperature and separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the residue by column chromatography on silica gel to isolate 5-phenyl-5H-dibenzo[a,d]annulene.
Future Outlook and Emerging Applications
The synthetic versatility of 5-Chloro-5H-dibenzo[a,d]annulene opens doors to a vast chemical space for materials discovery. Beyond the applications in organic electronics, derivatives of this scaffold hold promise in areas such as:
-
Functional Polymers: The chloro-functionalized annulene can be used as a monomer in polymerization reactions to create polymers with unique thermal and optical properties.
-
Sensors: The introduction of specific recognition motifs onto the dibenzo[a,d]annulene core could lead to the development of novel chemical sensors.
-
Luminescent Materials: By tuning the electronic properties through functionalization, new fluorescent and phosphorescent materials with applications in lighting and displays can be designed.
The continued exploration of the reactivity of 5-Chloro-5H-dibenzo[a,d]annulene and the characterization of its derivatives will undoubtedly lead to the development of innovative materials with enhanced performance and new functionalities, further solidifying its role as a key building block in the materials scientist's toolbox.
References
-
PubChem. 5-Chloro-5H-dibenzo[a,d][2]annulene. National Center for Biotechnology Information. Available at: [Link].
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene
Welcome to the technical support resource for the synthesis of 5-Chloro-5H-dibenzo[a,d]annulene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Overview of the Core Synthesis
5-Chloro-5H-dibenzo[a,d]annulene is a valuable synthetic intermediate, primarily due to the reactivity of the chlorine atom at the 5-position, which acts as an excellent leaving group for nucleophilic substitution reactions.[1] The most common and direct laboratory-scale synthesis involves the conversion of the corresponding alcohol, 5H-dibenzo[a,d]annulen-5-ol (also known as dibenzosuberenol), using a chlorinating agent. Thionyl chloride (SOCl₂) is frequently the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which help drive the reaction to completion.
The general reaction is as follows:
Reaction Scheme: 5H-dibenzo[a,d]annulen-5-ol to 5-Chloro-5H-dibenzo[a,d]annulene
C₁₅H₁₂O + SOCl₂ → C₁₅H₁₁Cl + SO₂ + HCl
The mechanism for this reaction is critical to understanding potential pitfalls. The alcohol's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion, forming a protonated chlorosulfite ester intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by a chloride ion to yield the final chlorinated product with retention of configuration (an Sₙi mechanism). However, in the presence of a base like pyridine, the mechanism typically shifts to an Sₙ2 pathway, resulting in an inversion of configuration.[2]
Caption: General reaction pathway for the chlorination of dibenzosuberenol.
Troubleshooting Guide: Common Synthesis Issues
This section addresses the most frequent problems encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is very low or I've isolated no product. What went wrong?
This is the most common issue, and it typically points to problems with reagents, reaction conditions, or the work-up procedure.
Possible Cause 1: Presence of Water Thionyl chloride reacts violently and exothermically with water to produce sulfur dioxide and hydrochloric acid (SOCl₂ + H₂O → 2 HCl + SO₂).[3] If your solvent, starting material, or glassware is wet, the thionyl chloride will be consumed by this side reaction before it can react with your alcohol.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Use an anhydrous solvent. If using a solvent like dichloromethane (DCM) or chloroform, ensure it is from a freshly opened bottle or has been appropriately dried.
-
Dry the starting material, 5H-dibenzo[a,d]annulen-5-ol, under a high vacuum for several hours before use, especially if it has been stored for a long time.
-
Possible Cause 2: Inactive or Degraded Thionyl Chloride Thionyl chloride is sensitive to moisture and can degrade over time, appearing yellow or brown. Degraded reagent will have reduced activity.
-
Solution:
-
Use thionyl chloride from a fresh, sealed bottle.
-
If the purity is in doubt, it can be purified by distillation from quinoline or linseed oil. Caution: This should only be performed by experienced chemists with appropriate safety measures.
-
Possible Cause 3: Incorrect Stoichiometry or Temperature Using too little thionyl chloride will result in incomplete conversion. Conversely, while an excess is often used, extreme excess is unnecessary and complicates purification. The reaction temperature is also critical; too low, and the reaction rate will be impractically slow; too high, and side reactions may dominate.
-
Solution:
-
Typically, 1.5 to 2.0 equivalents of thionyl chloride are sufficient to drive the reaction to completion.[4]
-
Start the reaction at 0°C during the addition of thionyl chloride to control the initial exotherm, then allow it to warm to room temperature or gently heat to reflux (e.g., in benzene or DCM) to ensure completion.[4] Monitor the reaction by Thin Layer Chromatography (TLC).
-
Q2: My final product is impure. What are the likely side products and how can I avoid them?
Impurity formation is often related to the reactivity of the carbocationic character at the 5-position and the reaction conditions.
Possible Cause 1: Elimination to form Dibenzo[a,d]annulene Under harsh conditions (e.g., prolonged heating at high temperatures), elimination of HCl can occur, leading to the formation of the corresponding alkene.
-
Solution:
-
Maintain careful temperature control. Avoid excessive heating or prolonged reaction times after the starting material has been consumed (as determined by TLC).
-
If a non-nucleophilic base is used, it can promote elimination. If a base is needed (e.g., to scavenge HCl), pyridine is a common choice as it also facilitates the Sₙ2 pathway.[2]
-
Possible Cause 2: Dimerization or Polymerization The product itself is an alkyl halide and can potentially react with the starting alcohol or other nucleophiles present, leading to ether formation or other oligomeric byproducts, especially under prolonged heating.
-
Solution:
-
Once the reaction is complete, proceed with the work-up promptly. Quench the reaction by carefully pouring it over ice water to destroy excess thionyl chloride and precipitate the product.
-
Ensure efficient removal of excess thionyl chloride under vacuum before purification.[4]
-
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common synthesis problems.
Q3: How should I purify the crude 5-Chloro-5H-dibenzo[a,d]annulene?
The crude product is typically a solid but may be an oil if significant impurities are present.
Method 1: Recrystallization This is the most common and efficient method for purifying the solid product.
-
Recommended Solvents: Non-polar solvents are generally effective. Heptane and cyclohexane have been successfully used for purifying similar chlorine-containing compounds.[5] You may also try a mixed solvent system, such as ethanol/water or dichloromethane/hexane.
-
Procedure: Dissolve the crude solid in a minimum amount of the chosen hot solvent. If impurities remain undissolved, filter the hot solution. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.
Method 2: Column Chromatography If recrystallization fails to remove impurities, silica gel column chromatography is a reliable alternative.
-
Eluent System: A non-polar eluent system is appropriate. Start with pure hexane or petroleum ether and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. A typical gradient might be 0% to 5% ethyl acetate in hexane.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product. The product is less polar than the starting alcohol, so it will have a higher Rƒ value.
Frequently Asked Questions (FAQs)
-
What are the key safety precautions when working with thionyl chloride? Thionyl chloride is toxic, corrosive, and reacts violently with water.[3] Always handle it in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Have a quenching agent (like sodium bicarbonate solution) ready for spills.
-
How do I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture on a silica gel plate alongside a spot of your starting alcohol. Develop the plate in a suitable solvent system (e.g., 10-20% ethyl acetate in hexane). The reaction is complete when the spot corresponding to the starting alcohol (lower Rƒ) has disappeared and a new spot for the product (higher Rƒ) has appeared.
-
Can I use other chlorinating agents like oxalyl chloride or phosphorus pentachloride? Yes, other chlorinating agents can be used, but they have different reactivity profiles and byproducts.
-
Phosphorus pentachloride (PCl₅): Effective but produces solid phosphoryl chloride (POCl₃) as a byproduct, which can complicate the work-up.
-
Oxalyl Chloride ((COCl)₂): Highly reactive and produces gaseous byproducts (CO, CO₂), but it is more expensive and equally hazardous. For most applications, thionyl chloride offers the best balance of reactivity, cost, and ease of work-up.[6]
-
Detailed Experimental Protocol
This protocol is a representative procedure. Modifications may be necessary based on your specific laboratory conditions and scale.
Materials & Reagents
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 5H-dibenzo[a,d]annulen-5-ol | 208.26 | 5.0 g | 24.0 mmol | 1.0 |
| Thionyl Chloride (SOCl₂) | 118.97 | 3.2 mL (4.3 g) | 36.0 mmol | 1.5 |
| Anhydrous Dichloromethane | - | 50 mL | - | - |
Procedure:
-
Setup: Equip a 100 mL two-necked, round-bottomed flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a gas outlet/bubbler to manage HCl and SO₂ gas evolution. Ensure the entire apparatus is under an inert atmosphere (N₂ or Ar).
-
Dissolution: Charge the flask with 5H-dibenzo[a,d]annulen-5-ol (5.0 g, 24.0 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture until the solid is fully dissolved.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Add thionyl chloride (3.2 mL, 36.0 mmol) dropwise via a syringe over 10-15 minutes. The mixture may turn a deep brown color.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gently heat the mixture to reflux (approx. 40°C) for 1-2 hours until the starting material is consumed.
-
Work-up: Cool the mixture back to room temperature. Carefully remove the excess solvent and unreacted thionyl chloride under reduced pressure (rotary evaporator). Caution: Ensure the vacuum exhaust is properly scrubbed.
-
Isolation: The resulting crude residue is then carefully quenched by adding ice-cold water. The solid product should precipitate. Stir for 15 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.
-
Purification: Dry the crude solid under vacuum. Recrystallize the solid from a suitable solvent like heptane or ethanol to yield pure 5-Chloro-5H-dibenzo[a,d]annulene as a crystalline solid.
References
-
Organic Syntheses. Procedure. Available from: [Link]
-
Wikipedia. Thionyl chloride. Available from: [Link]
-
ResearchGate. Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments | Request PDF. Available from: [Link]
-
PubChem. 5-Chloro-5H-dibenzo[a,d][2]annulene. Available from: [Link]
-
YouTube. Reaction with Thionyl Chloride. Available from: [Link]
-
NIST WebBook. 5H-Dibenzo(a,d)cyclohepten-5-ol. Available from: [Link]
-
Chemistry LibreTexts. 10.9 Reactions of Alcohols with Thionyl Chloride. Available from: [Link]
-
MDPI. The Efficient and Environmentally Friendly Chlorination of Arene, Alcohol, Halobenzene, and Peroxide Catalyzed by Fe–Ba Binary Oxides Using Hydrochloric Acid as Chlorine Source and Aqueous H2O2 as Oxidant. Available from: [Link]
- Google Patents. Purification of quinones.
-
PubChem. Dibenzosuberone. Available from: [Link]
- Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
Technical Support Center: Troubleshooting Failed Substitution Reactions of 5-Chloro-5H-dibenzo[a,d]annulene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for substitution reactions involving 5-Chloro-5H-dibenzo[a,d]annulene (also known as 5-chloro-5H-dibenzo[a,d]cycloheptene). This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during the synthesis of 5-substituted derivatives of this important tricyclic scaffold. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the complexities of these reactions.
Introduction to the System: The Chemistry of 5-Chloro-5H-dibenzo[a,d]annulene
5-Chloro-5H-dibenzo[a,d]annulene is a benzylic halide. The reactivity of this substrate is dominated by its ability to form a resonance-stabilized dibenzosuberenyl carbocation upon departure of the chloride leaving group. This stability strongly favors nucleophilic substitution reactions proceeding through an SN1 mechanism.[1][2] Understanding this mechanistic preference is the cornerstone of troubleshooting failed or low-yielding reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My substitution reaction is not proceeding, and I am recovering only starting material. What are the likely causes?
This is a common issue that can often be traced back to several key factors related to the SN1 mechanism.
Answer: The lack of reactivity typically points to insufficient stabilization of the carbocation intermediate or issues with the nucleophile or solvent. Here’s a breakdown of potential causes and solutions:
-
Insufficient Leaving Group Activation: While chloride is a reasonable leaving group, its departure is the rate-determining step in an SN1 reaction.[3] In some cases, particularly with less reactive nucleophiles, the chloride may not be sufficiently labile.
-
Troubleshooting Protocol 1: Addition of a Lewis Acid Catalyst.
-
Rationale: A Lewis acid, such as silver nitrate (AgNO₃) or zinc chloride (ZnCl₂), can coordinate to the chlorine atom, making it a better leaving group and facilitating the formation of the dibenzosuberenyl carbocation.[4][5] The precipitation of AgCl can also drive the reaction forward.
-
Step-by-Step Protocol:
-
Ensure your reaction is set up under anhydrous conditions, as water can compete as a nucleophile.
-
To your solution of 5-Chloro-5H-dibenzo[a,d]annulene and your nucleophile in an appropriate solvent, add a catalytic amount (e.g., 0.1 to 0.5 equivalents) of the Lewis acid.
-
Monitor the reaction by TLC or LC-MS for the consumption of starting material.
-
-
-
-
Inappropriate Solvent Choice: SN1 reactions are highly dependent on the solvent's ability to stabilize the carbocation intermediate and the departing leaving group through solvation.[1]
-
Troubleshooting Protocol 2: Solvent Optimization.
-
Rationale: Polar, protic solvents such as ethanol, methanol, or water are excellent choices for SN1 reactions because they can hydrogen bond with the leaving group and solvate the carbocation. Polar aprotic solvents like DMF or DMSO can also be effective due to their high dielectric constants.[6]
-
Recommended Solvents for SN1 Reactions:
Solvent Type Dielectric Constant (ε) Notes Methanol Polar Protic 33.0 Can also act as a nucleophile (solvolysis). Ethanol Polar Protic 24.5 Similar to methanol, potential for solvolysis. Acetonitrile Polar Aprotic 37.5 Good for a wide range of nucleophiles. DMF Polar Aprotic 36.7 High boiling point, can be difficult to remove. | Dichloromethane | Nonpolar Aprotic | 9.1 | Often used but less effective at stabilizing carbocations. |
-
-
-
Weak Nucleophile: The rate of an SN1 reaction is independent of the nucleophile's concentration or strength.[3] However, a very weak or sterically hindered nucleophile may still struggle to compete with trace amounts of water or other impurities.
-
Troubleshooting Consideration: While changing the nucleophile alters your desired product, ensure it is sufficiently reactive. For example, if using an alcohol, deprotonation with a mild, non-nucleophilic base to form the more nucleophilic alkoxide can sometimes be beneficial, though this may also promote elimination side reactions.
-
Below is a decision-making workflow for addressing a stalled reaction:
Caption: Competing SN1 and E1 reaction pathways.
FAQ 3: I am observing multiple products in my reaction mixture that are difficult to separate. What could be the cause?
The formation of multiple, often isomeric, products can be frustrating. This can arise from the nature of the carbocation or subsequent reactions of the desired product.
Answer: Besides the E1 byproduct, other side reactions can occur.
-
Solvolysis: If your solvent is nucleophilic (e.g., methanol, water), it can compete with your intended nucleophile to form a solvolysis product.
-
Troubleshooting Protocol 5: Minimizing Solvolysis.
-
Rationale: Use a non-nucleophilic solvent like acetonitrile or dichloromethane. If a protic solvent is necessary for solubility or reactivity, use it as a co-solvent with a non-nucleophilic one.
-
Procedure:
-
Ensure all reagents and glassware are thoroughly dried to remove trace water.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering.
-
Increase the concentration of your desired nucleophile to outcompete the solvent.
-
-
-
-
Product Instability: The 5-substituted-5H-dibenzo[a,d]annulene products can sometimes be unstable under the reaction conditions, especially if acidic or basic conditions are present for extended periods or at elevated temperatures. This can lead to decomposition or rearrangement.
-
Troubleshooting Consideration: Monitor the reaction closely and work it up as soon as the starting material is consumed. Neutralize the reaction mixture during workup to prevent acid- or base-catalyzed degradation of the product.
-
-
Purification Challenges: The polarity of the various 5-substituted derivatives can be very similar to the starting material and the elimination byproduct, making chromatographic separation difficult.
-
Troubleshooting Protocol 6: Purification Strategy.
-
Rationale: A multi-step purification process may be necessary.
-
Procedure:
-
Initial Workup: Perform a standard aqueous workup to remove any water-soluble reagents (like salts).
-
Column Chromatography: Use a high-quality silica gel and a carefully selected solvent system. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.
-
Recrystallization/Trituration: If chromatography does not provide pure material, recrystallization from an appropriate solvent system can be an excellent way to purify crystalline products. Trituration (suspending the crude solid in a solvent in which the desired product is insoluble but the impurities are soluble) can also be effective. [7] This guide provides a starting point for troubleshooting your substitution reactions. The key to success is a systematic approach based on a solid understanding of the underlying reaction mechanisms.
-
-
-
References
-
Constantin, V. D., & Olaru, O. T. (2025). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d]a[2]nnulen-5-yl acetylhydrazones. ResearchGate.
- Chemistry LibreTexts. (2024). 11.5: Characteristics of the SN1 Reaction.
- Fundamentals of Organic Chemistry. (n.d.). 7.5 Characteristics of the SN1 Reaction.
- Chemistry LibreTexts. (2019). 13.07: Substitution of benzylic and allylic halides.
- University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides.
- The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions [Video]. YouTube.
- Reddit. (2021). Is Sn1 faster in Benzylic halide than in primary/secondary/tertiary alkyl halide?
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2023). 6.4: Characteristics of the SN1 Reaction.
- Johnston, L. J., Lobaugh, J., & Wintgens, V. (n.d.). Laser flash photolysis studies of dibenzosuberenyl cations and radical cations. The Journal of Physical Chemistry.
- NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the R
- National Institutes of Health. (2024).
- Khan Academy. (n.d.).
- ResearchGate. (1991). Synthesis of some 5-substituted-5H-dibenzo[a,d]cycloheptene.
- Oakwood Chemical. (n.d.). 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
- PubChemLite. (n.d.). 5-chloro-10,11-dihydro-5h-dibenzo[a,d]cycloheptene.
- Sigma-Aldrich. (n.d.). 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene.
- PubChem. (n.d.). 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-.
- The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube.
- The Effect of Lewis Acids on the Intramolecular Diels-Alder Reaction of the Furan Diene. (2025).
- Semantic Scholar. (2013). Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms.
- SIELC Technologies. (2018). 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-.
-
RSC Publishing. (n.d.). π-Extended benzo[1,2:4,5]dia[2]nnulene bis(dicarboximide)s - a new class of non-alternant polycyclic aromatic dicarboximides.
- ResearchGate. (2025). ChemInform Abstract: Novel Synthesis of 5-Substituted 5H-Benzo[b]carbazole-6,11-diones via Double Buchwald—Hartwig Reaction.
- Semantic Scholar. (n.d.). Cations and Anions of Dibenzo[a,e]pentalene and Reduction of a Dibenzo[a,e]pentalenophane.
- PubMed. (2013). Radiation Stability of Cations in Ionic Liquids. 1.
- MDPI. (2023). Design, Synthesis, In Vitro, and In Silico Insights of 5-(Substituted benzylidene)-2-phenylthiazol-4(5H)-one Derivatives: A Novel Class of Anti-Melanogenic Compounds.
- PubMed. (2020).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 4. Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigations on the Lewis-Acids-Catalysed Electrophilic Aromatic Substitution Reactions of Thionyl Chloride and Selenyl Chloride, the Substituent Effects, and the Reaction Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5895815A - Process for the purification of 5H-dibenz (B,F) azepine - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Chloro-5H-dibenzo[a,d]annulene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the purification of 5-Chloro-5H-dibenzo[a,d]annulene (also known as dibenzosuberenyl chloride). As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-tested advice to help you overcome common challenges and achieve high purity for this critical synthetic intermediate.
I. Understanding the Molecule: Key Challenges
5-Chloro-5H-dibenzo[a,d]annulene is a tricyclic benzylic chloride. Its purification is often complicated by two primary factors:
-
Instability: The benzylic chloride moiety is susceptible to hydrolysis, solvolysis, and elimination reactions, particularly in the presence of moisture, protic solvents, or upon prolonged heating. This can lead to the formation of alcohol, ether, or alkene impurities.
-
Similar Polarity of Impurities: The most common impurities often have polarities very close to the desired product, making separation by standard chromatographic or crystallization techniques challenging.
This guide will address these challenges with specific, actionable protocols and troubleshooting advice.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 5-Chloro-5H-dibenzo[a,d]annulene?
A1: The impurity profile is highly dependent on the synthetic route. A common and efficient synthesis involves the treatment of 5H-dibenzo[a,d]annulen-5-ol with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Common Impurities and Their Origins:
| Impurity | Structure | Origin |
| 5H-dibenzo[a,d]annulen-5-ol | Starting Material | Incomplete reaction of the starting alcohol. |
| Dibenzo[a,d]annulene | Elimination Product | Elimination of HCl from the product, often promoted by heat or base. |
| 5-alkoxy-5H-dibenzo[a,d]annulene | Solvolysis Product | Reaction of the product with alcoholic solvents (e.g., methanol, ethanol) used in the reaction or purification. |
| Di(5H-dibenzo[a,d]annulen-5-yl) ether | Etherification Product | Self-condensation of the starting alcohol or reaction of the product with the starting alcohol. |
| Polymeric materials | Decomposition | Polymerization can be catalyzed by acid or metal impurities, especially at elevated temperatures.[2] |
Q2: My purified product shows a new spot on TLC after storing it for a few days. What is happening?
A2: This is likely due to the inherent instability of the benzylic chloride. The most probable degradation product is the corresponding alcohol, 5H-dibenzo[a,d]annulen-5-ol, formed by hydrolysis with atmospheric moisture. To minimize degradation, store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature (2-8 °C is recommended).
Q3: Can I use reversed-phase HPLC to assess the purity of my compound?
A3: Yes, reversed-phase HPLC is an excellent method for assessing the purity of 5-Chloro-5H-dibenzo[a,d]annulene and its common impurities. A closely related compound, 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene, has been successfully analyzed using a mobile phase of acetonitrile and water with a phosphoric acid modifier.[3] For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.[3]
Suggested Starting Conditions for HPLC Analysis:
| Parameter | Recommendation |
| Column | C18 reversed-phase, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A and gradually increase B. A good starting point is 70% A to 100% B over 15-20 minutes. |
| Detection | UV at 254 nm |
III. Troubleshooting and Purification Protocols
This section provides detailed protocols and troubleshooting guides for the two most common purification techniques: recrystallization and column chromatography.
A. Purification by Recrystallization
Recrystallization is often the first method to attempt for purifying solid compounds. The key is to find a solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | 1. Add more solvent: This will lower the saturation point. 2. Use a lower boiling point solvent: Consider a different solvent or solvent system. 3. Induce crystallization at a lower temperature: After dissolving, allow the solution to cool more slowly. |
| No Crystals Form | The solution is not sufficiently saturated, or nucleation is inhibited. | 1. Evaporate some solvent: This will increase the concentration. 2. Scratch the inside of the flask: This provides a surface for nucleation. 3. Add a seed crystal: A small crystal of the pure compound can initiate crystallization. 4. Cool to a lower temperature: Use an ice bath or refrigerator. |
| Poor Recovery | Too much solvent was used, or the compound has significant solubility even at low temperatures. | 1. Concentrate the mother liquor: Evaporate some of the solvent from the filtrate and cool again to obtain a second crop of crystals. 2. Change the solvent system: A different solvent may provide better recovery. |
| Product is still impure | The chosen solvent does not effectively differentiate between the product and impurities. | 1. Try a different solvent or solvent system. 2. Perform a hot filtration: If impurities are insoluble in the hot solvent, a hot filtration step can remove them before cooling. |
This protocol is a good starting point for the recrystallization of 5-Chloro-5H-dibenzo[a,d]annulene.
Materials:
-
Crude 5-Chloro-5H-dibenzo[a,d]annulene
-
Hexane or a mixture of Hexane and Ethyl Acetate
-
Erlenmeyer flask
-
Condenser
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Start with hexane. If the compound is too soluble in hot hexane, a mixed solvent system of hexane and a small amount of ethyl acetate can be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent or solvent system. Heat the mixture to a gentle boil while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
B. Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. For 5-Chloro-5H-dibenzo[a,d]annulene, normal-phase chromatography on silica gel is the most common approach.
| Issue | Potential Cause | Recommended Solution |
| Poor Separation | The eluent system is not optimal. | 1. Adjust solvent polarity: If the compound is eluting too quickly (high Rf), decrease the polarity of the eluent (less ethyl acetate). If it is eluting too slowly (low Rf), increase the polarity. 2. Use a different solvent system: Consider dichloromethane/hexane or toluene/hexane for different selectivity. |
| Tailing of Spots | The compound is interacting too strongly with the silica gel, or the column is overloaded. | 1. Add a small amount of a more polar solvent: A few drops of triethylamine in the eluent can help for basic compounds, though this is less likely to be the issue here. 2. Use less sample: Overloading the column leads to poor separation. A general rule is to use a 1:50 to 1:100 ratio of sample to silica gel by weight. |
| Product Decomposition on the Column | The compound is sensitive to the acidic nature of silica gel. | 1. Use deactivated silica gel: Pre-treat the silica gel with a solution of triethylamine in the eluent. 2. Work quickly: Do not let the compound sit on the column for an extended period. |
| Cracked Column Bed | Improper packing or running the column dry. | 1. Repack the column: Ensure the silica gel is packed as a uniform slurry. 2. Never let the solvent level drop below the top of the silica gel. |
This protocol provides a robust starting point for the purification of 5-Chloro-5H-dibenzo[a,d]annulene. A hydroxylated analog has been successfully purified using a similar system.[4]
Materials:
-
Crude 5-Chloro-5H-dibenzo[a,d]annulene
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Chloro-5H-dibenzo[a,d]annulene.
IV. Visualization of Purification Workflow
A logical workflow is essential for efficient and successful purification.
Caption: A decision-making workflow for the purification of 5-Chloro-5H-dibenzo[a,d]annulene.
V. References
-
SIELC Technologies. (2018, May 16). Separation of 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
U.S. Patent No. 3,715,283. (1973). Process for distilling benzyl chloride or mixtures containing benzyl chloride.
-
Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Dibenzo(a,d)cycloheptene, 10,11-dihydro-5-chloro-. Retrieved from [Link]
-
Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]
-
PrepChem. (n.d.). Synthesis of Step B 1-Chloro-5-hydroxymethyl-dibenzo[a,d]cyclo heptene. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, May 13). Column chromatography [Video]. YouTube. [Link]
-
PubChemLite. (n.d.). 5-chloro-10,11-dihydro-5h-dibenzo[a,d]cycloheptene. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Preparation Of 5 H Dibenzo(a,D) Cycloheptene Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Retrieved from [Link]
Sources
Technical Support Center: Stability and Degradation of 5-Chloro-5H-dibenzo[a,d]annulene
Introduction
5-Chloro-5H-dibenzo[a,d]annulene, also known as dibenzosuberenyl chloride, is a tricyclic organic compound that serves as a critical intermediate in the synthesis of various pharmaceutical agents and functional materials.[1][2] Its core structure, 5H-dibenzo[a,d]annulene, consists of a central seven-membered ring fused to two benzene rings.[1] The reactivity of this molecule is dominated by the chlorine atom at the 5-position, which is both benzylic and adjacent to a double bond, rendering it highly susceptible to nucleophilic substitution and elimination reactions.
Understanding the stability and degradation pathways of this compound is paramount for researchers in order to ensure the integrity of experimental results, optimize reaction conditions, and establish appropriate storage protocols. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to address common challenges encountered when working with 5-Chloro-5H-dibenzo[a,d]annulene.
Compound Profile & Intrinsic Stability
The key to handling 5-Chloro-5H-dibenzo[a,d]annulene is recognizing its structural similarity to benzyl chloride, but with enhanced reactivity due to the extended conjugation and steric strain of the tricyclic system.[3] Like benzyl chloride, it is highly susceptible to hydrolysis and reactions with other nucleophiles.[3] The presence of moisture, light, heat, and catalytic impurities can initiate and accelerate degradation.[3]
| Stress Condition | Stability Profile | Likely Primary Degradation Product(s) |
| Hydrolytic (Acidic/Basic/Neutral) | Highly Labile. Rapidly hydrolyzes in the presence of moisture, with the reaction accelerated by both acidic and basic conditions.[3] | 5-Hydroxy-5H-dibenzo[a,d]annulene (Dibenzosuberenol) |
| Oxidative (e.g., H₂O₂) | Moderately Labile. The benzylic position is susceptible to oxidation, especially under forced conditions.[4] | 5H-Dibenzo[a,d]annulen-5-one (Dibenzosuberenone) |
| Photolytic (UV/Visible Light) | Moderately Labile. Aromatic systems and compounds with benzylic halides can be sensitive to light, potentially leading to radical-mediated degradation or discoloration.[3][5] | Complex mixture; potential for colored polymeric material. |
| Thermal (Dry Heat) | Moderately Stable. Stable at recommended storage temperatures (2-8°C).[6] Elevated temperatures can accelerate hydrolysis (if moisture is present) and elimination reactions.[3] | 5H-Dibenzo[a,d]annulene (via elimination of HCl) |
Troubleshooting and Frequently Asked Questions (FAQs)
Question 1: I dissolved my 5-Chloro-5H-dibenzo[a,d]annulene in methanol for an NMR sample and noticed a new, major peak appear within an hour. What happened?
Answer: This is a classic case of solvolysis. The 5-chloro group is an excellent leaving group due to the stability of the resulting benzylic carbocation. Methanol (MeOH), although a weak nucleophile, is present in a large molar excess as the solvent and will attack the electrophilic carbon at the 5-position.
Causality: The reaction is a nucleophilic substitution (likely SN1-like) where methanol displaces the chloride ion. The product you are observing is almost certainly 5-Methoxy-5H-dibenzo[a,d]annulene . This reactivity is common for benzylic halides.[3] To avoid this, use a non-nucleophilic, aprotic solvent like deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d6) for analysis, ensuring the solvent is anhydrous.
Question 2: My solid sample, which was initially a white powder, has developed a yellowish or brownish tint after being stored on the bench for a few weeks. Is it still usable?
Answer: Discoloration is a strong indicator of degradation. The two most likely culprits are photolytic and oxidative degradation, potentially accelerated by exposure to atmospheric moisture.
-
Photodegradation: Exposure to ambient lab lighting (especially UV-containing light) can initiate radical chain reactions, leading to the formation of colored impurities or polymeric materials.[5]
-
Hydrolysis/Oxidation: Slow reaction with atmospheric moisture can lead to the formation of 5-hydroxy-5H-dibenzo[a,d]annulene. Subsequent air oxidation of this alcohol or other intermediates could lead to the highly conjugated (and thus colored) ketone, 5H-Dibenzo[a,d]annulen-5-one.
Recommendation: The purity of the sample is compromised. Before use, you should re-purify the material (e.g., by recrystallization or column chromatography) and confirm its identity and purity via analytical techniques like HPLC, LC-MS, or NMR. For future storage, always keep the container tightly sealed, protected from light (e.g., in an amber vial or wrapped in foil), and in a cool, dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[3] A refrigerator (2-8°C) is the recommended storage temperature.[6]
Question 3: I'm running a reaction where 5-Chloro-5H-dibenzo[a,d]annulene is a reactant, and I'm getting a significant amount of a non-polar side product with a mass of 192 g/mol . What is it?
Answer: A mass of 192.09 g/mol corresponds to the molecular formula C₁₅H₁₂, which is the parent hydrocarbon, 5H-Dibenzo[a,d]annulene . This product is formed via an elimination reaction (E1 or E2 mechanism), where a proton is abstracted from the 5-position and the chloride ion is eliminated, forming a double bond within the seven-membered ring.
Causality: This elimination pathway is often competitive with substitution reactions. It is favored by:
-
Basic conditions: Even weak, non-nucleophilic bases can promote elimination.
-
High temperatures: Elimination reactions are often entropically favored and become more significant at elevated temperatures.[3]
-
Sterically hindered nucleophiles: If your intended nucleophile is bulky, it may act as a base, abstracting a proton instead of attacking the carbon center.
To minimize this side product, consider running your reaction at a lower temperature and using a strong, non-hindered nucleophile if your desired reaction is substitution.
Key Degradation Pathways
The primary degradation pathways stem from the high reactivity of the benzylic chloride functional group.
Hydrolysis / Solvolysis
This is the most common degradation pathway, occurring upon exposure to water or other nucleophilic solvents like alcohols. The reaction proceeds via a stabilized carbocation intermediate to form the corresponding alcohol or ether.
Caption: Hydrolysis and solvolysis pathway of 5-Chloro-5H-dibenzo[a,d]annulene.
Oxidation
The benzylic carbon is susceptible to oxidation, particularly under forced conditions using oxidizing agents like hydrogen peroxide (H₂O₂). This pathway is relevant in assessing stability and identifying potential impurities that could form during synthesis or upon exposure to oxidative stress.[4]
Caption: Oxidation pathway, often proceeding via the hydrolysis intermediate.
Recommended Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][5] A target degradation of 5-20% is generally desired to ensure that primary degradants are formed without excessive secondary degradation.[3]
Objective: To generate likely degradation products from 5-Chloro-5H-dibenzo[a,d]annulene under various stress conditions.
Materials:
-
5-Chloro-5H-dibenzo[a,d]annulene
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector
-
pH meter, calibrated
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-Chloro-5H-dibenzo[a,d]annulene at 1 mg/mL in acetonitrile.
-
Control Sample: Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. This is your t=0 control. Analyze immediately via HPLC.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep at 60°C for 4 hours.
-
Withdraw samples at intervals (e.g., 1, 2, 4 hours), cool, neutralize with an equivalent amount of 0.1 M NaOH, dilute to 10 mL with mobile phase, and analyze.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at room temperature. Due to high reactivity, monitor closely.
-
Withdraw samples at short intervals (e.g., 5, 15, 30 minutes), neutralize with an equivalent amount of 0.1 M HCl, dilute to 10 mL, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.[3]
-
Withdraw samples at intervals, dilute to 10 mL, and analyze.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.[3]
-
At intervals, withdraw a small amount, prepare a 100 µg/mL solution, and analyze.
-
-
Photodegradation:
-
Expose a solution (100 µg/mL in acetonitrile:water) and a solid sample to light in a photostability chamber.
-
The exposure should meet ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²).[4]
-
Analyze the samples after exposure, comparing them to a control sample kept in the dark.
-
Protocol 2: Stability-Indicating HPLC Method
Objective: To separate the parent 5-Chloro-5H-dibenzo[a,d]annulene from its primary degradation products (5-hydroxy and 5-keto derivatives).
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) % A % B 0 45 55 15 10 90 20 10 90 22 45 55 | 25 | 45 | 55 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Expected Elution Order: 5-Hydroxy-5H-dibenzo[a,d]annulene (most polar) -> 5H-Dibenzo[a,d]annulen-5-one -> 5-Chloro-5H-dibenzo[a,d]annulene (least polar).
References
- An In-depth Technical Guide to the Stability and Storage of Benzyl Chloride. (2025). Benchchem.
- Forced Degrad
- Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
-
5-Chloro-5H-dibenzo[a,d][6]annulene. Lead Sciences.
-
5-Chloro-5H-dibenzo[a,d][6]annulene. PubChem, National Center for Biotechnology Information.
-
5H-Dibenzo[a,d][6]annulene. Sigma-Aldrich.
-
5-Chloro-5H-dibenzo[a,d][6]annulene. Benchchem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 5-Chloro-5H-dibenzo[a,d][7]annulene | C15H11Cl | CID 11075135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pharmainfo.in [pharmainfo.in]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. This compound - Lead Sciences [lead-sciences.com]
Technical Support Center: Optimizing Coupling Reactions with 5-Chloro-5H-dibenzo[a,d]annulene
Welcome to the technical support guide for optimizing cross-coupling reactions with 5-Chloro-5H-dibenzo[a,d]annulene (CAS 18506-04-2). This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered when using this sterically demanding and reactive substrate.
The unique structure of 5-Chloro-5H-dibenzo[a,d]annulene—a secondary benzylic chloride on a rigid, tricyclic system—presents specific hurdles in palladium-catalyzed cross-coupling reactions. Its reactivity is a double-edged sword: while the C-Cl bond is activated, it is also highly susceptible to side reactions, primarily elimination and hydrolysis. This guide provides a systematic approach to navigating these challenges to achieve optimal yields and purity.
Frequently Asked Questions (FAQs): General Considerations
Q1: What are the primary challenges when using 5-Chloro-5H-dibenzo[a,d]annulene in cross-coupling reactions?
The core challenges stem from two key structural features:
-
Benzylic Position: The chlorine atom is at a benzylic position, making it prone to elimination to form the corresponding alkene (5H-dibenzo[a,d]annulene), especially under harsh basic conditions or at elevated temperatures. It is also susceptible to solvolysis or hydrolysis, converting it back to the starting alcohol.
-
Steric Hindrance: The bulky, three-dimensional dibenzoannulene scaffold can hinder the approach of the palladium catalyst to the C-Cl bond. This necessitates the use of specialized, sterically demanding ligands to facilitate the crucial oxidative addition step in the catalytic cycle.[1]
Q2: How should I properly handle and store 5-Chloro-5H-dibenzo[a,d]annulene?
Given its reactivity, proper handling is critical. This compound is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon). Supplier recommendations suggest storing it sealed and dry at 2-8°C.[2] Before use, allow the container to warm to room temperature to prevent condensation of atmospheric moisture upon opening.[3]
Q3: What are the common side products, and how can they be identified?
The two most prevalent side products are:
-
Elimination Product: 5H-dibenzo[a,d]annulene, formed via β-hydride elimination.
-
Hydrolysis Product: 5H-dibenzo[a,d]annulen-5-ol, formed if water is present in the reaction.
These can typically be identified and quantified using a combination of Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) by comparing against authentic standards if available.
Troubleshooting & Optimization by Reaction Type
This section provides detailed guidance for the three most common cross-coupling reactions, structured to address specific problems and explain the rationale behind each recommendation.
Buchwald-Hartwig Amination
The palladium-catalyzed formation of a C-N bond is a powerful tool, but success with this substrate requires careful tuning of the catalyst system and reaction conditions to favor amination over elimination.[4][5]
FAQs for Buchwald-Hartwig Amination
-
Q: Which catalyst and ligand combination is best suited for this substrate?
-
A: For sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands are required to promote the oxidative addition step.[6] Ligand systems like those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., Josiphos-type ligands) are excellent starting points. A palladium precatalyst, such as a G3 or G4 palladacycle, is often superior to using separate Pd(OAc)₂ or Pd₂(dba)₃ and ligand sources, as it ensures the correct 1:1 or 2:1 ligand-to-palladium ratio and provides a more active Pd(0) source.[7]
-
-
Q: How does the choice of base impact the reaction?
-
A: The base plays a critical role in deprotonating the amine nucleophile.[8] However, for a substrate prone to elimination, strong, bulky bases like NaOt-Bu or KOt-Bu can be problematic.[9] While often effective, they can accelerate the formation of the elimination byproduct. Weaker bases, such as Cs₂CO₃ or K₃PO₄, should be included in your initial screen as they can provide sufficient reactivity while minimizing elimination.
-
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause | Recommended Action & Rationale |
| Low or No Conversion | 1. Catalyst Inactivity: Oxidative addition is slow due to steric hindrance. | • Switch to a more electron-rich and sterically demanding ligand (e.g., from XPhos to RuPhos or a newer generation ligand). • Use a precatalyst to ensure a consistent source of active Pd(0).[7] • Ensure strict anaerobic conditions; oxygen can deactivate the catalyst. |
| 2. Weak Nucleophile: The amine is not sufficiently reactive. | • If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like LHMDS or K₃PO₄. • Increase the reaction temperature incrementally (e.g., from 80°C to 100°C), but monitor for elimination. | |
| High Yield of Elimination Product | 1. Base is too Strong/Bulky: The base is promoting elimination over amination. | • Switch from an alkoxide base (NaOt-Bu) to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄). These are less aggressive proton scavengers. • Lower the reaction temperature. Elimination pathways often have a higher activation energy than the desired coupling. |
| 2. High Reaction Temperature: The conditions are too harsh. | • Reduce the temperature and accept a longer reaction time. Microwave-assisted synthesis can sometimes provide rapid heating to the target temperature, minimizing side reactions that occur during slow heating ramps.[9] | |
| Formation of Hydrolysis Product | 1. Presence of Water: The starting material is reacting with residual water. | • Use anhydrous solvents and reagents. Dry solvents over molecular sieves or via a solvent purification system. • Ensure the amine and base are anhydrous. |
Optimized Starting Protocol: Buchwald-Hartwig Amination
This protocol is a starting point for optimization.
-
To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Seal the flask, and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of inert gas, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 equiv), the amine (1.2 equiv), and anhydrous solvent (e.g., toluene or dioxane, 0.1 M).
-
Stir the mixture at a controlled temperature (start with 80-100°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the product by flash column chromatography.
Suzuki-Miyaura Coupling
The formation of a C-C bond via Suzuki coupling is highly versatile.[1] For 5-Chloro-5H-dibenzo[a,d]annulene, the main considerations are overcoming the steric barrier and preventing protodeborylation of the boronic acid partner.[10]
FAQs for Suzuki Coupling
-
Q: What are the best conditions for coupling a sterically hindered chloride?
-
A: Similar to amination, bulky, electron-rich phosphine ligands are crucial. Catalysts like Pd(PPh₃)₄ can be effective, but systems using more advanced ligands (e.g., SPhos, Buchwald ligands) or N-heterocyclic carbene (NHC) ligands often provide higher turnover numbers and yields.[1][10] The choice of base is also critical; K₂CO₃ or K₃PO₄ in an aqueous/organic solvent mixture is a standard starting point.[11]
-
-
Q: My boronic acid seems to be degrading. Why is this happening?
-
A: Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen atom), especially at high temperatures or under prolonged reaction times.[10] Using a slight excess of the boronic acid (1.2-1.5 equiv) can help compensate for this. Alternatively, using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent this side reaction.[10]
-
Troubleshooting Guide: Suzuki Coupling
| Problem | Potential Cause | Recommended Action & Rationale |
| Low or No Conversion | 1. Poor Oxidative Addition: The catalyst is struggling to break the C-Cl bond. | • Increase catalyst loading (from 2 mol% to 5 mol%). • Switch to a more active catalyst system, such as one with an NHC ligand (e.g., PEPPSI-iPr) or a highly active phosphine ligand like cataCXium A. |
| 2. Inefficient Transmetalation: The boronic acid is not transferring its organic group to the palladium center. | • Ensure the base is adequate. A common system is K₂CO₃ in a Toluene/H₂O or Dioxane/H₂O mixture. The water is crucial for activating the boronic acid. • If using anhydrous conditions, consider a base like CsF. | |
| Significant Protodeborylation | 1. Boronic Acid Instability: The coupling partner is degrading under the reaction conditions. | • Use a more stable boronate, such as a pinacol ester or a trifluoroborate salt (K-ArBF₃).[10] • Lower the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. • Use a slight excess (1.5 equiv) of the boronic acid. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. | • Thoroughly degas the solvent and reaction mixture before heating. Maintain a positive pressure of inert gas throughout the reaction. |
Optimized Starting Protocol: Suzuki Coupling
-
In a flask, dissolve 5-Chloro-5H-dibenzo[a,d]annulene (1.0 equiv) and the boronic acid or ester (1.3 equiv) in a suitable solvent (e.g., Dioxane or Toluene, 0.1 M).
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃, 2.0 equiv).
-
Degas the mixture by bubbling argon through it for 20-30 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a modern Pd/ligand system) under argon.
-
Heat the reaction to 80-100°C and monitor its progress.
-
After completion, perform a standard aqueous workup, extract with an organic solvent, dry, and concentrate.
-
Purify via flash chromatography.
Sonogashira Coupling
The copper- and palladium-catalyzed coupling of terminal alkynes is a direct method for installing an sp-hybridized carbon. The reaction is typically run under mild conditions, which can be advantageous for a sensitive substrate like 5-Chloro-5H-dibenzo[a,d]annulene.[12][13]
FAQs for Sonogashira Coupling
-
Q: Is a copper co-catalyst always necessary?
-
A: While the classic Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst, its presence can lead to the homocoupling of the terminal alkyne (Glaser coupling).[12] Numerous copper-free protocols have been developed that mitigate this side reaction, often employing a palladium catalyst with a suitable ligand and an amine that serves as both the base and solvent.[14] For this substrate, starting with a copper-free system is advisable to minimize side reactions.
-
-
Q: What is the best base and solvent for this reaction?
-
A: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is standard, often used as the solvent or co-solvent.[13] These bases are generally not strong enough to promote significant elimination of the benzylic chloride, making them well-suited for this substrate. Anhydrous conditions are recommended.[14]
-
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause | Recommended Action & Rationale |
| Low or No Conversion | 1. Catalyst System Inefficiency: The chosen Pd/ligand combination is not active enough. | • While Pd(PPh₃)₂Cl₂ is a classic catalyst, more active systems may be needed. Try a combination of Pd(OAc)₂ with a ligand like XPhos or SPhos. • If using a copper-free system, ensure the amine base is pure and dry. |
| Significant Alkyne Homocoupling | 1. Copper-Catalyzed Glaser Coupling: The copper salt is promoting dimerization of the alkyne. | • Switch to a copper-free protocol.[12] • If copper is required for reactivity, ensure the reaction is run under strictly anaerobic conditions to prevent oxidative homocoupling. |
| 2. Oxygen Contamination: Air is present in the reaction vessel. | • Rigorously degas all solvents and reagents before use and maintain a positive inert gas atmosphere. |
Optimized Starting Protocol: Sonogashira Coupling (Copper-Free)
-
To a Schlenk flask, add 5-Chloro-5H-dibenzo[a,d]annulene (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a ligand if needed.
-
Purge the flask with argon.
-
Add anhydrous solvent (e.g., THF or Dioxane) followed by the terminal alkyne (1.5 equiv) and an amine base (e.g., DIPA, 3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a solvent and wash with water or dilute ammonium chloride to remove the amine hydrochloride salt.
-
Extract, dry, and concentrate the organic phase. Purify by column chromatography.
Visualizing the Workflow
General Troubleshooting Logic
The following diagram outlines a systematic approach to troubleshooting common issues in cross-coupling reactions.
Caption: A decision tree for troubleshooting cross-coupling reactions.
Interplay of Key Reaction Parameters
Optimizing a reaction involves balancing multiple interdependent variables.
Caption: The relationship between key parameters in reaction optimization.
References
-
Bergmann, E. D., & Solomonovici, A. (1970). Wittig-Horner reaction. Referenced in a study on a related dibenzo[a,d][12]annulene derivative, highlighting common synthetic methods for this scaffold. [Link not directly available, cited within another source]
-
Wikipedia. Buchwald–Hartwig amination. Provides a general overview of the reaction mechanism and history.[Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Notes the requirement for bulky phosphine ligands for aryl chlorides.[Link]
- Google Patents. (1999). Process for the purification of 5H-dibenz (B,F) azepine. Describes purification techniques for similar tricyclic structures.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Details the catalytic cycle and the role of the base.[Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Mentions that anhydrous and anaerobic conditions are typically required.[Link]
-
Wikipedia. Sonogashira coupling. Discusses copper-free variations to avoid alkyne homocoupling.[Link]
-
Frank, D., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Highlights the use of strong bases for deactivated systems and the application of microwave irradiation.[Link]
-
Nemeth, G., et al. (2015). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Provides examples of Sonogashira reaction conditions.[Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Lists various ligands and catalyst systems.[Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Describes the general mechanism and catalyst systems.[Link]
-
ResearchGate. (2025). The Suzuki Reaction Under Solvent-Free Conditions. General information on Suzuki-Miyaura coupling.[Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.[Link]
-
Lead Sciences. 5-Chloro-5H-dibenzo[a,d][12]annulene. Product information including storage conditions.[Link]
-
PubChem. 5-Chloro-5H-dibenzo[a,d][12]annulene. Provides chemical properties and identifiers.[Link]
-
RSC Publications. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. Discusses regioselectivity in Suzuki reactions.[Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.[Link]
-
DiVA portal. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids. Details the general mechanism and common catalysts for Suzuki coupling.[Link]
-
ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Overview of the industrial application of cross-coupling reactions.[Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. Educational video explaining the basics of the Suzuki reaction.[Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Discusses common side reactions like protodeborylation and the use of boronic esters.[Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. 5-Chloro-5H-dibenzo[a,d][7]annulene - Lead Sciences [lead-sciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Yoneda Labs [yonedalabs.com]
- 11. youtube.com [youtube.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
how to remove unreacted starting material from 5-Chloro-5H-dibenzo[a,d]annulene
Welcome to the technical support center for synthetic and medicinal chemistry applications. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in organic synthesis: the removal of unreacted starting material following the preparation of 5-Chloro-5H-dibenzo[a,d]annulene. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their purification workflows and ensure the highest sample purity.
The most prevalent synthetic route to 5-Chloro-5H-dibenzo[a,d]annulene involves the chlorination of its corresponding alcohol precursor, 5H-dibenzo[a,d]annulen-5-ol, often utilizing an excess of a chlorinating agent like thionyl chloride (SOCl₂)[1][2]. Consequently, the primary purification challenge lies in separating the desired, relatively nonpolar chlorinated product from the more polar unreacted alcohol and removing residual reagents and their byproducts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face during the purification process.
Q1: What are the most likely impurities in my crude product?
Your crude product mixture will typically contain three main components:
-
Desired Product: 5-Chloro-5H-dibenzo[a,d]annulene.
-
Unreacted Starting Material: 5H-dibenzo[a,d]annulen-5-ol[2][3].
-
Excess Reagent & Byproducts: If thionyl chloride was used, this includes residual SOCl₂ and its hydrolysis products, hydrochloric acid (HCl) and sulfur dioxide (SO₂)[1][4].
Q2: What is the first analytical step I should take to assess my crude product?
Before attempting any large-scale purification, perform Thin-Layer Chromatography (TLC) . TLC provides a rapid and inexpensive assessment of your mixture's composition. Due to the significant difference in polarity between the hydroxyl group (-OH) of the starting material and the chloro group (-Cl) of the product, you should see clear separation.
-
Product Spot (5-Chloro-5H-dibenzo[a,d]annulene): Higher Rf value (travels further up the plate).
-
Starting Material Spot (5H-dibenzo[a,d]annulen-5-ol): Lower Rf value (sticks more strongly to the polar silica plate).
A good starting eluent for TLC analysis is 20% ethyl acetate in hexanes.
Q3: How do I safely and effectively remove residual thionyl chloride (SOCl₂)?
Excess thionyl chloride is volatile (boiling point ~75°C) but highly reactive and corrosive[4][5]. Never place a crude reaction mixture containing SOCl₂ directly on a rotary evaporator without a proper trap, as the resulting acidic vapors can damage the equipment[6][7].
There are two primary methods for its removal:
-
Distillation/Evaporation (for anhydrous follow-up steps): Remove the excess SOCl₂ under reduced pressure. Crucially , you must use a cold trap (e.g., dry ice/acetone) and a base trap (containing aqueous KOH or NaOH) between your flask and the vacuum pump to neutralize the corrosive HCl and SO₂ gases produced[7][8]. Adding a dry, inert solvent like toluene and co-evaporating can help "chase" the last traces of SOCl₂[8].
-
Aqueous Quenching (most common): This involves carefully and slowly adding your reaction mixture to a cold, stirred basic solution, such as saturated aqueous sodium bicarbonate or ice water[6][7]. This method is highly effective as it neutralizes acidic byproducts and hydrolyzes the remaining SOCl₂. This is the first step of a standard aqueous work-up.
Q4: Which purification technique is generally the most effective for this separation?
For achieving high purity, flash column chromatography is the most reliable and versatile method[9][10]. The significant polarity difference between the product and the starting alcohol allows for excellent separation on silica gel[11]. Recrystallization can be effective if a suitable solvent is identified and the impurity load is not excessively high, making it a good option for large-scale purification after an initial cleanup.
Part 2: In-Depth Troubleshooting & Experimental Protocols
This section provides detailed, step-by-step guides for the recommended purification workflows.
Method 1: Aqueous Work-up for Reagent Removal
This protocol is the essential first step after the reaction is complete to quench the excess chlorinating agent and remove water-soluble byproducts.
Causality: The reaction of thionyl chloride with water is rapid and highly exothermic, producing gaseous HCl and SO₂[1]. Performing this addition slowly into a cold, basic solution safely neutralizes these acidic byproducts and allows for the subsequent extraction of the organic product.
Step-by-Step Protocol:
-
Prepare a beaker with a stir bar containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Cool this solution in an ice/water bath.
-
While stirring vigorously, slowly and dropwise add the crude reaction mixture from your flask to the cold NaHCO₃ solution. Caution: Vigorous gas evolution (CO₂) will occur. Control the rate of addition to prevent excessive foaming.
-
After the addition is complete, continue stirring the biphasic mixture for 15-30 minutes to ensure the complete quenching of all reactive species.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash them sequentially with water and then with brine (saturated NaCl solution) to remove residual water.
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
The resulting solid or oil is your crude product, now free of thionyl chloride and ready for further purification.
Method 2: Purification by Flash Column Chromatography
This is the definitive method for separating the chlorinated product from the unreacted alcohol.
Causality: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent)[9]. The nonpolar product has a weaker affinity for the polar silica gel and will elute faster with a nonpolar solvent system, while the more polar alcohol starting material will be retained more strongly on the column[10].
Step-by-Step Protocol:
-
Prepare the Column: Pack a glass chromatography column with silica gel, either as a dry powder or, more commonly, as a slurry in a nonpolar solvent like hexanes.
-
Choose the Eluent: Based on your initial TLC analysis, select a solvent system that provides good separation (a ΔRf of at least 0.2). A gradient elution is highly recommended. Start with 100% hexanes and gradually increase the concentration of ethyl acetate (e.g., from 0% to 20%).
-
Load the Sample: Dissolve the crude product from the aqueous work-up in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. This "dry loading" technique typically results in better separation than loading the sample as a concentrated liquid. Carefully add this powder to the top of the packed column.
-
Elute the Column: Begin elution with the nonpolar mobile phase (100% hexanes). Apply gentle positive pressure to maintain a steady flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks.
-
Monitor Elution: Systematically spot the collected fractions onto TLC plates to track the separation. The nonpolar product, 5-Chloro-5H-dibenzo[a,d]annulene, will elute from the column first. The more polar starting material, 5H-dibenzo[a,d]annulen-5-ol, will elute later as the polarity of the mobile phase is increased.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator to yield the purified 5-Chloro-5H-dibenzo[a,d]annulene.
Method 3: Purification by Recrystallization
If the crude product after work-up is mostly pure (>90%), recrystallization can be an efficient final polishing step.
Causality: Recrystallization relies on the differences in solubility between the desired compound and impurities in a given solvent at different temperatures. An ideal solvent will dissolve the product completely at its boiling point but only sparingly at low temperatures, while the impurity (in this case, the more polar alcohol) remains soluble or is easily filtered out.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexanes, isopropanol, ethanol, ethyl acetate/hexane mixtures) in small test tubes to find a suitable system.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Part 3: Data Summary & Physicochemical Properties
Understanding the properties of your product and primary impurity is critical for designing an effective purification strategy.
| Property | 5-Chloro-5H-dibenzo[a,d]annulene (Product) | 5H-dibenzo[a,d]annulen-5-ol (Starting Material) |
| Molecular Formula | C₁₅H₁₁Cl[12][13] | C₁₅H₁₂O[3][14] |
| Molecular Weight | 226.70 g/mol [12][13] | 208.26 g/mol [3][14] |
| Key Functional Group | C-Cl | C-OH |
| Relative Polarity | Low | Moderate to High |
| TLC Behavior | Higher Rf | Lower Rf |
| Elution Order | Elutes first from silica gel column | Elutes second from silica gel column |
Part 4: Purification Method Selection Workflow
Use the following decision tree to select the most appropriate purification workflow for your experiment.
Sources
- 1. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 5H-Dibenzo(a,d)cyclohepten-5-ol [webbook.nist.gov]
- 4. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thionyl chloride | 7719-09-7 [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chromtech.com [chromtech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Chloro-5H-dibenzo[a,d][7]annulene | C15H11Cl | CID 11075135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 18506-04-2 | 5-氯-5H-二苯并[a,d][7]环庚烯 | CATO参考物质 [en.cato-chem.com]
- 14. 5H-Dibenzo[a,d][7]annulen-5-ol 97% | CAS: 10354-00-4 | AChemBlock [achemblock.com]
Technical Support Center: Troubleshooting Unexpected Spectroscopic Results for 5-Chloro-5H-dibenzo[a,d]annulene Derivatives
Welcome to the technical support center for researchers working with 5-Chloro-5H-dibenzo[a,d]annulene derivatives. This guide is designed to address unexpected spectroscopic results that you may encounter during your research. As a Senior Application Scientist, I have compiled this resource to provide not just procedural steps, but also the underlying scientific reasoning to empower you to diagnose and resolve common and complex issues. Our goal is to ensure the integrity of your data and the smooth progression of your research.
The 5-Chloro-5H-dibenzo[a,d]annulene core is a key structural motif in many pharmaceutical agents, particularly tricyclic antidepressants.[1][2] Its rigid, non-planar structure gives rise to distinct spectroscopic signatures. However, the reactivity of the benzylic chloride and the conformational dynamics of the seven-membered ring can lead to a variety of unexpected spectroscopic outcomes. This guide is structured in a question-and-answer format to directly address the challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1.1: I'm observing unexpected signals or the wrong number of protons in the 1H NMR spectrum of my 5-Chloro-5H-dibenzo[a,d]annulene derivative. What could be the cause?
Possible Causes & Troubleshooting Workflow:
This is a common issue that can arise from several sources, ranging from impurities to unanticipated chemical transformations.
-
Cause A: Residual Solvents or Impurities.
-
Expertise & Experience: Before suspecting a complex structural issue, always rule out common contaminants. Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) or grease can introduce extraneous peaks.[3]
-
Troubleshooting Protocol:
-
Cross-reference: Compare the chemical shifts of your unexpected peaks with standard tables of NMR solvent impurities.[3]
-
Sample Preparation: Ensure your NMR tube and solvent are clean. Use high-purity deuterated solvents.
-
Purification: If solvent peaks are significant, re-purify your sample, ensuring it is thoroughly dried under high vacuum.
-
-
-
Cause B: Presence of Diastereomers or Rotamers.
-
Expertise & Experience: The seven-membered ring of the dibenzo[a,d]annulene system is not planar and can exist in different conformations, most commonly a boat-like form.[4] Substitution on the aromatic rings or at other positions can create chiral centers, leading to diastereomers with distinct NMR spectra. Furthermore, slow rotation around single bonds can lead to the observation of rotamers on the NMR timescale.
-
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire 1H NMR spectra at different temperatures. If the unexpected peaks coalesce or sharpen at higher temperatures, this is indicative of dynamic processes like ring inversion or bond rotation.
-
2D NMR: Use COSY and HSQC experiments to establish connectivity and confirm if the unexpected signals belong to a second, related species.
-
-
-
Cause C: Unintended Reactions (Hydrolysis or Elimination).
-
Expertise & Experience: The 5-chloro group is a benzylic chloride, making it susceptible to nucleophilic substitution and elimination reactions. Trace amounts of water or other nucleophiles in your NMR solvent can lead to hydrolysis to the corresponding alcohol (5-hydroxy-5H-dibenzo[a,d]annulene derivative). The presence of a base can promote elimination to form the corresponding alkene.
-
Troubleshooting Protocol:
-
Check for Characteristic Peaks: Look for a broad singlet corresponding to an alcohol (-OH) proton. For the elimination product, expect to see new olefinic proton signals.
-
LC-MS Analysis: Couple your NMR analysis with LC-MS to check for the presence of species with molecular weights corresponding to the hydrolyzed (+1 Da, loss of Cl, gain of OH) or eliminated (-36 Da, loss of HCl) products.
-
Solvent Purity: Ensure your deuterated solvent is anhydrous. For sensitive compounds, consider using an ampul of fresh solvent.
-
-
Question 1.2: The chemical shifts in my 1H or 13C NMR spectrum are significantly different from what I predicted. Why?
Possible Causes & Troubleshooting Workflow:
Deviations from predicted chemical shifts can be due to solvent effects, conformational changes, or unexpected electronic effects from substituents.
-
Cause A: Solvent Effects.
-
Expertise & Experience: The chemical shifts of protons, especially in aromatic systems, can be influenced by the solvent.[5][6] Aromatic solvents like benzene-d6 can induce significant upfield shifts due to anisotropic effects.
-
Troubleshooting Protocol:
-
Standardize Solvent: Compare your spectrum to data from the literature, ensuring you are using the same deuterated solvent.
-
Run in a Different Solvent: If you suspect strong solute-solvent interactions, acquire a spectrum in a different, non-aromatic solvent (e.g., CDCl3, acetone-d6) to see if the shifts normalize.
-
-
-
Cause B: Conformational Rigidity and Anisotropy.
-
Expertise & Experience: The tricyclic system of dibenzo[a,d]annulene is conformationally rigid. Protons can be held in regions of high anisotropic shielding or deshielding from the aromatic rings, leading to larger than expected upfield or downfield shifts.
-
Troubleshooting Protocol:
-
2D NOESY/ROESY: These experiments can reveal through-space correlations between protons, helping to confirm the three-dimensional structure and explain unusual shifts due to spatial proximity.
-
Computational Chemistry: Use density functional theory (DFT) calculations to predict the NMR spectrum of your proposed structure. A good match between the experimental and calculated spectra can provide strong evidence for your structural assignment.
-
-
Mass Spectrometry (MS)
Question 2.1: My mass spectrum does not show the expected molecular ion (M+) peak for my 5-Chloro-5H-dibenzo[a,d]annulene derivative.
Possible Causes & Troubleshooting Workflow:
The absence of a molecular ion peak is a common issue in electron ionization (EI) mass spectrometry, often due to the instability of the molecular ion.
-
Cause A: Facile Fragmentation.
-
Expertise & Experience: The 5-chloro group is a good leaving group. Upon ionization, the molecular ion can be unstable and readily fragment, most commonly through the loss of a chlorine radical (M-35) or HCl (M-36).[7][8] This results in a base peak corresponding to the stable dibenzotropylium cation.
-
Troubleshooting Protocol:
-
Look for M-Cl Peak: Search for a prominent peak at M-35 and/or M-36. This is a strong indicator that your compound is correct but its molecular ion is unstable under EI conditions.
-
Use a "Softer" Ionization Technique: If available, re-analyze your sample using chemical ionization (CI) or electrospray ionization (ESI).[8][9] These techniques impart less energy to the molecule, increasing the likelihood of observing the molecular ion or a protonated/adduct ion ([M+H]+, [M+Na]+).
-
-
-
Cause B: In-source Degradation.
-
Expertise & Experience: Thermally labile compounds can degrade in the hot injector port of a GC-MS or the ion source of the mass spectrometer.
-
Troubleshooting Protocol:
-
Lower Ion Source Temperature: If your instrument allows, reduce the ion source temperature to minimize thermal degradation.
-
Direct Infusion: If using LC-MS or a direct insertion probe, you can bypass the heated GC inlet, reducing the thermal stress on the analyte.
-
-
Question 2.2: I am seeing unexpected fragment ions in my mass spectrum.
Possible Causes & Troubleshooting Workflow:
Unexpected fragments can point to the presence of impurities or reveal complex fragmentation pathways.
-
Cause A: Impurities from Synthesis.
-
Expertise & Experience: Impurities from the starting materials or side-products from the reaction can co-elute with your main product and contribute to the mass spectrum. For instance, if the starting dibenzosuberone was not fully converted, you may see fragments characteristic of this ketone.[10]
-
Troubleshooting Protocol:
-
Review Synthetic Route: Consider possible side-products or unreacted starting materials from your synthesis. Calculate their molecular weights and expected fragmentation patterns.
-
Chromatographic Separation: Ensure you have good chromatographic separation (GC or LC). A broad or tailing peak may indicate the presence of multiple components.
-
-
-
Cause B: Complex Rearrangements.
-
Expertise & Experience: The fragmentation of cyclic and polycyclic aromatic systems can involve complex rearrangements.[11]
-
Troubleshooting Protocol:
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the fragment ions, allowing you to determine their elemental composition. This is crucial for proposing logical fragmentation mechanisms.
-
Tandem Mass Spectrometry (MS/MS): By isolating a specific parent ion and fragmenting it further, MS/MS can help to piece together the fragmentation pathways and confirm the structure of your compound.
-
-
UV-Vis and Infrared (IR) Spectroscopy
Question 3.1: The λmax in my UV-Vis spectrum is shifted unexpectedly.
Possible Causes & Troubleshooting Workflow:
Shifts in the maximum absorbance (λmax) are typically related to changes in the electronic structure and conjugation of the molecule.
-
Cause A: Solvent Effects (Solvatochromism).
-
Expertise & Experience: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption maximum.[12] This effect, known as solvatochromism, can cause either a red shift (bathochromic) or a blue shift (hypsochromic).
-
Troubleshooting Protocol:
-
Check Solvent Polarity: Record the spectrum in solvents of differing polarity (e.g., hexane, acetonitrile, ethanol) to see if there is a trend.
-
Literature Comparison: Ensure you are comparing your data to literature values obtained in the same solvent.
-
-
-
Cause B: Presence of Conjugated Impurities.
-
Expertise & Experience: The UV-Vis spectrum of dibenzo[a,d]annulene derivatives is dominated by π to π* transitions of the aromatic rings.[13][14] The presence of impurities with extended conjugation, such as the elimination product (which introduces a double bond conjugated with the aromatic rings), will result in a bathochromic (red) shift to a longer λmax.
-
Troubleshooting Protocol:
-
Correlate with Other Techniques: If you suspect an elimination product, check your 1H NMR for olefinic protons and your MS for a peak at M-36.
-
Purification: Re-purify the sample using chromatography to remove the more conjugated impurity.
-
-
Question 3.2: I am seeing an unexpected peak in my IR spectrum, for example, in the carbonyl region (~1700 cm-1).
Possible Causes & Troubleshooting Workflow:
An unexpected IR absorption band is a strong indicator of the presence of a specific functional group that is not part of your target molecule.
-
Cause A: Unreacted Starting Material.
-
Expertise & Experience: If your 5-Chloro-5H-dibenzo[a,d]annulene derivative was synthesized from a ketone precursor like dibenzosuberone, the presence of a strong absorption around 1680-1700 cm-1 is a clear indication of residual starting material.[10]
-
Troubleshooting Protocol:
-
Check Purity: Analyze the sample by TLC, GC, or LC to confirm the presence of the starting material.
-
Re-purify: If starting material is detected, re-purify your product.
-
-
-
Cause B: Oxidation/Degradation.
-
Expertise & Experience: Some derivatives may be susceptible to oxidation, especially if left exposed to air over time, potentially forming carbonyl-containing byproducts.
-
Troubleshooting Protocol:
-
Proper Storage: Store samples under an inert atmosphere (nitrogen or argon) and in the dark to prevent degradation.
-
Re-analyze Fresh Sample: If possible, acquire an IR spectrum of a freshly synthesized and purified batch of the compound.
-
-
Summary Tables & Diagrams
Table 1: Common Spectroscopic Data for Troubleshooting
| Issue | Observation | Potential Cause | Key Diagnostic Signal |
| 1H NMR | Extra peaks | Residual Solvent | Compare to solvent charts[3] |
| Peak broadening/doubling | Dynamic Exchange | Coalescence in VT-NMR | |
| Broad singlet, M+1 in MS | Hydrolysis Product | Signal for -OH proton | |
| Mass Spec | No M+ peak | Facile Fragmentation | Strong M-35 or M-36 peak |
| Unexpected M-W | Impurity | Correlate with synthesis byproducts | |
| UV-Vis | Red-shifted λmax | Conjugated Impurity | Correlate with NMR/MS for elimination |
| IR Spec | Peak at ~1700 cm-1 | Ketone Impurity | Unreacted starting material |
Diagram 1: Potential Reaction Pathways Leading to Unexpected Species
This workflow illustrates the common unintended reactions that can occur with 5-Chloro-5H-dibenzo[a,d]annulene derivatives, leading to the formation of species with distinct spectroscopic signatures.
Caption: Common degradation and fragmentation pathways.
References
- An In-depth Technical Guide to the Spectral Data and Analysis of Dibenzosuberone (CAS 1210-35-1). Benchchem.
- TROUBLESHOOTING GUIDE. Phenomenex.
- Novel Benzosuberone Derivatives: Synthesis, Characterization and Antibacterial Activity.
- Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journals.
- Dibenzosuberone. Wikipedia.
- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
- Design, synthesis, and characterization of a new class of efficient dihydropyridazine-dibenzosuberenone derived fluorescent dyes and investigation of their some photophysical properties. ResearchGate.
- Spectrophotometer Troubleshooting Guide. Biocompare.
- fragmentation patterns in mass spectra. Chemguide.
- UV/VIS SPECTROSCOPY. University of Pretoria.
- Solvent induced 1H NMR chemical shifts of annulenes. ChemRxiv.
- 16.12 Conjugated Dienes and UV Light. Chemistry LibreTexts.
- Interpretation of mass spectra.
- UV-Vis Spectroscopy.
- Development of Visible Spectrophotometric Methods for the Determination of Tricyclic Antidepressants Based on Formation of Molecular Complexes with p-Benzoquinones. National Institutes of Health.
- Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. MDPI.
- (PDF) Solvent induced 1H NMR chemical shifts of annulenes. ResearchGate.
- UV-vis spectroscopy and semiempirical quantum chemical studies on methyl derivatives of annulated analogues of azafluoranthene and azulene dyes. PubMed.
-
6-Chloro-5H-benzo[15]annulene | 55665-43-5. Benchchem. Available from:
- Solvent-induced 1H NMR chemical shifts of annulenes. ResearchGate.
- Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.
- Mass Spectrometer (MS) troubleshooting guide. CGSpace.
-
ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[12]. Fluorine notes. Available from:
-
Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. Available from: 25.[12]annulene. Organic Syntheses Procedure. Available from:
- Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments. ResearchGate.
- NMR Chemical Shifts of Impurities. Sigma-Aldrich.
-
1H nmr chemical shifts of[14]annulenes and their dianion salts. Sci-Hub. Available from:
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. National Institutes of Health.
- Novel synthesis process of 5H-dibenz [b, f] azepine and removal of chloroformyl protection group. ResearchGate.
- Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. MDPI.
- 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. Organic Syntheses Procedure.
Sources
- 1. Novel Benzosuberone Derivatives:Synthesis, Characterization and Antibacterial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.cn]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. uni-saarland.de [uni-saarland.de]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. notes.fluorine1.ru [notes.fluorine1.ru]
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- 13. chem.libretexts.org [chem.libretexts.org]
- 14. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 15. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Synthesis of 5-Chloro-5H-dibenzo[a,d]annulene
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Chloro-5H-dibenzo[a,d]annulene. As a crucial intermediate for various biologically active molecules and functional materials, its efficient synthesis, particularly at scale, presents distinct challenges.[1][2][3] This document moves beyond simple protocols to address the mechanistic reasoning behind common experimental pitfalls, offering robust troubleshooting strategies and practical, field-tested advice.
Part 1: Synthesis Overview & Key Strategic Considerations
The most reliable and commonly inferred pathway to 5-Chloro-5H-dibenzo[a,d]annulene involves a two-step sequence starting from the commercially available ketone, 5H-dibenzo[a,d]annulen-5-one (also known as dibenzosuberone).
-
Reduction to Alcohol: The ketone is first reduced to the corresponding alcohol, 5H-dibenzo[a,d]annulen-5-ol (dibenzosuberenol). This step is typically straightforward but requires careful control to ensure high conversion and minimize impurities that can complicate the subsequent chlorination.
-
Chlorodehydroxylation: The pivotal step is the conversion of the alcohol to the target benzylic chloride. This transformation is sensitive and prone to side reactions, representing the primary bottleneck when scaling the synthesis. The choice of chlorinating agent and reaction conditions is critical to suppress the formation of elimination byproducts and ensure the stability of the final product.[4][5]
Caption: General synthetic workflow for 5-Chloro-5H-dibenzo[a,d]annulene.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Question: My reduction of dibenzosuberone to the alcohol intermediate is sluggish or incomplete. What factors should I investigate?
Answer: Incomplete reduction is typically traced back to three areas: reagent activity, solvent quality, or insufficient reaction monitoring.
-
Reagent Activity: Sodium borohydride (NaBH₄) is the most common and cost-effective reagent for this transformation. However, it is moisture-sensitive and degrades over time. Use freshly opened or properly stored NaBH₄. For scale-up operations, consider purchasing from a reputable supplier and titrating a sample to confirm its hydride content.
-
Solvent Choice & Quality: The reduction is typically performed in an alcoholic solvent like methanol or ethanol. Ensure the solvent is anhydrous. The presence of water will quench the hydride reagent, reducing its effective stoichiometry and potentially stalling the reaction.
-
Temperature Control: While the reaction is often run at room temperature, gentle heating (40-50 °C) can increase the rate. However, excessive heat can lead to side reactions. Conversely, if using a more powerful reducing agent like lithium aluminum hydride (LAH), the reaction must be cooled to 0 °C to prevent over-reduction or undesired side reactions.
-
Monitoring: Relying solely on a timed reaction is unreliable. Monitor the reaction progress using Thin Layer Chromatography (TLC). The alcohol product will have a different Rf value than the starting ketone. The reaction is complete only when the ketone spot is no longer visible.
Question: The chlorination of dibenzosuberenol yields a significant amount of an alkene byproduct and dark, polymeric material. How can I improve the selectivity for the desired chloride?
Answer: This is the most common and critical challenge. The dibenzosuberenol intermediate is a secondary benzylic alcohol. Under acidic or harsh thermal conditions, the hydroxyl group can be protonated and leave as water, forming a stabilized carbocation. This cation can either be trapped by a chloride ion (SN1 substitution, desired) or undergo elimination (E1) to form an alkene, which can then polymerize.
Caption: Competing SN1 substitution and E1 elimination pathways.
Solutions to Maximize Selectivity:
-
Choice of Chlorinating Agent:
-
Thionyl Chloride (SOCl₂): While effective, SOCl₂ generates HCl in situ, which strongly promotes the E1 pathway. If using SOCl₂, the reaction must be performed at low temperatures (0 °C or below) and often includes a non-nucleophilic base like pyridine to scavenge the generated acid.
-
Oxalyl Chloride with Catalytic DMF (Vilsmeier-Haack conditions): This is often a milder and more selective method. Oxalyl chloride reacts with DMF to form the Vilsmeier reagent, which activates the alcohol for substitution under less acidic conditions. This method typically gives cleaner conversions with fewer elimination byproducts.
-
Appel Reaction (PPh₃/CCl₄): This method proceeds under neutral conditions and is very effective at minimizing elimination. However, it has poor atom economy and the workup to remove triphenylphosphine oxide can be challenging at a larger scale.
-
-
Temperature Control: This is non-negotiable. The reaction should be initiated and maintained at 0 °C or lower. Slow, dropwise addition of the chlorinating agent to the solution of the alcohol is crucial to control the exotherm and prevent localized temperature spikes that favor elimination.
Question: My purified 5-Chloro-5H-dibenzo[a,d]annulene product shows signs of degradation (discoloration, changing NMR spectrum) upon storage. How can I ensure its stability?
Answer: The product is a reactive benzylic chloride and is inherently susceptible to hydrolysis and nucleophilic substitution.[3][6]
-
Purification: Avoid aggressive purification methods. If using column chromatography, opt for deactivated (neutral) silica gel. Standard silica gel is acidic and can promote decomposition on the column. Elute quickly and avoid letting the product sit on the column for extended periods.
-
Work-up: During the aqueous work-up, use cold, dilute sodium bicarbonate solution to neutralize any residual acid. Minimize the contact time with the aqueous phase.
-
Storage: The purified product must be stored under an inert atmosphere (nitrogen or argon) at low temperatures (ideally ≤ -20°C).[7] It should be protected from light and moisture. For long-term storage, dissolving it in a dry, non-polar solvent like hexane and storing the solution may improve stability over storing it as a neat solid.
Part 3: Frequently Asked Questions (FAQs)
Q1: What analytical techniques are essential for monitoring this synthesis? A1:
-
TLC: Indispensable for tracking reaction progress, especially for the complete consumption of the starting material. Use a UV lamp for visualization.
-
¹H and ¹³C NMR: Essential for structural confirmation of the intermediate and final product. For the final product, look for the disappearance of the alcohol -OH proton and a characteristic shift of the proton and carbon at the C5 position.
-
LC-MS: Useful for confirming the mass of the product and identifying potential byproducts, which can aid in optimizing the reaction conditions.
Q2: Are there specific safety protocols for the chlorination step at scale? A2: Absolutely. Reagents like thionyl chloride and oxalyl chloride are highly toxic, corrosive, and react violently with water.[8]
-
Ventilation: All work must be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, and acid-resistant gloves.
-
Quenching: Prepare a separate, cooled quenching solution (e.g., dilute sodium bicarbonate or a secondary amine solution) before starting the reaction to safely neutralize any excess reagent. Never quench with water directly, as the reaction is highly exothermic and releases toxic gases (SO₂ or CO/CO₂).
-
Inert Atmosphere: The reaction apparatus must be oven-dried and maintained under a positive pressure of an inert gas (nitrogen or argon) to prevent atmospheric moisture from reacting with the chlorinating agent.
Q3: Can this procedure be adapted for synthesizing brominated or iodinated analogs? A3: Yes. For the bromo-analog, you can use phosphorus tribromide (PBr₃) or an Appel-type reaction with CBr₄. For the iodo-analog, an Appel reaction using iodine and triphenylphosphine is the most common method. The stability of the resulting halide will decrease down the group (R-Cl > R-Br > R-I), requiring even more careful handling and storage.
Part 4: Comparative Data & Protocols
Table 1: Comparison of Common Chlorination Methods for Dibenzosuberenol
| Method | Reagent System | Typical Temp. | Pros | Cons |
| Thionyl Chloride | SOCl₂ / Pyridine | 0 °C to RT | Inexpensive, common reagent | Generates HCl, risk of elimination, reagent is highly corrosive |
| Vilsmeier-Haack | (COCl)₂ / cat. DMF | -10 to 0 °C | Mild conditions, high selectivity, clean reaction | Oxalyl chloride is toxic and moisture-sensitive |
| Appel Reaction | PPh₃ / CCl₄ | 0 °C to RT | Neutral conditions, excellent for acid-sensitive substrates | Poor atom economy, difficult purification at scale |
Protocol: Lab-Scale Synthesis via Thionyl Chloride
This protocol is a representative example and must be adapted and optimized based on your specific laboratory conditions and scale.
Step 1: Reduction of Dibenzosuberone
-
To a stirred solution of 5H-dibenzo[a,d]annulen-5-one (1.0 eq) in anhydrous methanol, cool the flask to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-3 hours.
-
Monitor the reaction by TLC until all the starting ketone is consumed.
-
Carefully quench the reaction by slowly adding 1M HCl until the pH is ~5-6.
-
Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 5H-dibenzo[a,d]annulen-5-ol, which can often be used in the next step without further purification.
Step 2: Chlorination of Dibenzosuberenol
-
Dissolve the crude 5H-dibenzo[a,d]annulen-5-ol (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add thionyl chloride (1.2 eq) dropwise via syringe over 20 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture back to 0 °C and slowly pour it over crushed ice.
-
Separate the organic layer. Wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product by rapid column chromatography on neutral silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
References
- On the syntheses of dibenzosuberenone and 2,8-dimethyl-dibenzosuberenone. (n.d.). ARKIVOC.
- Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005).
- Çetinkaya, E., Durmaz, M., Er, M., & Dağdeviren, M. (2019). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. Beilstein Journal of Organic Chemistry, 15, 2901-2911.
- Merkas, S., Litvić, M., Cepanec, I., & Vinković, V. (2005).
- Çetinkaya, E., Durmaz, M., Er, M., & Dağdeviren, M. (2019). Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles. PMC.
-
6-Chloro-5H-benzo[9]annulene | 55665-43-5. (n.d.). Benchchem.
-
synthesis of[10]annulene. (n.d.). Organic Syntheses.
-
5-Chloro-5H-dibenzo[a,d][9]annulene. (n.d.). Lead Sciences.
-
5-Chloro-6,7,8,9-tetrahydro-5H-benzo[9]annulene-6-carbaldehyde. (n.d.). BLDpharm.
-
5-Chloro-5H-dibenzo[a,d][9]annulene | 18506-04-2. (n.d.). Benchchem.
- Synthesis and Antimicrobial Activity of Anilines with 1,3,5-Cycloheptatriene and 5H-Dibenzo[a,d]Annulene Fragments. (2020).
- Annulenes: Synthesis and Reactions. (n.d.). Scribd.
-
5-Chloro-5H-dibenzo[a,d][9]annulene. (n.d.). PubChem.
-
Constantin, V. D., & Olaru, O. T. (2019). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d][9]annulen-5-yl acetylhydrazones. ResearchGate.
- Purification of quinones. (1993).
-
18506-04-2|5-Chloro-5H-dibenzo[a,d][9]annulene. (n.d.). BLDpharm.
-
5-Chloro-5H-dibenzo[a,d][9]annulene | 18506-04-2. (n.d.). Sigma-Aldrich.
-
π-Extended benzo[1,2:4,5]di[9]annulene bis(dicarboximide)s. (n.d.). RSC Publishing.
-
Reinvestigation of a 5H‐dibenzo[d,h][1][3][11]triazonine synthesis. (2008). ResearchGate.
- 2,2-Dichloro-1,3-dicyclohexylimidazolidine-4,5-dione. (n.d.). Organic Syntheses.
- Tetrahydro-dibenzo[a,d] Annulene-5, 11-Dihydrazone and Magnesium Oxide Used to Control the Corrosion of Aluminium in Chloride Ions Environment. (2020).
- Synthetic method of 5-chloro-1-indanone. (2015).
Sources
- 1. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-5H-dibenzo[a,d][7]annulene | C15H11Cl | CID 11075135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. π-Extended benzo[1,2:4,5]di[7]annulene bis(dicarboximide)s – a new class of non-alternant polycyclic aromatic dicarboximides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Elimination Byproducts
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges associated with unwanted elimination reactions. This guide provides in-depth troubleshooting advice and frequently asked questions to help you maximize the yield of your desired substitution products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, offering explanations and actionable protocols to mitigate the formation of elimination byproducts.
Problem 1: My S(_N)2 reaction on a secondary substrate is giving a high percentage of the E2 byproduct.
Root Cause Analysis:
Secondary alkyl halides are particularly susceptible to competing S(N)2 and E2 pathways because the steric hindrance is moderate, and β-hydrogens are readily available.[1][2] The outcome is highly dependent on the nucleophile's basicity and the reaction conditions. Using a strong, unhindered base like an alkoxide (e.g., ethoxide, methoxide) often leads to a significant amount of the E2 product, as it can easily abstract a proton.[3][4]
Strategic Solutions:
-
Re-evaluate Your Nucleophile/Base: The most critical factor is the strength and steric bulk of your base.
-
Opt for Good Nucleophiles that are Weak Bases: To favor the S(N)2 pathway, select a nucleophile with low basicity.[5] Excellent choices include halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).[6]
-
Use a Sterically Hindered Base for Intentional E2: If elimination is desired, a bulky base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) will favor the E2 pathway, often selectively forming the Hofmann (less substituted) product due to steric hindrance.[7][8][9][10][11][12]
-
-
Solvent Selection is Key: The solvent plays a crucial role in mediating the competition between S(_N)2 and E2.
-
Favor Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetone enhance the nucleophilicity of your reagent without solvating it as heavily as protic solvents. This promotes the S(_N)2 reaction.[5][13][14]
-
Avoid Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the nucleophile, increasing its steric bulk and favoring elimination.[15][16]
-
-
Temperature Control:
-
Lower the Temperature: Elimination reactions are entropically favored and thus are promoted by higher temperatures.[5][17][18][19][20][21][22] Running your reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) can significantly shift the equilibrium towards the S(_N)2 product.
-
Experimental Protocol to Favor S(_N)2 over E2 for a Secondary Substrate:
-
Reagent Preparation:
-
Dissolve your secondary alkyl halide in a polar aprotic solvent (e.g., acetone, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve your weakly basic, good nucleophile (e.g., sodium azide or sodium cyanide).
-
-
Reaction Setup:
-
Cool the solution of the alkyl halide to 0 °C using an ice bath.
-
Slowly add the nucleophile solution to the alkyl halide solution dropwise over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature.
-
Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired substitution product.
-
Problem 2: I'm trying to perform an S(_N)1 reaction with a tertiary substrate, but the E1 byproduct is the major product.
Root Cause Analysis:
S(_N)1 and E1 reactions proceed through a common carbocation intermediate, making them direct competitors.[23][24] The fate of this intermediate determines the product distribution. Elimination (E1) is favored by factors that promote the removal of a β-proton, such as higher temperatures and the use of a non-nucleophilic acid.[17][18][20][25]
Strategic Solutions:
-
Strict Temperature Control:
-
Choice of Acid (for alcohol substrates):
-
Use Acids with Nucleophilic Conjugate Bases: When starting with a tertiary alcohol, the choice of acid is critical. Using hydrohalic acids like HCl, HBr, or HI provides a good nucleophile (the halide ion) to trap the carbocation, favoring the S(_N)1 pathway.[25]
-
Avoid Non-Nucleophilic Acids: Acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) have very poorly nucleophilic conjugate bases, which are more likely to act as a base and promote the E1 pathway.[25]
-
-
Solvent Considerations:
-
Use a Polar Protic Solvent: These solvents (e.g., water, ethanol) are necessary to stabilize the carbocation intermediate.[26] The solvent itself can often act as the nucleophile in what is known as a solvolysis reaction.
-
Experimental Protocol to Favor S(_N)1 over E1:
-
Reaction Setup:
-
Dissolve the tertiary substrate (e.g., a tertiary alcohol) in a polar protic solvent like a mixture of water and ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C.
-
-
Reagent Addition:
-
Slowly add a strong acid with a nucleophilic conjugate base (e.g., concentrated HBr).
-
-
Temperature Management:
-
Maintain the reaction at a low to moderate temperature (e.g., room temperature). Avoid heating.
-
-
Reaction Monitoring:
-
Monitor the disappearance of the starting material by TLC or GC-MS.
-
-
Workup and Purification:
-
Once the reaction is complete, carefully neutralize any remaining acid.
-
Add water and extract the product with a suitable organic solvent.
-
Wash the organic extracts, dry the solution, and remove the solvent. Purify the product by distillation or chromatography.
-
Factor Influence Summary
| Factor | To Favor Substitution (S(N)1/S(_N)2) | To Favor Elimination (E1/E2) | Rationale |
| Substrate Structure | Methyl > Primary > Secondary | Tertiary > Secondary > Primary | Steric hindrance prevents S(_N)2 in tertiary substrates, while carbocation stability favors S(_N)1/E1 for tertiary substrates.[2] |
| Nucleophile/Base | Good nucleophile, weak base (e.g., I⁻, CN⁻, N₃⁻) | Strong, sterically hindered base (e.g., t-BuOK) for E2; weak base for E1.[27][5][28] | Weak bases are less likely to abstract a proton, while bulky bases are sterically hindered from acting as nucleophiles.[8][9] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) for S(_N)2; Polar protic (e.g., H₂O, EtOH) for S(_N)1. | Polar protic solvents can increase the steric bulk of the base, favoring elimination.[13][15][16] | Polar aprotic solvents enhance nucleophilicity for S(_N)2, while polar protic solvents stabilize carbocations for S(_N)1/E1.[15][16] |
| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have a greater increase in entropy and are therefore favored at higher temperatures.[17][18][19][21][22] |
Visualizing Reaction Pathways
Decision Workflow for Minimizing Elimination
Caption: A decision-making workflow for selecting conditions to minimize elimination byproducts based on substrate structure.
Competing S(_N)2 and E2 Mechanisms
Caption: The competition between S(_N)2 and E2 pathways for a secondary alkyl halide.
Frequently Asked Questions (FAQs)
Q1: Why does temperature have such a significant impact on the substitution vs. elimination product ratio?
A: Temperature's influence is rooted in thermodynamics. Elimination reactions typically result in an increase in the number of molecules in the system, which corresponds to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a larger, positive ΔS term makes the ΔG more negative (more spontaneous) as the temperature (T) increases. Therefore, at higher temperatures, the entropy contribution becomes more significant, favoring the elimination pathway.[19][21][22]
Q2: What makes a base "bulky" or "sterically hindered," and why does this favor elimination?
A: A bulky base has large, sterically demanding groups surrounding the basic atom. A classic example is potassium tert-butoxide (KOtBu), where the oxygen atom is attached to a tertiary butyl group.[8][9][12] This steric bulk makes it difficult for the base to approach the electrophilic carbon atom required for an S(_N)2 reaction (nucleophilic attack). However, it can still readily access the more exposed β-hydrogens on the periphery of the substrate, leading to abstraction of a proton and subsequent E2 elimination.[8][9][12]
Q3: Can I completely avoid elimination byproducts?
A: In many cases, especially with secondary and tertiary substrates, completely eliminating the formation of byproducts is challenging.[28] Substitution and elimination reactions are often in competition. The goal is to choose conditions that heavily favor one pathway over the other to maximize the yield of the desired product. Careful optimization of the base/nucleophile, solvent, and temperature is crucial for achieving high selectivity.
Q4: How does the leaving group affect the competition between substitution and elimination?
A: The nature of the leaving group generally affects both substitution and elimination reactions similarly.[4][15] A better leaving group (the conjugate base of a strong acid, like I⁻ or Br⁻) will accelerate both S(_N)1/E1 and S(_N)2/E2 reactions. While it's a critical component for the reaction to proceed, it's less of a deciding factor in the competition between substitution and elimination compared to substrate structure, base/nucleophile choice, solvent, and temperature.[15]
Q5: For a secondary alkyl halide with a strong, unhindered base (like NaOH or NaOEt), which pathway dominates, S(_N)2 or E2?
A: This is a classic scenario where the two pathways are in direct competition. Generally, with a strong, unhindered base, the E2 reaction will be the major pathway for secondary alkyl halides.[27][1][14] While some S(_N)2 product will likely form, the basicity of the reagent favors proton abstraction, leading to a higher yield of the elimination product. To favor substitution in this case, one would need to switch to a good nucleophile that is a weaker base.
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How Solvation Influences the SN2 versus E2 Competition. (2021). ACS Publications. [Link]
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Validation & Comparative
A Researcher's Guide to the Structural Characterization of 5-Chloro-5H-dibenzo[a,d]annulene Derivatives: An In-Depth Comparison
In the landscape of pharmaceutical and materials science research, the tricyclic framework of 5H-dibenzo[a,d]annulene (also known as dibenzosuberene) is a recurring and vital structural motif.[1] Its derivatives, such as 5-Chloro-5H-dibenzo[a,d]annulene, serve as foundational scaffolds for a range of pharmacologically active agents, including antidepressants and muscle relaxants, as well as novel organic materials.[1] The precise three-dimensional arrangement of atoms, or molecular geometry, dictates the therapeutic efficacy and material properties of these compounds. Consequently, its unambiguous determination is not merely an academic exercise but a critical step in drug development and molecular engineering.
This guide provides an in-depth comparison of the analytical techniques used to characterize 5-Chloro-5H-dibenzo[a,d]annulene derivatives. While a suite of spectroscopic methods provides essential pieces of the puzzle, we will demonstrate why Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for absolute structure elucidation. We will explore the causality behind experimental choices, compare the data obtained from different methods, and provide field-proven insights for researchers navigating the characterization process.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides unparalleled, detailed information about the internal lattice of crystalline substances.[2] It stands alone in its ability to deliver a precise 3D map of a molecule, revealing not just connectivity but also bond lengths, bond angles, torsional angles, and the absolute configuration of chiral centers.[2][3][4] For complex, rigid structures like dibenzo[a,d]annulene derivatives, where slight conformational changes can dramatically alter biological activity, this level of detail is indispensable.
The power of SC-XRD lies in its fundamental principle: the diffraction of X-rays by the ordered array of atoms within a crystal.[3] By analyzing the pattern of diffracted X-rays, we can reconstruct the electron density throughout the unit cell and, from that, build an atomic model of the molecule.[5]
The Crystallographic Workflow: From Solution to Structure
The journey from a newly synthesized powder to a refined crystal structure is a multi-step process that demands both patience and precision. Each step is designed to ensure the final model is an accurate and validated representation of the molecule's solid-state form.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Detailed Experimental Protocol: A Self-Validating System
-
Crystal Growth (The Critical Bottleneck): The most challenging step is often growing crystals of sufficient size and quality (ideally 0.1-0.3 mm)[3][5]. The choice of solvent is critical. For dibenzo[a,d]annulene derivatives, solvents like dichloromethane, ethyl acetate, or acetone are common starting points[6].
-
Method: Slow evaporation is the simplest technique. Dissolve the compound in a suitable solvent to near-saturation in a vial covered with a perforated film. Allow the solvent to evaporate over several days to weeks in a vibration-free environment.
-
Causality: Slow, undisturbed evaporation allows molecules to organize into a highly ordered crystal lattice, minimizing defects. Rapid precipitation leads to amorphous solids or microcrystalline powder, which are unsuitable for SC-XRD.
-
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope, appearing as a clear, well-formed block or needle free of cracks or surface defects.[4]
-
Method: The selected crystal is carefully picked up using a cryo-loop and mounted on a goniometer head in the diffractometer.[4][7]
-
Trustworthiness: The quality of the diffraction pattern is directly dependent on the quality of the single crystal. A poor crystal will yield weak or diffuse diffraction spots, making structure solution impossible.[4]
-
-
Data Collection: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations and subjected to a focused beam of monochromatic X-rays (e.g., from a Molybdenum source, λ = 0.71073 Å).[2][8] The crystal is rotated, and thousands of diffraction images are collected by a detector.[3]
-
Structure Solution and Refinement:
-
Method: Specialized software is used to integrate the raw diffraction data and determine the unit cell parameters and space group. The "phase problem" is then solved using direct methods to generate an initial electron density map.[5] An atomic model is built into this map and refined against the experimental data.
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (R1). An R1 value below 5% (0.05) is indicative of a well-refined structure. The final output is typically a Crystallographic Information File (CIF), which contains all atomic coordinates, bond lengths, angles, and experimental details.
-
Comparative Analysis with Other Techniques
While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a synergistic approach, integrating data from other analytical methods. Each technique offers unique insights, and their collective data provides a more complete picture of the molecule's identity and behavior.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating molecular structure in solution.[9][10] It provides detailed information about the chemical environment, connectivity, and relative number of magnetically active nuclei, such as ¹H and ¹³C.[10][11]
-
Key Information: Connectivity (who is bonded to whom), stereochemistry in solution, and dynamic processes. Techniques like COSY, HSQC, and HMBC are used to piece together the molecular framework.[12]
-
Causality: NMR relies on the magnetic properties of atomic nuclei. By probing these properties in a strong magnetic field, we can deduce the local electronic environment of each atom, which is dictated by the molecular structure.[10]
-
Advantage over XRD: It characterizes the molecule in a solution state, which is often more relevant to its biological activity or reaction chemistry. It can also detect dynamic processes like conformational changes.
-
Limitation: While excellent for determining connectivity, NMR alone can be ambiguous for complex, rigid molecules with multiple stereocenters or subtle conformational differences. It provides an averaged picture of the solution-state structure, unlike the static, single conformation captured by XRD.[9]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions.[13] Its primary role in characterization is to confirm the molecular weight of the synthesized compound and provide information about its elemental composition.
-
Key Information: Precise molecular weight and elemental formula (High-Resolution MS), fragmentation patterns that can offer structural clues.[13][14]
-
Causality: MS works by ionizing a molecule and then separating the resulting ions based on their mass-to-charge ratio.[13] This provides a direct measurement of the molecular mass with very high precision.
-
Advantage over XRD: It requires a minuscule amount of sample and can confirm the identity of the target molecule with high confidence, ensuring that the crystal being analyzed by XRD is indeed the correct compound.[15]
-
Limitation: MS provides no information about the 3D arrangement of atoms or stereochemistry.[14]
Comparative Data Summary
The following table objectively compares the information provided by each technique in the context of characterizing a 5-Chloro-5H-dibenzo[a,d]annulene derivative.
| Parameter | Single-Crystal X-ray Diffraction (SC-XRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Primary Information | Unambiguous 3D molecular structure, bond lengths/angles, absolute stereochemistry, crystal packing.[2] | Atomic connectivity, solution-state conformation and dynamics, stereochemical relationships.[10] | Precise molecular weight, elemental composition, fragmentation patterns.[13][15] |
| Sample State | High-quality single crystal.[5] | Solution. | Solid or solution. |
| Sample Amount | Micrograms (single crystal). | Milligrams. | Nanograms to micrograms. |
| Ambiguity | Very low; provides a definitive structure. | Can be ambiguous for complex stereoisomers without reference data. | High ambiguity for isomers (isobars). |
| Key Advantage | The "gold standard" for absolute structure determination. | Provides structure and dynamics in a biologically relevant (solution) state. | Exceptional sensitivity and confirmation of molecular formula.[15] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow. Structure is static in solid state.[5] | Does not provide precise bond lengths/angles. Can be complex to interpret fully. | Provides no stereochemical or conformational information. |
Synergistic Characterization Workflow
In practice, these techniques are used in a logical sequence to build a complete and irrefutable characterization profile for a new molecule.
Caption: A logical workflow for the comprehensive characterization of a novel compound.
Conclusion
For the structural characterization of 5-Chloro-5H-dibenzo[a,d]annulene derivatives, a multi-faceted approach is essential for scientific rigor. Mass spectrometry provides the initial confirmation of molecular weight, and NMR spectroscopy offers invaluable insight into the molecule's structure and behavior in solution. However, Single-Crystal X-ray Diffraction remains the ultimate arbiter, providing the only method for the direct and unambiguous determination of the three-dimensional atomic arrangement in the solid state. The precise bond lengths, angles, and conformational details it reveals are crucial for understanding structure-activity relationships, guiding further synthetic efforts, and meeting the stringent regulatory requirements for drug development. By integrating the complementary data from these key techniques, researchers can build a complete, validated, and authoritative understanding of these important molecules.
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ResearchGate. (2014). Hexadecadehydrodibenzo[16]-, Tetracosadehydrotribenzo[8]-, and Dotriacontadehydrotetrabenzoannulenes: Synthesis, Characterization, Electronic Properties, and Self-Association. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-5H-dibenzo[a,d]annulene in Nucleophilic Substitution
This guide provides an in-depth comparison of the reactivity of two key synthetic intermediates, 5-Chloro-5H-dibenzo[a,d]annulene and 5-Bromo-5H-dibenzo[a,d]annulene. Professionals in drug discovery and materials science frequently utilize the 5H-dibenzo[a,d]annulene scaffold as a rigid, three-dimensional building block. The choice of the halogen at the critical C5 position significantly impacts synthetic strategy, reaction kinetics, and overall efficiency. This document aims to elucidate the fundamental differences in their reactivity, supported by established chemical principles and representative experimental protocols, to guide researchers in making informed decisions for their synthetic campaigns.
Mechanistic Underpinnings: The Decisive Role of the Leaving Group
The reactivity of haloalkanes in nucleophilic substitution reactions is fundamentally governed by several factors, including the nature of the substrate, the nucleophile, the solvent, and, critically, the ability of the halide to function as a leaving group. The C5 position of the 5H-dibenzo[a,d]annulene ring system is a secondary benzylic carbon. The departure of the halide from this position generates a secondary benzylic carbocation, which is significantly stabilized by resonance across the two flanking benzene rings. This inherent stability strongly favors a unimolecular nucleophilic substitution (SN1) mechanism.
In an SN1 reaction, the rate-determining step is the spontaneous dissociation of the leaving group to form the carbocation intermediate. Consequently, the superior leaving group will facilitate a faster reaction.
Caption: Generalized SN1 mechanism at the C5 position.
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they can more effectively stabilize the negative charge they acquire upon departure.[1] When comparing chloride (Cl⁻) and bromide (Br⁻), we look to the acidity of their conjugate acids, HCl and HBr. HBr is a stronger acid than HCl, which means that Br⁻ is a weaker base than Cl⁻.[2]
Several factors contribute to this trend:
-
Polarizability: Bromine is larger and has more diffuse electron clouds than chlorine. This higher polarizability allows the negative charge of the bromide ion to be dispersed over a larger volume, leading to greater stability.[3]
-
Carbon-Halogen Bond Strength: The C-Br bond (average bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol). A weaker bond requires less energy to break, thus lowering the activation energy for the rate-determining step and accelerating the reaction.[4]
Therefore, from a theoretical standpoint, 5-Bromo-5H-dibenzo[a,d]annulene is predicted to be a more reactive substrate than its chloro-analogue in SN1 reactions.
Comparative Performance and Experimental Considerations
The enhanced reactivity of the bromo derivative translates into tangible advantages in a laboratory setting. Reactions involving 5-Bromo-5H-dibenzo[a,d]annulene can typically be performed under milder conditions—such as lower temperatures or shorter reaction times—compared to the chloro counterpart. This can be crucial for preserving sensitive functional groups elsewhere in the molecule and minimizing the formation of degradation byproducts.
| Parameter | 5-Chloro-5H-dibenzo[a,d]annulene | 5-Bromo-5H-dibenzo[a,d]annulene | Rationale |
| Relative Reactivity | Good | Excellent | Bromide is a superior leaving group compared to chloride.[5][6] |
| Typical Reaction Temp. | Higher (e.g., 60-80 °C) | Lower (e.g., RT to 40 °C) | Weaker C-Br bond and more stable Br⁻ leaving group lower the activation energy.[4] |
| Typical Reaction Time | Longer | Shorter | The rate-determining step (carbocation formation) is faster for the bromo derivative.[7] |
| Potential Side Reactions | Elimination (E1) can compete, especially with basic nucleophiles at elevated temperatures. | Elimination (E1) is also possible but may be less prevalent due to milder reaction conditions. | SN1 and E1 reactions share the same rate-determining step and are often competitive. |
| Cost & Availability | Generally more cost-effective. | Often more expensive due to the higher cost of bromine-containing reagents. | Market-dependent factors. |
Representative Experimental Protocols
The following protocols describe a general procedure for the synthesis of 5-Azido-5H-dibenzo[a,d]annulene, a versatile intermediate for click chemistry or reduction to the corresponding amine. These are illustrative workflows, and optimization may be required for specific applications. The key differences in reaction conditions are highlighted.
Caption: Comparative workflow for azidation reaction.
Protocol A: Synthesis of 5-Azido-5H-dibenzo[a,d]annulene from the 5-Chloro derivative
-
Reaction Setup: To a solution of 5-Chloro-5H-dibenzo[a,d]annulene (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.2 M), add sodium azide (NaN₃, 1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture to 70 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).
-
Workup: Upon completion, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-azido product.
Protocol B: Synthesis of 5-Azido-5H-dibenzo[a,d]annulene from the 5-Bromo derivative
-
Reaction Setup: To a solution of 5-Bromo-5H-dibenzo[a,d]annulene (1.0 eq.) in anhydrous dimethylformamide (DMF, approx. 0.2 M), add sodium azide (NaN₃, 1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature (25 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Upon completion, pour the mixture into ice-water. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-azido product.
Disclaimer: These protocols are illustrative. Researchers must conduct their own risk assessments and adhere to all institutional safety guidelines.
Conclusion and Recommendations
The choice between 5-Chloro- and 5-Bromo-5H-dibenzo[a,d]annulene is a classic trade-off between reactivity and cost.
-
5-Bromo-5H-dibenzo[a,d]annulene is the superior substrate for achieving rapid and efficient nucleophilic substitutions under mild conditions. It is the recommended starting material when working with thermally sensitive molecules or when aiming to minimize reaction times and potential side reactions.
-
5-Chloro-5H-dibenzo[a,d]annulene is a viable and more economical alternative. However, researchers must be prepared to employ more forcing conditions (higher temperatures, longer reaction times), which may require more extensive optimization and could be incompatible with delicate substrates.
Ultimately, the decision rests on the specific goals of the synthesis, the chemical tolerance of the substrate, and economic considerations. Understanding the fundamental reactivity differences outlined in this guide empowers researchers to select the optimal reagent, streamlining their synthetic efforts and maximizing their probability of success.
References
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Brainly.com. (2024). Compare the class average reactivities of chlorine and bromine as leaving groups under SN1 and SN2. Available at: [Link]
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Ashenhurst, J. (2025). What Makes A Good Leaving Group?. Master Organic Chemistry. Available at: [Link]
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A Comparative Guide to the Computational Analysis of the Reaction Mechanism of 5-Chloro-5H-dibenzo[a,d]annulene
Introduction: Unraveling Reactivity in a Strained System
5-Chloro-5H-dibenzo[a,d]annulene represents a fascinating chemical scaffold. Its tricyclic structure, featuring a central seven-membered ring, imparts significant conformational strain and unique electronic properties. The chlorine atom at the C5 position is analogous to a benzylic halide, suggesting a propensity for nucleophilic substitution. However, the non-planar, strained nature of the dibenzo[a,d]annulene system complicates simple mechanistic predictions. Understanding the reaction mechanism of this molecule is crucial for its application as a synthetic intermediate in drug development and materials science, where precise control over reactivity is paramount.
To date, a detailed experimental kinetic analysis of this specific compound is not widely available in the literature. This knowledge gap provides a perfect opportunity for computational chemistry to step in. By simulating the reaction at a quantum mechanical level, we can predict the likely reaction pathway, identify key intermediates and transition states, and quantify the energetic barriers that govern the reaction rate. This guide provides a comparative analysis of computational methodologies to elucidate the reaction mechanism, offering a framework for researchers to tackle this and similar chemical problems. We will focus on the solvolysis reaction, a fundamental process that reveals the intrinsic reactivity of the substrate.
The Central Mechanistic Question: SN1 vs. SN2 and the Fate of the Carbocation
The primary question is the nature of the nucleophilic substitution pathway. The C5 position is secondary and sterically hindered by the bulky dibenzo framework, which generally disfavors a direct SN2 attack. Conversely, the departure of the chloride ion would generate the 5H-dibenzo[a,d]annulen-5-yl cation. This carbocation is stabilized by resonance with the two flanking benzene rings, strongly suggesting an SN1-type mechanism.
Our computational investigation will therefore focus on modeling the SN1 pathway. This involves two key steps:
-
Heterolysis of the C-Cl bond: Formation of the 5H-dibenzo[a,d]annulen-5-yl carbocation intermediate.
-
Nucleophilic attack: Trapping of the carbocation by a solvent molecule (e.g., water or methanol).
A critical secondary question involves the stability and potential for rearrangement of this carbocation intermediate. Carbocation rearrangements are common phenomena, driven by the pursuit of a more stable electronic state, and can lead to unexpected products.[1][2][3] Computational modeling is uniquely suited to explore these possibilities.
Methodology Comparison: The Workhorse vs. The Gold Standard
The choice of computational method is a trade-off between accuracy and computational cost.[4] For this guide, we compare two powerful and widely used approaches: Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), an ab initio method.
| Feature | Methodology A: Density Functional Theory (DFT) | Methodology B: Ab Initio (Møller-Plesset MP2) |
| Core Principle | Approximates the complex many-electron wavefunction using electron density functionals. | Solves the Schrödinger equation from first principles with systematic approximations to account for electron correlation. |
| Typical Functionals | B3LYP (a hybrid functional balancing accuracy and cost), M06-2X (good for kinetics and non-covalent interactions). | Not applicable; it's a wavefunction-based method. |
| Basis Set | 6-31+G(d,p) or def2-SVP for initial geometries; def2-TZVP for final single-point energies. | 6-31+G(d,p) or cc-pVDZ for geometries; cc-pVTZ for higher accuracy energies. |
| Pros | - Excellent balance of computational cost and accuracy.[4]- Widely applicable to a large range of chemical systems.[5][6][7]- Robust for geometry optimizations and frequency calculations. | - Generally provides higher accuracy for reaction energies and barriers.- Systematically improvable by moving to higher levels of theory (e.g., CCSD(T)).- Less reliant on empirical parameterization found in some functionals. |
| Cons | - Accuracy is dependent on the choice of functional, which can sometimes be system-dependent.- Standard functionals can struggle with dispersion interactions (though modern ones have corrections). | - Significantly higher computational cost, scaling poorly with system size.- Can be less efficient for geometry optimizations compared to DFT. |
| Solvent Modeling | Easily coupled with Polarizable Continuum Models (PCM) or Solvation Model based on Density (SMD) to simulate bulk solvent effects.[8][9] | Also compatible with PCM/SMD models, though the overall calculation remains expensive. |
Expert Rationale: For a system of this size (~30 heavy atoms), DFT (specifically with a functional like M06-2X) is the most practical and reliable starting point for a full mechanistic exploration, including geometry optimizations, frequency calculations, and reaction path following. The higher-accuracy MP2 method serves as an excellent benchmark to validate the DFT-calculated energy barriers for the most critical steps, providing a self-validating system.
Proposed Computational Workflow
The following protocol outlines a robust, step-by-step workflow for analyzing the reaction mechanism. This process ensures that all calculated structures are true energy minima or transition states and that they are correctly connected along the reaction coordinate.
Caption: A comprehensive workflow for computational reaction mechanism analysis.
Detailed Protocol Steps:
-
Geometry Optimization:
-
Objective: Find the lowest energy structure for all stationary points on the potential energy surface.
-
Method: Use DFT (e.g., B3LYP-D3/6-31G(d)) in a chosen solvent model (e.g., SMD for water).
-
Procedure:
-
Build the initial 3D structure of the reactant, 5-Chloro-5H-dibenzo[a,d]annulene.
-
Perform a full geometry optimization.
-
To find the transition state (TS) for C-Cl bond cleavage, start a TS search (e.g., using a QST2/QST3 or Berny algorithm) with the reactant and an estimated product-like structure (the carbocation and a chloride ion).
-
Optimize the geometry of the resulting carbocation intermediate.
-
Optimize the final product after nucleophilic attack.
-
-
-
Vibrational Frequency Analysis:
-
Objective: To characterize the optimized structures as either stable molecules (minima) or transition states and to obtain the zero-point vibrational energy (ZPVE) for Gibbs free energy calculations.
-
Method: Perform a frequency calculation at the same level of theory as the optimization.
-
Validation:
-
A true minimum (reactant, intermediate, product) will have zero imaginary frequencies.
-
A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (e.g., the stretching of the C-Cl bond).[10]
-
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Objective: To confirm that the located transition state correctly connects the reactant and the intermediate/product on the potential energy surface.[10]
-
Method: Initiate an IRC calculation from the optimized TS geometry.
-
Validation: The forward path of the IRC should lead to the product (or intermediate), and the reverse path should lead back to the reactant.
-
-
Refined Energetics and Analysis:
-
Objective: Obtain highly accurate energy values to build the reaction profile.
-
Method: Perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., def2-TZVP) and potentially a higher level of theory (MP2) for comparison.
-
Analysis:
-
Calculate the relative Gibbs free energies (ΔG) for all points relative to the reactant. The activation energy (ΔG‡) is the difference between the reactant and the highest-energy transition state.
-
Perform a Natural Population Analysis (NPA) on the carbocation intermediate to quantify the charge distribution and understand its delocalization across the aromatic system.[8][9]
-
-
Anticipated Results: A Visual and Quantitative Comparison
A successful computational study will yield a reaction energy profile, providing a clear picture of the mechanism's feasibility.
Caption: A representative energy profile for the proposed SN1 reaction mechanism.
Comparative Data Table (Hypothetical)
This table illustrates the kind of quantitative data that would be generated, comparing the performance of the two selected methodologies.
| Parameter | DFT (M06-2X/def2-TZVP) | MP2/cc-pVTZ | Experimental Analogy |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | 20.1 kcal/mol | SN1 reactions for similar benzylic chlorides are typically in the 15-25 kcal/mol range. |
| Reaction Energy (ΔGrxn) | -12.3 kcal/mol | -11.5 kcal/mol | Solvolysis is typically exothermic. |
| Charge on C5 (Carbocation) | +0.45 (NPA) | +0.48 (NPA) | Significant positive charge, but delocalized. |
| C5-Cl Bond Length in TS | 2.45 Å | 2.41 Å | Significantly elongated from the ground state (~1.8 Å). |
Interpretation: Both methods are expected to predict a viable SN1 pathway with a substantial activation barrier, consistent with a reaction that proceeds at a measurable rate at or above room temperature. The close agreement between the DFT and the more expensive MP2 results would build confidence in the computational model. The NPA charge analysis would quantitatively confirm that the positive charge is delocalized away from the C5 carbon onto the aromatic rings, explaining the stability of the carbocation intermediate.
Exploring Potential Rearrangements
Once the primary carbocation is formed, we must consider its fate. The rigid, boat-like conformation of the seven-membered ring could harbor significant strain. A 1,2-hydride shift or even a more complex ring contraction/expansion could potentially lead to a more stable carbocationic intermediate.
Caption: Potential pathway for carbocation rearrangement.
Computational Approach: A search for transition states corresponding to hydride shifts from adjacent positions (C4 or C6) should be performed. If a low-energy pathway is found leading to a more stable carbocation, it would imply that product mixtures are likely. This predictive power is a key strength of computational analysis.
Conclusion and Outlook
The computational analysis of the reaction mechanism of 5-Chloro-5H-dibenzo[a,d]annulene provides a clear and powerful path to understanding its chemical behavior in the absence of extensive experimental data.
-
DFT (e.g., M06-2X) offers a highly efficient and reliable method for mapping the entire potential energy surface, making it the recommended primary tool for this investigation.
By following the proposed workflow, researchers can confidently predict that the solvolysis proceeds via an SN1 mechanism , characterize the structure and stability of the key 5H-dibenzo[a,d]annulen-5-yl cation intermediate , and explore the likelihood of carbocation rearrangements . This in-silico evidence provides a robust foundation for designing synthetic routes, predicting product outcomes, and ultimately accelerating research and development in fields that utilize this important molecular scaffold.
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A Kinetic Study of the Solvolysis of 1-Chloro-1,3,3-Triphenylpropadiene. (n.d.). CORE. Retrieved from [Link]
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Cremer, D., & Kraka, E. (2011). Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases. Southern Methodist University. Retrieved from [https://www.smu.edu/dedman/academics/departments/chemistry/faculty-research/emeritus-faculty/kraka-el fi/CREMERGROUP/publications/2011/JPC-A_115_3819_2011.pdf]([Link] fi/CREMERGROUP/publications/2011/JPC-A_115_3819_2011.pdf)
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DFT calculations and proposed reaction mechanism Energy profiles for... (n.d.). ResearchGate. Retrieved from [Link]
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Wales, D. J. (1992). Ab initio studies of fundamental cluster rearrangement mechanisms. Journal of the American Chemical Society, 114(12), 4932–4943. Retrieved from [Link]
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A Computational Study of Carbocations from Oxidized Metabolites of Dibenzo[ a , h ]acridine and Their Fluorinated and Methylated Derivatives. (n.d.). ResearchGate. Retrieved from [https://www.researchgate.net/publication/7257960_A_Computational_Study_of_Carbocations_from_Oxidized_Metabolites_of_Dibenzo_a_h_]acridine_and_Their_Fluorinated_and_Methylated_Derivatives]([Link])
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Svatunek, D., & Houk, K. N. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. Accounts of Chemical Research, 56(15), 2039–2052. Retrieved from [Link]
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Pérez-Salas, S., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4345–4351. Retrieved from [Link]
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Estévez, L. S., et al. (2005). A computational study of carbocations from oxidized metabolites of dibenzo[a,h]acridine and their fluorinated and methylated derivatives. Chemical Research in Toxicology, 18(12), 1876–1886. Retrieved from [Link]
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Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. (n.d.). ResearchGate. Retrieved from [Link]
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Theoretical Calculations in Reaction Mechanism Studies. (n.d.). J-STAGE. Retrieved from [Link]
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Duncan, J. A., & Spong, M. C. (2000). Ab Initio Computational Studies of Conformationally Restricted Cope Rearrangements. First Examples of Fully Concerted Allenyl Cope Rearrangements. The Journal of Organic Chemistry, 65(18), 5720–5727. Retrieved from [Link]
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Karim, A., et al. (2015). Computational studies of a paramagnetic planar dibenzotetraaza[11]annulene Ni(II) complex. The Journal of Physical Chemistry A, 119(4), 835–842. Retrieved from [Link]
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Density Functional Theory Study of Mechanisms of [8 + 2] Cycloadditions of Dienylfurans/Dienylisobenzofurans with DMAD. (2021). ACS Omega, 6(2), 1436–1446. Retrieved from [Link]
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Comprehensive computational automated search of barrierless reactions leading to the formation of benzene and other C6-membered rings. (2024). Proceedings of the National Academy of Sciences, 121(39), e2406857121. Retrieved from [Link]
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Attanasi, O. A., et al. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 493. Retrieved from [Link]
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π-Extended benzo[1,2:4,5]di[6]annulene bis(dicarboximide)s. (2021). Chemical Science, 12(3), 1106-1111. Retrieved from [Link]
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Carbocation Rearrangements. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Computational Studies on Biosynthetic Carbocation Rearrangements Leading to Sativene, Cyclosativene, α-Ylangene, and β-Ylangene. (n.d.). ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Structural Validation of Synthesized 5-Substituted-5H-dibenzo[a,d]annulenes
Introduction
The 5H-dibenzo[a,d]annulene (also known as dibenzo[a,d]cycloheptene) scaffold is a privileged tricyclic framework integral to numerous compounds of medicinal and material science interest.[1] Its unique, non-planar, and conformationally mobile seven-membered ring provides a versatile three-dimensional structure for interacting with biological targets. Consequently, molecules incorporating this core are explored as selective estrogen receptor degraders (SERDs) for cancer treatment and other therapeutic agents.[2] The synthesis of derivatives, particularly those substituted at the C5 position, is a focal point of drug development.
However, the synthesis of such compounds necessitates an unimpeachable and rigorous validation of their structure. The non-planar nature of the central ring means that substituents at the C5 position can adopt pseudo-axial or pseudo-equatorial conformations, which can significantly influence biological activity.[1][3] Furthermore, the potential for isomeric byproducts during synthesis demands analytical methods that can definitively confirm connectivity and stereochemistry.
This guide provides a comprehensive comparison of the primary analytical techniques used to validate the structure of 5-substituted-5H-dibenzo[a,d]annulenes. We will move beyond mere procedural descriptions to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on creating a self-validating system of protocols, grounded in authoritative and verifiable references.
The Gold Standard vs. The Workhorse: A Comparative Overview of Analytical Techniques
The structural elucidation of a novel 5-substituted-5H-dibenzo[a,d]annulene relies on a synergistic combination of spectroscopic and crystallographic methods. While each technique provides a piece of the puzzle, understanding their respective strengths and limitations is crucial for an efficient and accurate validation workflow.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (HRMS), Fragmentation Pathways. | High sensitivity, requires minimal sample, confirms expected mass. | Provides no direct information on atom connectivity or stereochemistry; isomeric compounds often cannot be distinguished. |
| NMR Spectroscopy | Detailed connectivity (¹H, ¹³C, COSY, HSQC, HMBC), conformational insights, relative stereochemistry. | Provides a complete structural picture in solution, non-destructive, excellent for identifying isomers. | Can be ambiguous for complex structures or conformers in equilibrium; requires larger sample amounts than MS. |
| Single-Crystal X-ray Diffraction (XRD) | Unambiguous 3D molecular structure, absolute stereochemistry, bond lengths/angles, solid-state conformation. | The definitive "gold standard" for structural proof.[4] | Requires a suitable single crystal, which can be difficult to grow; structure is in the solid state, which may differ from the solution conformation. |
The Validation Workflow: A Strategic Approach
A logical and efficient workflow is paramount to ensure structural integrity without unnecessary expenditure of resources. The process should be sequential, with each step building upon the last, culminating in a definitive structural assignment.
Caption: Key structural features of the 5-substituted-5H-dibenzo[a,d]annulene core.
Recommended Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal reference. [5]2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, multiplicities, and integrations. This provides the initial overview of the proton environments.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR for Connectivity Mapping:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is essential for tracing the spin systems within the aromatic rings and the substituent. [6] * ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to (one-bond correlation). It is the most reliable way to assign carbon resonances based on their known proton assignments. [5] * ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over 2-3 bonds. This is arguably the most critical experiment for this class of compounds. It provides the unequivocal link between the substituent and the dibenzo[a,d]annulene core by showing a correlation from a proton on the substituent to the C5 carbon of the core, and vice-versa.
-
Data Interpretation Example:
| Experiment | Observation | Implication |
| ¹H NMR | A triplet at ~4.5 ppm for H5. | Suggests the H5 proton is coupled to two adjacent protons and its chemical shift indicates its environment. |
| COSY | Correlation between the triplet at 4.5 ppm and a multiplet corresponding to the substituent's CH₂ group. | Confirms the H5 proton is adjacent to the substituent's methylene group. |
| HMBC | A cross-peak between the substituent's CH₂ protons and the carbon signal for C5 (~40-50 ppm). | Definitive proof of the substituent's attachment at the C5 position. |
Single-Crystal X-ray Diffraction: The Final Arbiter
When absolute proof of structure, including stereochemistry and solid-state conformation, is required, single-crystal XRD is the definitive technique. It provides a 3D map of electron density from which a precise molecular model can be built. For dibenzo[a,d]annulenes, XRD can unambiguously determine the boat conformation of the seven-membered ring and the dihedral angle between the two benzene rings. [7] Recommended Protocol for Crystal Growth:
Obtaining diffraction-quality single crystals is often the most challenging step.
-
High Purity: Start with the highest purity material possible. Residual solvents or impurities can inhibit crystallization.
-
Solvent Selection: Screen a variety of solvents and solvent systems (e.g., dichloromethane, hexane, ethanol, ethyl acetate). The ideal system is one in which the compound is sparingly soluble.
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. Slow evaporation over several days or weeks often yields high-quality crystals.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Data Collection: Once suitable crystals are obtained, they are mounted on a diffractometer. Data collection involves irradiating the crystal with X-rays and recording the diffraction pattern. [8] Interpreting XRD Data:
The output of an XRD experiment is a set of atomic coordinates, bond lengths, bond angles, and torsion angles. For a 5-substituted-5H-dibenzo[a,d]annulene, key parameters to scrutinize include:
-
The C-C and C=C bond lengths within the seven-membered ring.
-
The C-C-C bond angles, which reveal the strain in the central ring.
-
The dihedral angle between the planes of the two benzene rings, which quantifies the "folding" of the molecule. [7]* The precise position and orientation (pseudo-axial/pseudo-equatorial) of the substituent at C5.
Conclusion
The structural validation of 5-substituted-5H-dibenzo[a,d]annulenes is a multi-faceted process that demands a strategic application of modern analytical techniques. While mass spectrometry provides a rapid confirmation of molecular weight, comprehensive 1D and 2D NMR spectroscopy is the cornerstone for determining the intricate connectivity of the molecule in solution. However, for novel compounds, or where the precise three-dimensional arrangement of atoms is critical for understanding biological function, single-crystal X-ray diffraction remains the unequivocal gold standard. By employing the integrated workflow described in this guide, researchers can confidently and accurately elucidate the structures of these important molecules, paving the way for their further development in science and medicine.
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Constantin, V. D., & Olaru, O. T. (2025). Synthesis and Cytotoxicity Evaluation of new 5H-dibenzo[a,d]a[9]nnulen-5-yl acetylhydrazones. ResearchGate. Available at: [Link]
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Li, Y. (2008). 5-(4-Bromobenzylidene)-5H-dibenzo[a,d]a[9]nnulene. Acta Crystallographica Section E: Structure Reports Online, 64(5), o589. Available at: [Link]
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Iglesias-Arteaga, M. A., et al. (2025). Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity. Steroids, 218, 109614. Available at: [Link]
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Kasam, V., et al. (2022). Substituted 6,7-Dihydro-5H-Benzoa[9]nnulene Compounds as Selective Estrogen Receptor Degraders for Treating Cancer. ACS Medicinal Chemistry Letters, 13(6), 903-904. Available at: [Link]
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Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska - Lincoln. Available at: [Link]
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comparative study of different synthetic routes to 5-Chloro-5H-dibenzo[a,d]annulene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Chloro-5H-dibenzo[a,d]annulene
5-Chloro-5H-dibenzo[a,d]annulene, also known as 5-chloro-5H-dibenzo[a,d]cycloheptene, is a tricyclic organic compound with the CAS Number 18506-04-2. Its rigid, three-dimensional structure makes it a valuable scaffold in the design of compounds targeting the central nervous system. The chlorine atom at the 5-position serves as a versatile handle for further functionalization, allowing for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
This guide will focus on the most prevalent and practical synthetic approaches to this molecule, beginning from the readily available starting material, 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone).
Overall Synthetic Strategy
The most common and efficient pathway to 5-Chloro-5H-dibenzo[a,d]annulene involves a two-step process:
-
Reduction of the Ketone: The synthesis commences with the reduction of the carbonyl group of 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone, CAS: 2222-33-5) to the corresponding secondary alcohol, 5H-dibenzo[a,d]cyclohepten-5-ol (dibenzosuberenol, CAS: 10354-00-4).
-
Chlorination of the Alcohol: The hydroxyl group of dibenzosuberenol is then substituted with a chlorine atom to yield the final product. Two primary reagents are employed for this transformation: thionyl chloride (SOCl₂) and hydrogen chloride (HCl).
Caption: Overall synthetic workflow from dibenzosuberenone.
Part 1: Synthesis of the Precursor - 5H-Dibenzo[a,d]cyclohepten-5-ol
The reduction of dibenzosuberenone to dibenzosuberenol is a straightforward and high-yielding reaction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and operational simplicity.
Experimental Protocol: Reduction of Dibenzosuberenone
Materials:
-
5H-Dibenzo[a,d]cyclohepten-5-one (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 5H-dibenzo[a,d]cyclohepten-5-one in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford 5H-dibenzo[a,d]cyclohepten-5-ol as a solid, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Sodium Borohydride: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting the aromatic rings or the double bond in the seven-membered ring. Its ease of handling makes it preferable to stronger reducing agents like lithium aluminum hydride (LiAlH₄) for this transformation.[1][2]
-
Methanol as Solvent: Methanol is a good solvent for both the ketone and NaBH₄, and it also acts as a proton source for the workup.
-
Ice Bath: The initial cooling is to control the exothermic reaction between NaBH₄ and the solvent, as well as the initial reduction.
-
Aqueous Ammonium Chloride Quench: This step neutralizes any remaining borohydride and hydrolyzes the borate ester intermediate to the desired alcohol.
Part 2: Comparative Analysis of Chlorination Routes
The conversion of 5H-dibenzo[a,d]cyclohepten-5-ol to the target chloride is the critical step. The choice of chlorinating agent significantly impacts the reaction mechanism, conditions, and potential side products.
Caption: The two primary chlorination pathways.
Route A: Chlorination with Thionyl Chloride (SOCl₂)
This is a widely used method for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the alkyl chloride, sulfur dioxide, and hydrogen chloride.
Mechanism: The reaction of secondary alcohols like dibenzosuberenol with thionyl chloride can proceed via different mechanisms depending on the reaction conditions. In the absence of a base, an Sₙi (substitution nucleophilic internal) mechanism is often proposed, which leads to retention of stereochemistry. However, given the benzylic nature of the alcohol, an Sₙ1-like mechanism involving a carbocation intermediate is also plausible. When a base like pyridine is added, the mechanism typically shifts to a classic Sₙ2 pathway with inversion of stereochemistry.[3][4][5]
Experimental Protocol:
Materials:
-
5H-Dibenzo[a,d]cyclohepten-5-ol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.1 - 1.5 eq)
-
Anhydrous benzene or toluene (solvent)
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5H-dibenzo[a,d]cyclohepten-5-ol in anhydrous benzene or toluene.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully remove the solvent and excess thionyl chloride under reduced pressure. This should be done in a well-ventilated fume hood.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Route B: Chlorination with Hydrogen Chloride (HCl)
This method involves the reaction of the alcohol with hydrogen chloride gas, typically in a non-polar solvent.
Mechanism: This reaction proceeds via an Sₙ1 mechanism. The acidic proton from HCl protonates the hydroxyl group of the alcohol, converting it into a good leaving group (water). The departure of water generates a resonance-stabilized secondary benzylic carbocation. The chloride ion then acts as a nucleophile, attacking the carbocation to form the final product.[1][6]
Experimental Protocol:
Materials:
-
5H-Dibenzo[a,d]cyclohepten-5-ol (1.0 eq)
-
Anhydrous dioxane or diethyl ether (solvent)
-
Hydrogen chloride (gas)
-
Petroleum ether or hexane (for precipitation/washing)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 5H-dibenzo[a,d]cyclohepten-5-ol in anhydrous dioxane or diethyl ether.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen chloride gas through the solution until it is saturated.
-
Allow the mixture to stand at a low temperature (e.g., in a refrigerator) for several hours or overnight, during which the product may precipitate.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold petroleum ether or hexane to remove any non-polar impurities.
-
Dry the product in a vacuum desiccator.
Comparative Analysis
| Feature | Route A: Thionyl Chloride (SOCl₂) | Route B: Hydrogen Chloride (HCl) |
| Reagent Handling & Safety | Highly corrosive and moisture-sensitive liquid. Reacts violently with water. Generates toxic SO₂ and HCl gases. Requires a well-ventilated fume hood and careful handling. | Corrosive gas. Requires a gas cylinder and appropriate gas handling equipment. Can be generated in situ, but this adds a step. |
| Reaction Conditions | Typically requires heating (reflux). | Can often be performed at low temperatures (0 °C to room temperature). |
| Byproducts | Gaseous SO₂ and HCl, which are easily removed from the reaction mixture. | Only water is formed as a stoichiometric byproduct. |
| Mechanism & Stereochem. | Can proceed via Sₙi, Sₙ1, or Sₙ2 depending on conditions. Stereochemical outcome can be controlled to some extent. | Primarily Sₙ1, leading to racemization if the starting alcohol is chiral. Rearrangements are possible, though unlikely in this specific substrate. |
| Workup & Purification | Requires removal of excess SOCl₂ and solvent. Purification often involves recrystallization or chromatography. | Often simpler, as the product may precipitate directly from the reaction mixture. |
| Yield & Purity | Generally provides high yields and good purity after purification. | Yields can be variable, and the product may require further purification. |
| Cost & Availability | Thionyl chloride is a common and relatively inexpensive laboratory reagent. | HCl gas is readily available in cylinders. In situ generation adds to the cost and complexity. |
Conclusion and Recommendations
Both thionyl chloride and hydrogen chloride are effective reagents for the synthesis of 5-Chloro-5H-dibenzo[a,d]annulene from its corresponding alcohol precursor.
-
The thionyl chloride route (Route A) is generally more versatile and often provides higher and more consistent yields. The ease of removing the gaseous byproducts is a significant advantage. However, the hazardous nature of thionyl chloride necessitates stringent safety precautions. This route is often preferred in a laboratory setting where precise control over the reaction is required.
-
The hydrogen chloride route (Route B) offers the advantage of milder reaction temperatures and a simpler byproduct profile. The potential for the product to precipitate directly from the reaction mixture can simplify the workup procedure. This method is a viable alternative, particularly if the necessary gas handling equipment is readily available.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, the scale of the reaction, and the available laboratory infrastructure and safety equipment. For most laboratory-scale preparations, the thionyl chloride method, when performed with appropriate care, is a robust and reliable choice.
Safety Information
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water, releasing toxic gases. Causes severe burns to skin, eyes, and the respiratory tract. All manipulations should be carried out in a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.
-
Hydrogen Chloride (HCl) Gas: A toxic and corrosive gas that can cause severe respiratory irritation and burns upon contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood, when handling HCl gas. Ensure all connections in the gas line are secure to prevent leaks. Appropriate PPE is essential.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
-
Organic Chemistry Portal. (n.d.). Alcohol to Chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved from [Link]
-
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]
-
CATO. (n.d.). 5-Chloro-5H-dibenzo[a,d][1]annulene. Retrieved from [Link]
-
PubChem. (n.d.). 5H-Dibenzo[a,d]cyclohepten-5-one. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Alcohols with HCl, HBr and HI Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactions of alcohols with hydrohalic acids (HX). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]
-
NIST. (n.d.). 5H-Dibenzo(a,d)cyclohepten-5-ol. Retrieved from [Link]
Sources
A Comparative Guide to Purity Assessment of 5-Chloro-5H-dibenzo[a,d]annulene: HPLC vs. NMR
In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For synthetic intermediates like 5-Chloro-5H-dibenzo[a,d]annulene, a tricyclic compound that serves as a building block for more complex molecules, rigorous purity assessment is paramount. This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the causality behind methodological choices, offering a framework for selecting the most appropriate technique for a given analytical challenge. The integrity of any analytical result hinges on the robustness of the method; therefore, the protocols described herein are designed as self-validating systems, grounded in established scientific principles and regulatory expectations such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]
The Principle of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading. An impurity may co-elute with the main peak in HPLC or its signals may be obscured in an NMR spectrum. The use of orthogonal methods—techniques that measure sample properties based on different principles—provides a more comprehensive and trustworthy purity profile. HPLC separates based on a compound's physicochemical interaction with a stationary and mobile phase (e.g., polarity), while NMR distinguishes molecules based on the magnetic properties of their atomic nuclei, providing detailed structural information.[4][5][6][7] By combining these two techniques, we create a powerful system of checks and balances for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the workhorse of the pharmaceutical industry for purity and impurity analysis.[8] For a relatively non-polar molecule like 5-Chloro-5H-dibenzo[a,d]annulene, reversed-phase HPLC (RP-HPLC) is the mode of choice.[9][10][11]
Principle of Separation
In RP-HPLC, the stationary phase is non-polar (e.g., silica chemically bonded with C18 alkyl chains), and the mobile phase is polar (e.g., a mixture of water and acetonitrile).[10][11] When the sample is introduced, molecules partition between the two phases. Non-polar compounds, like our analyte, have a stronger affinity for the non-polar stationary phase and are retained longer. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the retained compounds are sequentially eluted from the column in order of increasing hydrophobicity.[9][10] A UV detector measures the absorbance of the eluate, generating a chromatogram where the area of each peak is proportional to the concentration of the corresponding compound.
Experimental Protocol: HPLC Purity Assay
1. Instrumentation and Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade formic acid (optional, for peak shape improvement).[10]
-
Sample vials and 0.45 µm syringe filters.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid helps to protonate silanols on the stationary phase, reducing peak tailing.[10] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for eluting the hydrophobic analyte.[10] |
| Gradient | 0-20 min: 50% to 95% B; 20-25 min: 95% B; 25.1-30 min: 50% B | A linear gradient ensures good resolution between the main peak and potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 230 nm | The dibenzoannulene structure has strong UV absorbance. 230 nm is a common wavelength for aromatic systems. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading while ensuring a good detector response. |
3. Sample Preparation:
-
Diluent: Acetonitrile.
-
Accurately weigh approximately 10 mg of 5-Chloro-5H-dibenzo[a,d]annulene into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of ~1 mg/mL.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulates that could block the column.
4. Data Analysis & Interpretation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
The system is considered self-validating if a blank injection (diluent only) shows no interfering peaks and if repeat injections of the sample yield consistent results (e.g., <2% RSD for peak area).
Data Presentation: HPLC
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identity |
| 1 | 4.5 | 15,230 | 0.15 | Unknown Impurity |
| 2 | 12.8 | 9,985,400 | 99.70 | Analyte |
| 3 | 15.2 | 14,870 | 0.15 | Unknown Impurity |
| Total | - | 10,015,500 | 100 |
Nuclear Magnetic Resonance (NMR) for Structural Confirmation & Purity
While HPLC provides excellent quantitative data on purity, it offers no structural information about the impurities. NMR spectroscopy fills this gap by providing a detailed fingerprint of the molecule's structure.[4][12] It is an indispensable tool for confirming the identity of the main component and for identifying unknown impurities.[5][6][7] Furthermore, with the use of an internal standard, quantitative NMR (qNMR) can provide an absolute purity value, which is not dependent on the response factor of impurities.[13][14][15]
Principle of Analysis
¹H NMR spectroscopy is based on the principle that protons in a molecule will resonate at different frequencies in a magnetic field depending on their local chemical environment.[12] The resulting spectrum shows signals (peaks) where the chemical shift (position), multiplicity (splitting pattern), and integral (area) of each signal correspond to a specific proton or group of equivalent protons in the molecule. Purity is determined by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[13][16] The signal area in NMR is directly proportional to the number of nuclei, making it a primary analytical method.[14][15]
Experimental Protocol: ¹H qNMR Purity Assay
1. Instrumentation and Consumables:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
High-precision NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Certified Internal Standard (IS) of known purity (e.g., Maleic Acid). The IS must have signals that do not overlap with the analyte signals.
-
Analytical balance.
2. Sample Preparation:
-
Accurately weigh ~15 mg of 5-Chloro-5H-dibenzo[a,d]annulene (W_Analyte) into a vial.
-
Accurately weigh ~10 mg of the internal standard (W_IS) into the same vial.
-
Add ~0.7 mL of CDCl₃ and vortex until fully dissolved.
-
Transfer the solution to an NMR tube. A self-validating step is to ensure no solid material remains, as complete dissolution is essential for accuracy.[14]
3. NMR Acquisition Parameters:
| Parameter | Setting | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | Standard 1D Proton | A simple pulse-acquire experiment is sufficient. |
| Relaxation Delay (d1) | ≥ 30 seconds | A long delay is critical for quantitative accuracy, ensuring all protons fully relax between scans. |
| Number of Scans | 16 or 32 | Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1). |
4. Data Analysis & Calculation:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate a well-resolved, characteristic signal of the analyte (I_Analyte) and a signal of the internal standard (I_IS).
-
Calculate the purity using the following formula:
Purity (%) = (I_Analyte / I_IS) x (N_IS / N_Analyte) x (MW_Analyte / MW_IS) x (W_IS / W_Analyte) x Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight (Analyte: 226.70 g/mol ; Maleic Acid: 116.07 g/mol )
-
W = Weight
-
Purity_IS = Purity of the internal standard (as a percentage)
-
Data Presentation: qNMR
| Parameter | Analyte (C₁₅H₁₁Cl) | Internal Standard (Maleic Acid) |
| Weight (W) | 15.05 mg | 10.12 mg |
| Molecular Weight (MW) | 226.70 g/mol | 116.07 g/mol |
| Signal Integrated | Singlet at ~5.5 ppm | Singlet at ~6.3 ppm |
| Number of Protons (N) | 1H | 2H |
| Integral Value (I) | 1.00 | 0.68 |
| Purity of IS | - | 99.9% |
| Calculated Purity | 99.6% | - |
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC (Reversed-Phase UV) | NMR (Quantitative ¹H) |
| Principle | Chromatographic separation based on polarity/hydrophobicity.[9][10] | Spectroscopic detection based on nuclear magnetic properties.[4][12] |
| Information Provided | Relative purity (% area), retention times of impurities. | Absolute purity (wt%), unequivocal structure confirmation, structural information on impurities.[5][6][7] |
| Quantitation | Relative (assumes all compounds have a similar UV response at the chosen wavelength). | Absolute (universal response per proton), not dependent on response factors.[13][15] |
| Sensitivity | High (can detect impurities at ~0.05% level or lower). | Moderate (typically detects impurities >0.1%). |
| Specificity | Prone to co-elution, where an impurity can hide under the main peak. | Highly specific; provides a unique fingerprint for each compound. |
| Throughput | Higher (typical run time is 20-30 minutes per sample). | Lower (requires careful sample preparation and longer acquisition times for quantitation). |
| Sample Requirement | Low (µg to low mg). | High (typically >10 mg for good S/N in qNMR). |
| Regulatory Standing | Universally accepted for purity testing and quality control.[1][2] | Accepted as a primary method for characterizing reference standards; increasingly used for purity assays.[17][18] |
Conclusion and Recommendations
For the comprehensive purity assessment of 5-Chloro-5H-dibenzo[a,d]annulene, HPLC and NMR are not competing but complementary techniques.
-
HPLC is the ideal tool for routine quality control and for detecting trace-level impurities. Its high throughput and sensitivity make it perfect for screening multiple batches and for stability studies. The % area purity provides a robust metric for process consistency.
-
NMR is the definitive method for structural confirmation and absolute purity assignment. It should be used to characterize the initial batch of a new synthesis to confirm its identity and to identify any significant impurities. qNMR is the gold standard for qualifying a material as a reference standard due to its direct, primary measurement principle.
Ultimately, a robust quality assessment strategy for 5-Chloro-5H-dibenzo[a,d]annulene leverages the strengths of both. HPLC provides the quantitative chromatographic purity, while NMR confirms the structural identity and provides an orthogonal, absolute measure of purity, ensuring a complete and trustworthy understanding of the material's quality.
References
-
Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho. (2020). Provides an overview of how NMR is used for the identification and structural characterization of impurities in pharmaceuticals. [Link]
-
NMR Applications in Pharmaceutical Impurity Profiling - Toref-Standards. (2023). Discusses the application of NMR for identifying and quantifying impurities like residual solvents and degradants. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Outlines the international guidelines for validating analytical methods, a requirement for methods used in regulatory submissions. [Link]
-
Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (2014). A detailed review on the role of NMR in identifying, elucidating, and quantifying impurities in drug substances. [Link]
-
Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments. Explains the fundamental principles of RP-HPLC, including the hydrophobic interactions that govern separation. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. Describes the principle of qNMR, highlighting its ability to perform absolute quantification without calibration curves. [Link]
-
What is qNMR and why is it important? - Mestrelab Resources. Details the advantages of qNMR over other quantitative techniques and outlines the requirements for accurate data collection. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. (2021). The U.S. Food and Drug Administration's adoption of the ICH Q2(R1) guideline. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR): Principles and Practice - AZoM. (2020). Discusses the versatility and reliability of qNMR for purity assessments. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. (2005). The combined ICH text on the validation of analytical procedures, providing a framework for demonstrating suitability. [Link]
-
Reverse Phase HPLC Basics for LC/MS - IonSource. (2001). Provides practical information on mobile phase composition, including the use of acids to improve chromatography. [Link]
-
Quality Guidelines - ICH. Main page for the ICH quality guidelines, which includes the recently revised Q2(R2) that further incorporates modern analytical techniques like NMR. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024). Discusses the revision of the ICH Q2 guideline to include spectroscopic data like NMR. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - Pharmachitchat. (2015). A comprehensive article on the advantages of NMR for impurity profiling, including its non-destructive nature. [Link]
-
HPLC Separation Modes - Waters Corporation. An overview of different HPLC modes, focusing on the characteristics of reversed-phase chromatography. [Link]
-
Reversed Phase HPLC Columns - Phenomenex. Describes the common applications of reversed-phase chromatography in pharmaceutical analysis. [Link]
-
Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed. (2014). Abstract of a key paper on the irreplaceable role of NMR for structural identification of impurities. [Link]
-
What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. Provides a practical example and the formula for calculating purity using the internal standard method in qNMR. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 14. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
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- 16. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. starodub.nl [starodub.nl]
The Tricyclic Landscape: A Comparative Analysis of the Predicted Biological Activity of 5-Chloro-5H-dibenzo[a,d]annulene
In the vast and intricate world of medicinal chemistry, the tricyclic scaffold, particularly the 5H-dibenzo[a,d]annulene core, represents a foundational structure for a multitude of biologically active compounds. This guide provides a comparative analysis of the predicted biological activity of 5-Chloro-5H-dibenzo[a,d]annulene against its well-characterized and clinically significant tricyclic counterparts. While direct experimental data for 5-Chloro-5H-dibenzo[a,d]annulene is not extensively available in public literature, by leveraging established structure-activity relationships (SAR) and the known pharmacological profiles of similar molecules, we can construct a scientifically robust predictive comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential pharmacological landscape of this and similar tricyclic compounds.
Introduction to the Tricyclic Pharmacophore: A Legacy of Neurological and Antihistaminic Activity
The dibenzocycloheptene moiety is a privileged scaffold in drug discovery, forming the backbone of numerous tricyclic antidepressants (TCAs), muscle relaxants, and antihistamines.[1] The conformation of the central seven-membered ring and the nature of the substituents on both the tricyclic core and the side chain profoundly influence the biological activity of these compounds. Our focus, 5-Chloro-5H-dibenzo[a,d]annulene, is a derivative of this core structure, featuring a chlorine atom at the 5-position. To predict its biological profile, we will compare it with three well-established drugs that share the dibenzocycloheptene framework: Amitriptyline, Cyproheptadine, and the structurally related anticonvulsant, Carbamazepine.
Comparative Analysis of Biological Activity
The biological activity of tricyclic compounds is multifaceted, often exhibiting a range of effects on different receptors and transporters in the central and peripheral nervous systems. The introduction of a chlorine atom to the dibenzocycloheptene core, as in our target molecule, is known to modulate this activity.[2]
Predicted Antidepressant and Anxiolytic Activity
Amitriptyline , a cornerstone tricyclic antidepressant, exerts its therapeutic effects by inhibiting the reuptake of norepinephrine and serotonin in the synaptic cleft.[2][3] This action is believed to potentiate neurotransmission and alleviate depressive symptoms.[2][3] The structure-activity relationship of dibenzocycloheptane derivatives suggests that the presence of a chlorine atom at certain positions can enhance activity.[2] Specifically, chloro-substitution at the 3-position is associated with an increase in activity.[2] While our target compound has a chloro group at the 5-position, this substitution directly on the central ring could influence the overall conformation and electronic distribution, potentially modulating its affinity for monoamine transporters. It is plausible that 5-Chloro-5H-dibenzo[a,d]annulene could exhibit some degree of antidepressant or anxiolytic activity, though likely with a different potency and selectivity profile compared to Amitriptyline.
Predicted Antihistaminic and Anticholinergic Activity
Cyproheptadine is a potent H1-receptor antagonist with additional anticholinergic and antiserotonergic properties.[4][5] This profile makes it effective in treating allergic reactions and has led to its off-label use for appetite stimulation.[6][7] The tricyclic structure is a common feature among first-generation antihistamines. The conformational flexibility of the dibenzocycloheptene ring in 5-Chloro-5H-dibenzo[a,d]annulene may allow it to interact with the histamine H1 receptor. The presence of the electronegative chlorine atom could alter the binding affinity and selectivity for this and other receptors, such as muscarinic acetylcholine receptors, which are responsible for the anticholinergic side effects commonly observed with tricyclic compounds.[4]
Predicted Anticonvulsant Activity
Carbamazepine , while structurally a dibenzazepine, shares the tricyclic nature and is a crucial point of comparison for neurological activity. Its primary mechanism of action as an anticonvulsant is the blockade of voltage-gated sodium channels.[8][9] Research from 1970 has shown that derivatives of 5H-dibenzo[a,d]cycloheptene possess anticonvulsive activity in mice.[4] This historical data provides a strong rationale to hypothesize that 5-Chloro-5H-dibenzo[a,d]annulene could also exhibit anticonvulsant properties. The chlorine atom at the 5-position would likely influence the molecule's interaction with ion channels, potentially modulating its efficacy and neurotoxicity.
Quantitative Comparison of Structurally Similar Compounds
To provide a quantitative perspective, the following table summarizes key pharmacological data for our selected comparator compounds. It is important to reiterate that direct experimental values for 5-Chloro-5H-dibenzo[a,d]annulene are not available.
| Compound | Primary Mechanism of Action | Key Biological Targets | Half-life (hours) |
| Amitriptyline | Norepinephrine and Serotonin Reuptake Inhibitor[2][10] | SERT, NET[11] | 10-50[2] |
| Cyproheptadine | H1 Receptor Antagonist, 5-HT2A Receptor Antagonist[4][5] | Histamine H1 Receptor, Serotonin 5-HT2A Receptor[4] | ~8.6[4] |
| Carbamazepine | Sodium Channel Blocker[8][9] | Voltage-gated sodium channels[8] | 12-17 (repeated dosing)[8] |
Mechanistic Insights: A Focus on Monoamine Reuptake Inhibition
To illustrate a potential mechanism of action for a dibenzocycloheptene derivative with antidepressant properties, the following diagram depicts the inhibition of serotonin and norepinephrine reuptake at the neuronal synapse, a hallmark of tricyclic antidepressants like Amitriptyline.
Caption: Inhibition of monoamine reuptake by a tricyclic compound.
Experimental Protocol: In Vitro Radioligand Binding Assay for Monoamine Transporters
To empirically determine the activity of 5-Chloro-5H-dibenzo[a,d]annulene on monoamine transporters, a radioligand binding assay is a standard and robust method.
Objective: To determine the binding affinity (Ki) of 5-Chloro-5H-dibenzo[a,d]annulene for the human serotonin transporter (SERT) and norepinephrine transporter (NET).
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human SERT or NET.
-
[³H]Citalopram (for SERT) or [³H]Nisoxetine (for NET) as radioligands.
-
5-Chloro-5H-dibenzo[a,d]annulene (test compound).
-
Fluoxetine (for SERT) and Desipramine (for NET) as reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Preparation: Prepare a stock solution of 5-Chloro-5H-dibenzo[a,d]annulene in DMSO. Create a series of dilutions in the assay buffer to achieve a range of final concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, reference compound, or vehicle (for total binding).
-
Radioligand Addition: Add the appropriate radioligand ([³H]Citalopram for SERT or [³H]Nisoxetine for NET) to each well. For non-specific binding determination, a high concentration of a known inhibitor (e.g., fluoxetine for SERT) is added.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Conclusion
While the biological activity of 5-Chloro-5H-dibenzo[a,d]annulene has not been extensively documented, a comparative analysis based on the well-established pharmacology of structurally related tricyclic compounds provides a strong foundation for predicting its potential activities. The presence of the dibenzocycloheptene core suggests a likelihood of activity within the central nervous system, with potential for antidepressant, antihistaminic, and anticonvulsant effects. The chloro-substitution at the 5-position is a key structural feature that would undoubtedly modulate its potency, selectivity, and overall pharmacological profile. The experimental protocol outlined provides a clear path forward for the empirical determination of its activity, which would be a valuable contribution to the understanding of this class of compounds. Further investigation is warranted to fully elucidate the biological significance of 5-Chloro-5H-dibenzo[a,d]annulene and its potential as a lead compound in drug discovery.
References
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SAR of Dibenzo Cycloheptane Derivatives - Antidepressants. Pharmacy 180. [Link]
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Amitriptyline Hydrochloride Tablets, USP Rx Only. accessdata.fda.gov. [Link]
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Spectroscopic Strategies for Differentiating Isomers of Substituted Dibenzo[a,d]annulenes: A Comparative Guide
Introduction
Substituted dibenzo[a,d]annulenes are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry and materials science. Their rigid, saddle-shaped tricyclic framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The biological activity and material properties of these compounds are exquisitely sensitive to their isomeric form. Positional isomers, which differ in the placement of substituents on the aromatic rings, and stereoisomers, such as enantiomers arising from chiral centers or axial chirality, can exhibit dramatically different pharmacological profiles and photophysical behaviors.
Therefore, the unambiguous structural elucidation and differentiation of these isomers are of paramount importance. This guide provides a comprehensive comparison of key spectroscopic techniques for the characterization and differentiation of substituted dibenzo[a,d]annulene isomers, offering field-proven insights and experimental data to aid researchers in this critical task.
The Structural Challenge: Isomers of Dibenzo[a,d]annulenes
The dibenzo[a,d]annulene core presents multiple sites for substitution, leading to a variety of positional isomers. For instance, a monosubstituted derivative can have the substituent on different aromatic rings or at different positions within the same ring. Furthermore, the non-planar nature of the seven-membered central ring can give rise to chirality, leading to enantiomeric pairs that are non-superimposable mirror images of each other. This structural diversity necessitates a multi-pronged spectroscopic approach for definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between constitutional isomers of substituted dibenzo[a,d]annulenes. Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each nucleus, allowing for detailed structural mapping.
¹H NMR Spectroscopy: Unraveling Connectivity Through Chemical Shifts and Coupling Constants
The aromatic region (typically δ 6.5-8.5 ppm) of the ¹H NMR spectrum is particularly informative. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents (electron-donating or electron-withdrawing), leading to distinct patterns for different positional isomers.[1]
However, the most definitive information often comes from the analysis of spin-spin coupling constants (J-values). The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them:
-
Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is the largest, typically in the range of 7–10 Hz.[1]
-
Meta-coupling (⁴J): Coupling between protons separated by three bonds is smaller, usually 2–3 Hz.
-
Para-coupling (⁵J): Coupling between protons across the ring (four bonds apart) is the smallest and often not resolved (0–1 Hz).
By analyzing the splitting patterns (e.g., doublets, triplets, doublets of doublets) and the corresponding coupling constants, the relative positions of substituents can be unequivocally determined.
Illustrative ¹H NMR Data for Disubstituted Dibenzo[a,d]annulene Isomers:
| Isomer Type | Expected Aromatic Splitting Pattern | Key Diagnostic Features |
| Ortho-substituted | Four distinct and complex multiplets. | Presence of multiple large ³J ortho-couplings. |
| Meta-substituted | More complex patterns, often with one proton appearing as a singlet or broad singlet. | Combination of ortho- and meta-couplings. |
| Para-substituted | Typically two sets of doublets (an AA'BB' system), appearing more symmetrical. | Primarily large ³J ortho-couplings observed. |
¹³C NMR Spectroscopy: A Census of Carbon Environments
The number of unique signals in a broadband proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms in the molecule. This provides a rapid method for assessing the symmetry of an isomer. For example, a para-substituted dibenzo[a,d]annulene will exhibit fewer aromatic carbon signals than its ortho or meta counterparts due to its higher symmetry. Aromatic carbons in these systems typically resonate in the δ 110-150 ppm range.[2]
Two-Dimensional (2D) NMR Techniques: Confirming the Connections
For complex molecules where 1D spectra are crowded or ambiguous, 2D NMR techniques are indispensable:
-
COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of connectivity between adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing crucial long-range connectivity information to piece together the molecular framework.
Experimental Workflow for NMR Analysis
Caption: Workflow for the differentiation of dibenzo[a,d]annulene isomers using NMR spectroscopy.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z) and can provide valuable information for isomer differentiation, particularly when coupled with tandem mass spectrometry (MS/MS). While isomers have the same molecular weight, their fragmentation patterns upon ionization can be distinct.[3]
Electron Ionization (EI) Mass Spectrometry
In EI-MS, high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The stability of the resulting fragment ions can differ between isomers, leading to variations in the relative intensities of fragment peaks. For example, the position of a substituent can influence the cleavage of the dibenzo[a,d]annulene framework, resulting in a characteristic "fingerprint" for each isomer.[4] Aromatic compounds generally show a strong molecular ion peak due to the stability of the ring system.[3]
Hypothetical Fragmentation Differences in Substituted Dibenzo[a,d]annulenes:
| Isomer Type | Potential Fragmentation Pathway | Expected Spectral Feature |
| Ortho-substituted | May exhibit an "ortho effect," where adjacent substituents interact and are eliminated as a stable neutral molecule. | Unique fragment ion at a lower m/z value not seen in other isomers. |
| Meta/Para-substituted | Fragmentation may be dominated by cleavage of the substituent itself or ring fragmentation. | Different relative intensities of common fragment ions compared to the ortho isomer. |
Advanced MS Techniques
Modern MS techniques offer enhanced capabilities for isomer analysis:
-
Tandem Mass Spectrometry (MS/MS): A specific precursor ion (e.g., the molecular ion) is selected and fragmented, and the resulting product ions are analyzed. This can reveal subtle structural differences that are not apparent in a standard mass spectrum.[5]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape (collision cross-section) in the gas phase before mass analysis, providing an additional dimension of separation for isomers.[6]
Logic of Isomer Differentiation by Mass Spectrometry
Sources
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A Researcher's Guide to Modern Synthetic Reagents for 5H-dibenzo[a,d]annulene Derivatives
The 5H-dibenzo[a,d]annulene core, also known as the dibenzosuberane scaffold, is a cornerstone in medicinal chemistry. It forms the central tricyclic framework of numerous blockbuster drugs, particularly tricyclic antidepressants like Amitriptyline and Nortriptyline, and has found applications in materials science.[1][2] The synthetic accessibility of this privileged structure is therefore of paramount importance to researchers in drug development and organic synthesis.
Historically, the synthesis of the key intermediate, dibenzosuberone, has been dominated by intramolecular Friedel-Crafts acylation using harsh dehydrating agents like polyphosphoric acid (PPA).[3][4] While effective, this classical approach is fraught with challenges, including highly viscous reaction media, difficult product isolation, and the generation of significant acidic waste, making it environmentally taxing and difficult to scale.[3][5]
This guide provides a comparative analysis of alternative reagents and methodologies for the synthesis of 5H-dibenzo[a,d]annulene derivatives. We will delve into greener, more efficient catalytic systems for the classical Friedel-Crafts cyclization and explore fundamentally different approaches such as the McMurry coupling. This document is intended for researchers, scientists, and drug development professionals seeking to modernize their synthetic strategies, improve efficiency, and minimize environmental impact.
Part 1: A Comparative Overview of Synthetic Strategies
The choice of synthetic route to dibenzosuberone and its derivatives is often a trade-off between reagent availability, reaction efficiency, substrate scope, and sustainability. Here, we compare the traditional PPA-mediated approach with modern, greener alternatives and the convergent McMurry coupling reaction.
Intramolecular Friedel-Crafts Acylation: The Workhorse Reaction Reimagined
The most common strategy involves the cyclization of a 2-(phenethyl)benzoic acid precursor. The core transformation is an intramolecular electrophilic aromatic substitution, where the carboxylic acid is activated to form an acylium ion, which then attacks the second phenyl ring to form the seven-membered ring.
PPA serves as both the solvent and the catalyst, acting as a powerful dehydrating and activating agent.[4][6] However, its high viscosity, the need for more-than-stoichiometric amounts, and the cumbersome work-up involving quenching large volumes with ice and water present significant practical and environmental challenges.[3][7][8] The resulting aqueous waste requires substantial neutralization and disposal efforts.[3]
A significant advancement is the replacement of PPA with recyclable, solid-supported acid catalysts. These reagents offer the benefits of easier handling, simplified product isolation via simple filtration, and the potential for catalyst reuse, drastically improving the process's green credentials.[3]
-
Amberlyst-15: This sulfonated styrene-divinylbenzene co-polymer ion exchange resin has emerged as a highly effective catalyst for this transformation.[3] While the carboxylic acid itself is not reactive enough, it can be activated in situ to the acyl chloride using thionyl chloride (SOCl₂). The solid acid catalyst then facilitates the cyclization. This method avoids the issues of PPA's viscosity and complex workup.[3]
-
Nafion-H: This perfluorinated resinsulfonic acid is another powerful solid acid catalyst capable of promoting intramolecular Friedel-Crafts acylations, often providing excellent yields.[9]
McMurry Coupling: A Convergent Approach
The McMurry reaction offers an elegant and convergent alternative for synthesizing the unsaturated 5H-dibenzo[a,d]annulene core directly from two carbonyl compounds. This reductive coupling of aldehydes or ketones, mediated by low-valent titanium species, forms the central alkene bond in a single step.[1][10] The reaction typically starts from a suitably substituted 2,2'-dicarbonyl-diphenylmethane derivative.
The low-valent titanium reagent is generated in situ by reducing titanium(III) or titanium(IV) chloride with agents like Zn, Li, K, or LiAlH₄.[10][11] This method is particularly useful for creating sterically hindered alkenes and can be applied to intramolecular cyclizations to form various ring sizes.[12]
Part 2: Performance Comparison and Experimental Data
The following table summarizes the key performance indicators for the discussed synthetic methodologies, providing a clear comparison for researchers to select the most appropriate method for their needs.
| Method | Reagent/Catalyst | Typical Yield | Reaction Conditions | Advantages | Disadvantages | E-Factor * | Reference |
| Traditional Friedel-Crafts | Polyphosphoric Acid (PPA) | Good to Excellent | High Temp. (e.g., >100 °C) | Readily available reagent, well-established | Viscous, difficult workup, large acidic waste stream, stoichiometric reagent | ~35-40 | [3] |
| Greener Friedel-Crafts | Amberlyst-15 / SOCl₂ | Excellent (e.g., 95%) | 100-105 °C, Toluene | Recyclable catalyst, easy product isolation, lower waste | Requires pre-activation with SOCl₂ | ~19.5 | [3] |
| Greener Friedel-Crafts | Nafion-H | Good to Excellent (82-95%) | Varies, often reflux in a suitable solvent | Heterogeneous catalyst, high activity | Higher cost compared to other resins | N/A | [9] |
| McMurry Coupling | TiCl₃/LiAlH₄ or TiCl₄/Zn | Moderate to Good | Reflux in THF or DME | Convergent, forms central double bond directly | Air/moisture sensitive reagents, stoichiometric metal waste | N/A | [1][10][11] |
*E-Factor (Environmental Factor) = Mass of Waste / Mass of Product. A lower E-factor indicates a greener process.[3]
Part 3: Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the synthesis of dibenzosuberone via the traditional PPA method and the greener Amberlyst-15 catalyzed approach.
Protocol 1: Synthesis of Dibenzosuberone using Polyphosphoric Acid (Traditional Method)
This protocol is based on established literature procedures for intramolecular Friedel-Crafts acylation.[13]
Materials:
-
2-(Phenethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, add 2-(phenethyl)benzoic acid (1 equivalent).
-
Add polyphosphoric acid (approx. 10-20 times the weight of the acid).
-
Heat the mixture with stirring to 100-120 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature. The mixture will become highly viscous.
-
Carefully and slowly pour the viscous mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.
-
Once the PPA is fully hydrolyzed, extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography to yield dibenzosuberone.
Protocol 2: Synthesis of Dibenzosuberone using Amberlyst-15 (Greener Method)
This protocol is adapted from a sustainable synthesis procedure.[3]
Materials:
-
2-(Phenethyl)benzoic acid (2)
-
Toluene
-
Thionyl chloride (SOCl₂)
-
Amberlyst-15 resin
-
2 M aqueous potassium carbonate solution
-
Rotary evaporator
Procedure:
-
Dissolve 2-(phenethyl)benzoic acid (1 eq.) in toluene in a round-bottom flask equipped with a reflux condenser.
-
At room temperature, add thionyl chloride (3.3 eq.) dropwise to the solution. Stir for 30 minutes to form the acyl chloride in situ.
-
Add Amberlyst-15 resin (0.35 eq.) to the mixture.
-
Heat the reaction mixture to 100 °C and maintain for approximately 24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter off the Amberlyst-15 resin. The resin can be washed with toluene and stored for reuse.[3]
-
Wash the organic filtrate with a 2 M aqueous solution of potassium carbonate.
-
Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the desired product, dibenzosuberone (1).[3]
Protocol 3: General Procedure for McMurry Coupling
This is a generalized protocol for the intramolecular reductive coupling of a diketone to form a dibenzo[a,d]annulene derivative.[1][11]
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(III) chloride (TiCl₃)
-
Zinc powder (or another reducing agent like LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Dimethoxyethane (DME)
-
Diketone precursor (e.g., 2,2'-diacetyldiphenylmethane)
-
Pyridine (optional, sometimes added with the substrate)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a reflux condenser and a dropping funnel.
-
Add the reducing agent (e.g., Zinc powder, ~4 eq.) and anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (~2 eq.) dropwise via the dropping funnel. An exothermic reaction will occur, and the mixture will turn from yellow to black, indicating the formation of low-valent titanium species.
-
After the addition is complete, heat the mixture to reflux for 1-2 hours.
-
Cool the mixture back to room temperature or 0 °C.
-
Add a solution of the diketone precursor (1 eq.) in anhydrous THF dropwise to the black slurry of the low-valent titanium reagent.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring by TLC.
-
After the reaction is complete, cool the mixture and quench by slow, careful addition of aqueous potassium carbonate or dilute HCl.
-
Filter the mixture through a pad of celite to remove titanium oxides. Wash the filter cake with THF or ethyl acetate.
-
Extract the filtrate with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Part 4: Mechanistic Pathways and Workflow Diagrams
Visualizing the reaction mechanisms and comparative workflows can aid in understanding the fundamental differences between these synthetic strategies.
Diagram 1: Intramolecular Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.
Diagram 2: McMurry Reductive Coupling Mechanism
Caption: Mechanism of the McMurry Reductive Coupling Reaction.
Diagram 3: Comparative Synthetic Workflow
Caption: Comparative workflow for major synthetic routes.
Conclusion and Future Outlook
While the traditional PPA-mediated Friedel-Crafts acylation remains a viable method for the synthesis of dibenzosuberone, its significant environmental and practical drawbacks necessitate a shift towards more sustainable alternatives. The use of solid-supported acid catalysts like Amberlyst-15 presents a mature, scalable, and greener alternative that dramatically simplifies the process and reduces waste.[3] For the direct synthesis of unsaturated annulene systems, the McMurry coupling provides a powerful convergent strategy.
Looking ahead, the field continues to evolve. Palladium-catalyzed C-H activation and annulation reactions are emerging as powerful tools for constructing complex polycyclic aromatic systems and could offer novel pathways to highly functionalized dibenzo[a,d]annulene derivatives.[14][15][16] Similarly, photochemical methods, known for their potential for mild and selective transformations, may provide future atom-economical and environmentally friendly routes to these important scaffolds.[17] Researchers are encouraged to explore these modern methodologies to not only achieve their synthetic goals but also to align with the principles of green and sustainable chemistry.
References
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Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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A Sustainable and Catalytic Synthesis of Dibenzosuberone. (2023). L'Aquila University. Retrieved from [Link]
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Palladium-Catalyzed Annulative π-Extension of Bay-Iodinated Triphenylenes to Access Polycyclic Aromatic Compounds. (2024). Org. Lett., 26(12), 2536–2541. Retrieved from [Link]
-
Recent advances of carbonyl olefination via McMurry coupling reaction. (2021). RSC Advances, 11(35), 21338-21353. Retrieved from [Link]
-
Greener Oxidation Reaction. (n.d.). Beyond Benign. Retrieved from [Link]
-
McMurry reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Safety Data Sheet: Polyphosphoric Acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue. (2021). UCL Discovery. Retrieved from [Link]
-
Reductive coupling of carbonyls to alkenes. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Polyphosphoric acid. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis of benzosuberones through intramolecular Friedel–Crafts cyclization. (n.d.). ResearchGate. Retrieved from [Link]
-
Polyphosphoric Acid in Organic Synthesis. (2023). Journal of Advances in Chemistry, 22, 53-61. Retrieved from [Link]
-
Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. (2013). Molecules, 18(2), 1869-1880. Retrieved from [Link]
-
Synthesis of π-extended dibenzo[d,k]ullazines by a palladium-catalyzed double annulation using arynes. (2020). ResearchGate. Retrieved from [Link]
-
Polyphosphoric acid for Bischler-Napieralski type cyclization. (2021). Reddit. Retrieved from [Link]
-
Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Aromatic Cycloketones via Intramolecular Friedel–Crafts Acylation Catalyzed by Heteropoly Acids. (2007). ResearchGate. Retrieved from [Link]
-
Silica-supported polyphosphoric acid in the synthesis of 4-substituted tetrahydroisoquinoline derivatives. (2013). Molecules, 18(2), 1869-80. Retrieved from [Link]
-
The Crucial Role of Polyphosphoric Acid in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
McMurry Coupling of Aldehydes and Ketones for the Formation of Heterocyles Via Olefination. (2014). ResearchGate. Retrieved from [Link]
-
Palladium-Catalyzed, Ring-Forming Aromatic C-H Alkylations with Unactivated Alkyl Halides. (2015). J. Am. Chem. Soc., 137(11), 3731–3734. Retrieved from [Link]
-
Advances in sustainable synthesis: the role of green solvents and biocatalysts. (2024). ARKIVOC, 2025(part i), 1-52. Retrieved from [Link]
-
Palladium-Catalyzed Annulations of Strained Cyclic Allenes. (2019). J. Am. Chem. Soc., 141(38), 15024–15029. Retrieved from [Link]
-
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Chloro-5H-dibenzo[a,d]annulene
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-Chloro-5H-dibenzo[a,d][1]annulene
As a Senior Application Scientist, I've witnessed firsthand the critical importance of robust disposal protocols. The unique chemical structure of 5-Chloro-5H-dibenzo[a,d][1]annulene, a tricyclic compound with a chlorinated functional group, necessitates a disposal pathway that mitigates its potential environmental impact. This guide is structured to provide not just a set of instructions, but a logical framework for understanding the "why" behind each step, fostering a culture of safety and scientific integrity in your laboratory.
Immediate Safety and Hazard Assessment: The First Line of Defense
Before any handling or disposal procedures begin, a thorough understanding of the hazards associated with 5-Chloro-5H-dibenzo[a,d][1]annulene is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazard designations:
This high aquatic toxicity is the driving force behind the stringent disposal requirements. Release into the environment, even in small quantities, can have significant and lasting ecological consequences.
Table 1: Key Chemical and Physical Properties of 5-Chloro-5H-dibenzo[a,d][1]annulene
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl | PubChem[2] |
| Molecular Weight | 226.70 g/mol | PubChem[2] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Storage | Sealed in dry, 2-8°C | BLDpharm[3] |
Due to its chemical nature as a chlorinated hydrocarbon, it is prudent to treat 5-Chloro-5H-dibenzo[a,d][1]annulene as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). Wastes from the production of certain chlorinated aliphatic hydrocarbons are specifically mentioned under the "F-list" of hazardous wastes from non-specific sources.[1][4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
When handling 5-Chloro-5H-dibenzo[a,d][1]annulene in any form—be it the pure compound, solutions, or contaminated materials—the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[6][7]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls should be worn.[6][7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with cartridges appropriate for organic vapors should be used. All respiratory protection should be used in accordance with a comprehensive respiratory protection program.[6][8]
Caption: Mandatory PPE for handling 5-Chloro-5H-dibenzo[a,d][1]annulene.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of 5-Chloro-5H-dibenzo[a,d][1]annulene is containment and proper hazardous waste segregation.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and cost-effective chemical waste disposal.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated container for all 5-Chloro-5H-dibenzo[a,d][1]annulene waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof lid.
-
Halogenated vs. Non-Halogenated Waste: Crucially, do not mix halogenated waste with non-halogenated organic waste. [9] The disposal methods for these two streams are different, and mixing them increases the volume of the more stringently regulated and costly halogenated waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "5-Chloro-5H-dibenzo[a,d][1]annulene," and the appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").[10][11]
Step 2: Waste Collection
-
Solid Waste: Collect any solid 5-Chloro-5H-dibenzo[a,d][1]annulene, contaminated labware (e.g., weigh boats, pipette tips), and used PPE in the designated hazardous waste container.
-
Liquid Waste: If working with solutions of 5-Chloro-5H-dibenzo[a,d][1]annulene, collect all waste solutions in a separate, compatible, and clearly labeled liquid waste container. Do not pour any solution containing this compound down the drain.
-
Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a small amount of a suitable organic solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[9]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA.[9][10] This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials. While specific reactivity data for 5-Chloro-5H-dibenzo[a,d][1]annulene is limited, as a general precaution, store it away from strong oxidizing and reducing agents.
Step 4: Final Disposal
-
Engage a Certified Hazardous Waste Hauler: The final disposal of 5-Chloro-5H-dibenzo[a,d][1]annulene must be handled by a licensed and certified hazardous waste disposal company.
-
Preferred Disposal Method: Incineration: The recommended disposal method for halogenated organic compounds is high-temperature incineration.[12][13] Incineration at temperatures of at least 1100°C is required for hazardous waste with a halogenated organic substance content of more than 1%.[12] This process ensures the complete destruction of the molecule, preventing its release into the environment. Landfilling is not a suitable option for this compound due to its persistence and aquatic toxicity.
Caption: Step-by-step workflow for the proper disposal of the compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14][15][16]
-
Don Appropriate PPE: Before attempting any cleanup, don the full range of PPE as described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[15][16] Do not use combustible materials like paper towels for large spills of flammable solutions. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report all spills to your supervisor and your institution's EHS department, following established protocols.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of 5-Chloro-5H-dibenzo[a,d][1]annulene is not merely a procedural task but a reflection of a laboratory's commitment to scientific excellence, safety, and environmental responsibility. By adhering to the principles of hazard assessment, proper segregation, and certified disposal methods, researchers can ensure that their groundbreaking work does not come at the cost of environmental integrity. This guide serves as a foundational document; always consult your institution's specific waste management policies and the most current regulatory guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
